Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFATLKCZMRGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510054 | |
| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-94-3 | |
| Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preamble: Navigating the Landscape of a Niche Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
In the vast realm of heterocyclic chemistry, isoxazole derivatives stand out for their versatile applications, particularly in the development of therapeutic agents and agrochemicals.[1] This guide focuses on a specific, yet significant, member of this family: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. Direct literature on this exact molecule is sparse; therefore, this document serves as a technical synthesis, drawing upon established principles of isoxazole chemistry and data from closely related analogues to build a comprehensive profile. For researchers and drug development professionals, this guide will illuminate the probable characteristics and synthetic potential of this compound, providing a solid foundation for its application in novel chemical syntheses.
Molecular Architecture and Physicochemical Profile
The structure of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate features a five-membered isoxazole ring, substituted at the 3-, 4-, and 5-positions with a methyl group, an ethyl carboxylate group, and a chlorine atom, respectively. This arrangement of functional groups dictates its reactivity and physical properties.
The chlorine atom at the C5 position is a key feature, rendering the molecule susceptible to nucleophilic substitution and ring transformation reactions. The ester and methyl groups further influence the electronic distribution within the ring and provide additional sites for chemical modification.
Table 1: Predicted Physicochemical Properties
Note: Due to a lack of direct experimental data for the target compound, these values are estimated based on structurally similar compounds such as Ethyl 5-methylisoxazole-4-carboxylate and other chlorinated isoxazole derivatives.[2][3]
| Property | Predicted Value | Justification / Analogue Data |
| Molecular Formula | C₇H₈ClNO₃ | Calculated from structure |
| Molecular Weight | 189.60 g/mol | Calculated from structure |
| Physical State | Colorless to pale yellow oil/liquid | Common for similar small molecule esters[3] |
| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than non-chlorinated analogues (e.g., Ethyl 5-methylisoxazole-4-carboxylate: 95-97°C at 15 mmHg)[3] |
| Density | ~1.2 - 1.3 g/mL | Chlorination increases density compared to analogues (e.g., Ethyl 5-methylisoxazole-4-carboxylate: ~1.118 g/mL)[2] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water. | Typical for organic esters. |
Synthesis Pathway: A Proposed Protocol
The synthesis of 3,4,5-trisubstituted isoxazoles is well-documented. A plausible and efficient route to Ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves the reaction of a β-ketoester with hydroxylamine, followed by chlorination. This approach provides regiochemical control, which is crucial for obtaining the desired isomer.
A common precursor for the isoxazole core is ethyl acetoacetate. However, to achieve the desired substitution pattern, a more tailored starting material, ethyl 2-chloro-3-oxobutanoate, is required.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate.
-
To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol, add sodium acetate (1.2 eq) and hydroxylamine hydrochloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate, which exists in tautomeric equilibrium with the isoxazolone form. This intermediate can often be used in the next step without extensive purification.
-
-
Step 2: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the crude Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate from the previous step.
-
Heat the mixture to reflux (typically 80-110 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the pure Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
-
Spectral Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features based on analogous structures.[4]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.3-4.4 (q, 2H, -OCH₂CH₃), δ 2.5-2.6 (s, 3H, -CH₃ on ring), δ 1.3-1.4 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (C=O, ester), δ ~160 (C3-Me), δ ~158 (C5-Cl), δ ~110 (C4-COOEt), δ ~62 (-OCH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~12 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H stretch, alkyl), ~1720-1740 (C=O stretch, ester), ~1600 (C=N stretch, isoxazole ring), ~1450 & ~1370 (C-H bend), ~800 (C-Cl stretch) |
| Mass Spec. (EI) | M⁺ peak at m/z 189/191 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation would likely show loss of the ethoxy group (-OC₂H₅, 45 Da) and subsequent loss of CO. |
Core Reactivity: The Role of the 5-Chloro Substituent
The chemical behavior of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is dominated by the reactivity of the 5-chloroisoxazole core. This moiety is not merely a stable aromatic system; it is a versatile precursor for significant molecular rearrangements.
Iron(II)-Catalyzed Isomerization
A pivotal reaction of 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine-2-carbonyl chlorides.[5][6] This transformation is typically catalyzed by iron(II) salts, such as FeCl₂.[5] This reaction proceeds at room temperature and provides a powerful method for converting the isoxazole scaffold into a strained three-membered ring system, which can be trapped in situ by various nucleophiles.[5]
Caption: Fe(II)-catalyzed isomerization of 5-chloroisoxazoles.
This isomerization opens a gateway to a diverse range of chemical structures. The resulting azirine intermediate can react with:
-
N-nucleophiles (amines, anilines, pyrazoles) to form 2H-azirine-2-carboxamides.[5]
-
O-nucleophiles (alcohols, phenols) to yield 2H-azirine-2-carboxylates.[5]
-
S-nucleophiles (thiols) to produce 2H-azirine-2-thioesters.[5]
This reactivity makes Ethyl 5-chloro-3-methylisoxazole-4-carboxylate a valuable building block for accessing complex nitrogen-containing heterocycles that would be difficult to synthesize through other routes.
Applications in Research and Development
Given its functional group handles and inherent reactivity, Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a prime candidate for use as a synthetic intermediate in several high-value research areas:
-
Medicinal Chemistry : The isoxazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[1] This compound can serve as a starting point for the synthesis of novel isoxazole-containing compounds or, via the azirine intermediate, for the creation of unique peptide mimics and other biologically active molecules.
-
Agrochemicals : Isoxazole derivatives are widely used as herbicides and fungicides. The title compound could be a key intermediate in the synthesis of new crop protection agents.[7]
-
Materials Science : Heterocyclic compounds are integral to the development of organic electronics and functional dyes. The reactivity of this molecule allows for its incorporation into larger conjugated systems.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity : Assumed to be an irritant to the skin, eyes, and respiratory system, similar to other functionalized isoxazoles.[2]
Conclusion
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, while not extensively characterized in the public domain, represents a molecule of significant synthetic potential. By understanding its probable properties and reactivity through the lens of its analogues, researchers can harness its utility as a versatile building block. The key to its synthetic value lies in the 5-chloro substituent, which activates the isoxazole ring for novel isomerization reactions, paving the way for the creation of complex and diverse chemical entities for applications in medicine, agriculture, and beyond.
References
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MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
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ChemSynthesis. (n.d.). 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]
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SynZeal. (n.d.). Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Isoxazolecarboxylic acid, 4-acetyl-5-methyl-, ethyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 3Phenyl5-[nitrochloro(ethoxycarbonyl)]methyl-1,2,4-oxadiazole with Phenyldiazomethane. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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Semantic Scholar. (2002, March 1). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. Retrieved from [Link]
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ResearchGate. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of Novel Heterocycles
In the realm of medicinal chemistry and drug development, the isoxazole scaffold stands as a privileged structure, integral to a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance. The precise characterization of novel isoxazole derivatives is paramount to understanding their structure-activity relationships and ensuring their quality and purity. This guide focuses on a specific, yet illustrative, member of this class: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
While direct, publicly available experimental spectra for this exact molecule are not readily found in the common literature and databases as of the time of this writing, this guide will provide a comprehensive, predictive analysis of its spectroscopic data. By leveraging established principles of spectroscopic interpretation and drawing upon data from closely related, well-characterized isoxazole analogues, we can construct a detailed and scientifically rigorous "virtual" spectroscopic profile. This approach not only offers a valuable roadmap for researchers working with this specific compound but also serves as a pedagogical tool for the structural elucidation of other novel heterocyclic systems.
The Molecular Architecture: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement results in a π-electron deficient system, influencing the chemical shifts of its substituents in NMR spectroscopy and the vibrational frequencies of its bonds in IR spectroscopy.
Molecular Structure and Numbering
Caption: Molecular structure of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group and the methyl group.
| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl (-OCH₂CH₃) | Quartet | 2H | 4.2 - 4.4 | The methylene protons are adjacent to an oxygen atom, which deshields them, and are split by the neighboring methyl protons. |
| Ethyl (-OCH₂CH₃) | Triplet | 3H | 1.2 - 1.4 | The terminal methyl protons are in a typical aliphatic environment and are split by the adjacent methylene protons. |
| Methyl (-CH₃) | Singlet | 3H | 2.5 - 2.7 | The methyl group at the C3 position is attached to the isoxazole ring and is expected to appear as a singlet in this region. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 160 - 165 | The ester carbonyl carbon is typically found in this downfield region. |
| C5 (C-Cl) | 155 - 160 | The carbon atom attached to the electronegative chlorine atom is significantly deshielded. |
| C3 (C-CH₃) | 165 - 170 | The C3 of the isoxazole ring is also expected to be in the downfield region. |
| C4 | 105 - 110 | This carbon of the isoxazole ring is typically more shielded. |
| Methylene (-OCH₂) | 60 - 65 | The carbon of the ethyl group attached to the oxygen atom. |
| Methyl (-CH₃ on ring) | 10 - 15 | The methyl group attached to the isoxazole ring. |
| Methyl (-CH₃ of ethyl) | 13 - 16 | The terminal methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate would display characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| ~1725-1740 | C=O (Ester) | Stretch | Strong, sharp |
| ~1600-1650 | C=N (Isoxazole) | Stretch | Medium |
| ~1400-1500 | C=C (Isoxazole) | Stretch | Medium |
| ~1200-1300 | C-O (Ester) | Stretch | Strong |
| ~700-800 | C-Cl | Stretch | Medium to strong |
For a practical comparison, the IR spectrum of a related compound, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, shows characteristic peaks at 1725 cm⁻¹ (C=O) and 1605 cm⁻¹ (C=N)[1]. The presence of the chloro substituent in our target molecule is expected to have a minor influence on the positions of the ester and isoxazole ring vibrations.
Experimental Protocol for Acquiring an IR Spectrum
A standard protocol for obtaining an IR spectrum of a solid sample like Ethyl 5-chloro-3-methylisoxazole-4-carboxylate would involve the following steps:
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Background Correction: A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Caption: Workflow for obtaining an IR spectrum using the KBr pellet method.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.
Predicted Molecular Ion Peak
The molecular formula for Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is C₈H₈ClNO₃. The expected monoisotopic mass is approximately 201.02 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, we expect to see two molecular ion peaks:
-
[M]⁺: at m/z ~201 (corresponding to the ³⁵Cl isotope)
-
[M+2]⁺: at m/z ~203 (corresponding to the ³⁷Cl isotope), with an intensity of about one-third of the [M]⁺ peak.
Predicted Fragmentation Pattern
The molecule is expected to fragment in a predictable manner under electron ionization (EI). Key fragment ions would likely include:
-
Loss of the ethoxy group (-OC₂H₅): [M - 45]⁺
-
Loss of the ethyl group (-C₂H₅): [M - 29]⁺
-
Loss of carbon monoxide from the ester: [M - 28]⁺
-
Fragments corresponding to the cleavage of the isoxazole ring.
The presence of these fragments would provide strong evidence for the proposed structure.
The Role of Spectroscopic Data in Drug Development
The meticulous spectroscopic characterization of molecules like Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a cornerstone of modern drug development for several critical reasons:
-
Structural Verification: Unambiguously confirms that the synthesized molecule is indeed the intended target.
-
Purity Assessment: Detects and quantifies impurities, which is a crucial aspect of regulatory compliance and patient safety.
-
Stability Studies: Monitors for degradation products over time and under various storage conditions.
-
Intellectual Property: Provides the necessary data for patent applications and the protection of novel chemical entities.
The predictive analysis presented in this guide, based on established scientific principles, offers a robust framework for interpreting the experimental data once it is acquired.
Conclusion and Future Outlook
While direct experimental spectroscopic data for Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is not currently widespread in the public domain, a comprehensive and reliable spectroscopic profile can be predicted through the application of fundamental principles and comparison with related structures. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra, offering researchers a solid foundation for the characterization of this and other novel isoxazole derivatives. The methodologies and interpretative strategies outlined herein are designed to ensure scientific integrity and to empower researchers in their pursuit of new therapeutic agents. As the synthesis and study of such compounds continue, the public availability of their experimental data will undoubtedly grow, further enriching our understanding of this important class of heterocycles.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
McMurry, J. E. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 5-methylisoxazole-4-carboxylate
To the Esteemed Researcher,
This technical guide addresses the core topic of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. However, a comprehensive search of scientific and chemical databases reveals a significant lack of a verifiable CAS number and detailed technical information for this specific isomer. To ensure the scientific integrity and utility of this document, we will focus on the closely related and extensively documented isomer, Ethyl 5-methylisoxazole-4-carboxylate (CAS: 51135-73-0) . This compound is a critical intermediate in pharmaceutical synthesis and offers a wealth of technical data for an in-depth exploration.
Ethyl 5-methylisoxazole-4-carboxylate: A Keystone Intermediate in Medicinal Chemistry
Introduction
Ethyl 5-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole ring, a five-membered ring containing both nitrogen and oxygen atoms.[1] This structure imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.[2] Its primary significance lies in its role as a key precursor in the industrial synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD).[3][4][5] Understanding the synthesis, properties, and reactivity of this molecule is therefore of paramount importance to researchers and professionals in drug development and medicinal chemistry.[2]
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties of Ethyl 5-methylisoxazole-4-carboxylate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 51135-73-0 | [6] |
| Molecular Formula | C₇H₉NO₃ | [6] |
| Molecular Weight | 155.15 g/mol | [6] |
| Appearance | Colorless liquid or solid | [2] |
| Melting Point | 49-52°C | |
| Boiling Point | 95-97°C at 15 mmHg | |
| Density | 1.118 g/mL at 25°C | [6] |
| Refractive Index | n20/D 1.460 | [6] |
| Solubility | Soluble in Chloroform, Methanol | |
| SMILES String | CCOC(=O)c1cnoc1C | [6] |
| InChI Key | KOMSQTMQKWSQDW-UHFFFAOYSA-N | [6] |
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
The regioselective synthesis of Ethyl 5-methylisoxazole-4-carboxylate is crucial to avoid the formation of isomeric impurities that can complicate purification and subsequent reactions.[7] The most common and industrially applied method involves the cyclization of an ethoxymethyleneacetoacetic ester with hydroxylamine.[8]
Reaction Pathway:
The synthesis is typically a one-pot reaction where ethyl 2-ethoxymethyleneacetoacetate is reacted with aqueous hydroxylamine.[8] The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring. Controlling the reaction temperature is critical to ensure high regioselectivity and minimize the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[7]
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"structure elucidation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate"
An In-depth Technical Guide to the Structure Elucidation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Authored by: A Senior Application Scientist
Abstract
The isoxazole ring is a prominent five-membered heterocyclic scaffold that is a cornerstone in the development of numerous therapeutic agents and agrochemicals.[1][2][3][4] Its unique electronic properties and synthetic versatility make it a "privileged structure" in medicinal chemistry. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of a key isoxazole intermediate: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. We will move beyond a simple recitation of data to explain the causal logic behind the analytical workflow, demonstrating how a combination of modern spectroscopic techniques provides a self-validating system for unambiguous structure confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a practical and theoretically sound understanding of small molecule characterization.
The Investigative Starting Point: Hypothesis and Molecular Formula
Before any analysis begins, a structural hypothesis is formed based on the synthetic route. The target molecule, Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, is commonly synthesized via a 1,3-dipolar cycloaddition reaction or related condensation pathways.[1][5][6] This synthetic context provides the initial proposed structure, which must then be rigorously verified.
Proposed Structure:
-
Molecular Formula: C₇H₈ClNO₃
-
Calculated Molecular Weight: 189.60 g/mol
The primary objective of our analytical workflow is to confirm every feature of this proposed structure: the molecular weight, the elemental composition (specifically the presence of chlorine), the constituent functional groups, and the precise connectivity of every atom.
The Workflow of Confirmation: An Integrated Spectroscopic Approach
The elucidation process is a logical progression, with each technique providing a unique and essential piece of the puzzle. Mass spectrometry gives us the mass and formula, infrared spectroscopy identifies the functional building blocks, and nuclear magnetic resonance spectroscopy maps the atomic-level connectivity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Mass and Elemental Composition
Expertise & Experience: Mass spectrometry is the foundational analysis. It provides the single most crucial piece of data: the molecular weight of the compound. For halogenated compounds, high-resolution mass spectrometry (HRMS) is indispensable as it not only provides the exact mass to four or more decimal places but also allows for the definitive confirmation of the presence and number of chlorine atoms through their characteristic isotopic pattern.
Trustworthiness: The protocol is self-validating. An HRMS result that matches the calculated exact mass of C₇H₈ClNO₃ to within a few parts per million (ppm) provides extremely high confidence in the molecular formula. The simultaneous observation of the M+ and M+2 isotope peaks in the correct ratio for a single chlorine atom serves as a second, independent confirmation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Run the analysis in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Analysis: Determine the exact mass of the most abundant ion and analyze the isotopic distribution pattern.
Data Presentation: Predicted Mass Spectrometry Data
| Feature | Expected Value | Rationale |
| Molecular Formula | C₇H₈ClNO₃ | Based on proposed structure. |
| Calculated Exact Mass | 189.0193 | For the [M]⁺ ion with ³⁵Cl. |
| Observed [M+H]⁺ Ion | ~190.0266 | The primary ion observed in ESI+ mode. |
| Isotopic Pattern | [M+H]⁺ : [M+2+H]⁺ | A ratio of approximately 3:1 is the definitive signature of one chlorine atom. |
| Key Fragment Ion | ~144.0160 | Corresponds to the loss of the ethoxy group (-OC₂H₅). |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique that acts as a functional group "fingerprint" for a molecule.[7] Its power lies in confirming the presence of key structural motifs predicted by the molecular formula, such as the carbonyl group of the ester and the C=N bond within the isoxazole ring.
Trustworthiness: The presence of strong, characteristic absorption bands in the expected regions of the spectrum validates the functional group assignments. Conversely, the absence of unexpected bands (e.g., an -OH stretch around 3300 cm⁻¹) confirms the purity and identity of the compound.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to the sample scan.
-
Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption peaks and assign them to specific functional group vibrations.
Data Presentation: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H Stretch (sp³) | Ethyl and Methyl Groups |
| ~1725 | C=O Stretch | Ester Carbonyl |
| ~1600 | C=N Stretch | Isoxazole Ring |
| ~1300-1100 | C-O Stretch | Ester and Isoxazole Ring |
| ~750 | C-Cl Stretch | Chloro Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR is the most powerful and definitive technique for the structural elucidation of organic molecules.[1][8] It provides a complete map of the carbon-hydrogen framework. ¹H NMR tells us about the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule.
Trustworthiness: The data from NMR is highly self-consistent. The chemical shifts, integration values (proton ratios), and spin-spin coupling patterns in the ¹H NMR spectrum must all align with a single, unique structure. This data, when combined with the carbon count from the ¹³C NMR, leaves no ambiguity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[9][10]
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.
Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.35 | Quartet (q) | 2H | -OCH₂ CH₃ | Protons are adjacent to 3 protons (n+1=4) and deshielded by the ester oxygen. |
| ~2.70 | Singlet (s) | 3H | Isoxazole-CH₃ | No adjacent protons, leading to a singlet. Attached to the isoxazole ring. |
| ~1.38 | Triplet (t) | 3H | -OCH₂CH₃ | Protons are adjacent to 2 protons (n+1=3). Standard ethyl group pattern. |
Data Presentation: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~168.0 | Quaternary | Isoxazole-C 5-Cl |
| ~162.0 | Quaternary | Ester C =O |
| ~160.0 | Quaternary | Isoxazole-C 3-CH₃ |
| ~110.0 | Quaternary | Isoxazole-C 4-COOEt |
| ~61.5 | Methylene (-CH₂-) | -OCH₂ CH₃ |
| ~14.0 | Methyl (-CH₃) | -OCH₂CH₃ |
| ~12.0 | Methyl (-CH₃) | Isoxazole-CH₃ |
Conclusion: A Unified and Verified Structural Assignment
The structural elucidation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is achieved not by a single measurement, but by the convergence of evidence from multiple, independent analytical techniques.
-
Mass Spectrometry confirms the molecular formula C₇H₈ClNO₃ via high-resolution mass measurement and the unambiguous 3:1 isotopic signature of chlorine.
-
Infrared Spectroscopy validates the presence of critical functional groups, most notably the ester carbonyl (C=O) and the isoxazole ring (C=N).
-
NMR Spectroscopy provides the final, definitive proof. ¹H NMR confirms the presence and connectivity of an ethyl group and an isolated methyl group, while ¹³C NMR verifies the existence of all seven carbon atoms in their expected electronic environments.
Each piece of data cross-validates the others, creating a robust and self-consistent dataset that leads to the unequivocal confirmation of the proposed structure. This rigorous, multi-faceted approach exemplifies the standards of scientific integrity required in modern chemical research and is fundamental to the successful development of novel chemical entities.
References
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- National Institutes of Health. (n.d.). Ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate.
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses.
- MySkinRecipes. (n.d.).
- Wiley-VCH. (2007).
- Der Pharma Chemica. (2015).
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- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties.
- Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index.
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Solubility Profile of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a substituted isoxazole derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing stable formulations. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed experimental protocol for its empirical determination, and an analysis of its expected behavior in different classes of organic solvents. While specific quantitative solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and practical methodology required to generate reliable solubility data in a laboratory setting.
Introduction: The Critical Role of Solubility
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Ethyl 5-chloro-3-methylisoxazole-4-carboxylate serves as a versatile building block, combining the reactive potential of an ester with the unique electronic properties of the chloro-substituted isoxazole core. The success of any synthetic or formulation endeavor involving this intermediate hinges on selecting an appropriate solvent system.
Key processes dictated by solubility include:
-
Reaction Kinetics: Ensuring reactants are in the same phase is essential for optimal reaction rates.
-
Purification and Crystallization: The differential solubility of a target compound and its impurities in a given solvent at varying temperatures is the basis of effective purification.
-
Formulation Development: For drug development applications, solubility in biocompatible solvents or co-solvent systems is a critical determinant of bioavailability.[2]
-
Analytical Characterization: Proper solvent selection is necessary for techniques like HPLC and NMR.
This guide provides the scientific framework and practical tools to systematically characterize the solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Theoretical Framework and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which relates intermolecular forces of the solute and solvent.[3][4] To predict the solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, we must first analyze its molecular structure.
2.1 Physicochemical Properties of the Solute
-
Structure: The molecule contains a polar isoxazole ring, a polar ethyl ester group (-COOEt), and a halogen (Cl) atom. The methyl group (-CH₃) is nonpolar.
-
Polarity: The presence of multiple electronegative atoms (O, N, Cl) creates significant dipole moments, making the overall molecule polar. The ester group can act as a hydrogen bond acceptor, but it lacks a hydrogen bond donor.
-
Expected Behavior: Due to its polar nature, the compound is expected to be more soluble in polar solvents than in nonpolar solvents. Its solubility will be influenced by a solvent's ability to engage in dipole-dipole interactions and, to a lesser extent, hydrogen bonding.
2.2 Impact of Solvent Properties
Organic solvents can be categorized into several classes, each with distinct properties:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar regions of the molecule, particularly the ester and isoxazole nitrogens/oxygens.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds. They are strong hydrogen bond acceptors. Their ability to solvate through strong dipole-dipole interactions should make them excellent solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The solubility of the polar Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is expected to be very low in these solvents.[3]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. The presence of a chlorine atom in the solute may confer some affinity for these solvents. Synthesis procedures for similar isoxazoles often utilize chloroform, suggesting good solubility.[5]
Based on this analysis, we can predict a general trend of decreasing solubility: Polar Aprotic > Polar Protic > Chlorinated > Nonpolar
Experimental Determination of Thermodynamic Solubility
To obtain precise, quantitative data, an empirical measurement is necessary. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6][7] It measures the saturation solubility of a compound in a specific solvent at a controlled temperature when the system has reached equilibrium.[8][9]
3.1 Detailed Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for generating reliable solubility data.
Materials and Equipment:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (solid form)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Experimental Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Procedure:
-
Preparation: To a series of glass vials, add a known volume (e.g., 2.0 mL) of each selected organic solvent. Add an excess amount of solid Ethyl 5-chloro-3-methylisoxazole-4-carboxylate to each vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[6]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours.[7][9] This duration ensures the system reaches a true thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particles.[6][8]
-
Quantification: Prepare a precise dilution of the saturated solution using a suitable solvent (often the mobile phase for HPLC). Determine the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units, such as mg/mL or g/100 mL.
Solubility Data and Interpretation
While experimentally determined data for the title compound is not available in published literature, the following table provides an illustrative example of how to present such data, with expected qualitative results based on the theoretical principles discussed.
Table 1: Predicted Solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate at 25°C (Illustrative)
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong dipole-dipole interactions; excellent H-bond acceptor. |
| Acetone | Polar Aprotic | High | Good dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | High | Good dipole-dipole interactions. |
| Ethanol | Polar Protic | Moderate to High | H-bonding (acceptor) and polar interactions. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, smaller size may improve solvation. |
| Dichloromethane | Chlorinated | Moderate | "Like dissolves like" principle with the chloro-substituent. |
| Toluene | Nonpolar Aromatic | Low | Dominated by weak van der Waals forces. |
| n-Hexane | Nonpolar Aliphatic | Very Low | Mismatch in polarity and intermolecular forces.[3] |
| Water | Polar Protic | Very Low | Despite being polar, the organic scaffold is large relative to H-bonding sites. |
Interpretation: The data, once generated, should be interpreted in the context of the solute and solvent structures. High solubility in solvents like DMSO and acetonitrile would confirm the dominant role of the compound's polar character. Moderate solubility in alcohols would highlight the contribution of hydrogen bond acceptance. Conversely, poor solubility in hexane would validate the "like dissolves like" principle.[4] This information is invaluable for selecting appropriate solvents for synthesis (e.g., Acetonitrile), purification (e.g., recrystallization from an Ethanol/Hexane mixture), or analytical sample preparation.
Conclusion
Understanding the solubility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a foundational requirement for its effective use in research and development. This guide has detailed the theoretical underpinnings of its solubility based on its molecular structure and provided a rigorous, step-by-step experimental protocol for its quantitative determination. By applying the isothermal shake-flask method, researchers can generate the reliable data needed to guide solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel molecules derived from this versatile isoxazole intermediate.
References
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- Solubility of Organic Compounds. (2023, August 31).
- Equilibrium Solubility Assays Protocol. (n.d.). AxisPharm.
- Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed, 20(4), 497-505.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate.
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- Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. (n.d.). CymitQuimica.
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An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds
Introduction: The Significance of a Five-Membered Ring
The isoxazole is a five-membered heterocyclic compound containing adjacent oxygen and nitrogen atoms.[1][2][3] This seemingly simple aromatic ring system is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents.[2][4][5][6] Its unique electronic properties and ability to engage in various biological interactions have made it an invaluable tool for drug designers.[7] This guide provides an in-depth exploration of the isoxazole's journey, from its initial synthesis to its role in blockbuster pharmaceuticals, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative will delve into the causalities behind experimental choices, the evolution of synthetic strategies, and the profound impact of this heterocycle on human health.
The Dawn of a Heterocycle: Initial Discovery and Synthesis
The story of isoxazole chemistry begins with the pioneering work of German chemist Ludwig Claisen. In 1903, Claisen reported the first synthesis of the isoxazole ring system.[1] His seminal work involved the reaction of a β-dicarbonyl compound, specifically benzoylacetone, with hydroxylamine.[8] This classical approach, now often referred to as the Claisen isoxazole synthesis, laid the fundamental groundwork for decades of heterocyclic chemistry to follow.[9][10]
The chemical logic behind Claisen's method is elegant in its efficiency. The reaction proceeds through the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[11][12] One carbonyl group reacts with the amine portion of hydroxylamine to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[11][13] This foundational reaction demonstrated a reliable pathway to this novel heterocyclic system, opening the door for further exploration.
Another significant, though later, contribution came from the American chemist Arthur C. Cope, renowned for the Cope rearrangement and Cope elimination.[14] While primarily known for these named reactions, Cope's extensive work in organic synthesis, including the development of novel barbiturates and local anesthetics, advanced the broader field of heterocyclic chemistry, contributing to the environment in which isoxazole chemistry would flourish.[14][15]
The Evolution of Synthesis: From Classical Reactions to Modern Methods
While Claisen's initial synthesis was groundbreaking, it had limitations, particularly concerning regioselectivity when using unsymmetrical 1,3-dicarbonyls, which could lead to a mixture of isomeric products.[10] This challenge spurred the development of more refined and versatile synthetic strategies over the subsequent decades. A major leap forward was the application of 1,3-dipolar cycloaddition reactions, a concept extensively developed by Rolf Huisgen.[10]
This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[12][16] The concerted [3+2] cycloaddition pathway offers excellent control over regioselectivity and has become one of the most powerful and widely used methods for constructing the isoxazole core.[10][16][17] The in-situ generation of often unstable nitrile oxides from precursors like aldoximes has made this a highly practical and versatile one-pot procedure.[10][16]
Core Synthetic Pathways: A Visual Comparison
The two primary pathways for isoxazole synthesis are the Claisen condensation and the 1,3-dipolar cycloaddition. The choice between them depends on substrate availability, desired substitution patterns, and the need for regiochemical control.
Caption: Comparison of Claisen condensation and 1,3-dipolar cycloaddition pathways.
Modern advancements continue to refine these methods, employing transition-metal catalysis, green chemistry approaches using water as a solvent, and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance environmental sustainability.[4][5][18]
The Isoxazole Scaffold in Medicinal Chemistry: A Story of Innovation
The true impact of isoxazole chemistry lies in its application to drug discovery. The isoxazole ring is not merely a structural component but a key pharmacophore that imparts desirable physicochemical and biological properties to a molecule.[2][3][6] It is found in a wide range of clinically used drugs, from antibiotics to anti-inflammatory agents and anticonvulsants.[2][7]
Case Study 1: Penicillinase-Resistant Penicillins
The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine.[19][20][21] However, the emergence of penicillin-resistant bacteria, particularly Staphylococcus aureus, posed a significant threat.[19][20] These bacteria produce an enzyme called β-lactamase (or penicillinase) that hydrolyzes the β-lactam ring of penicillin, rendering it inactive.[19][20]
The solution came in the form of semi-synthetic penicillins. Chemists modified the side chain of the penicillin core to sterically hinder the approach of the β-lactamase enzyme. A breakthrough was the incorporation of a bulky 3,5-disubstituted isoxazole ring. This led to the development of a class of potent penicillinase-resistant antibiotics, including:
-
Oxacillin
-
Cloxacillin
-
Dicloxacillin
These drugs feature the isoxazole moiety directly attached to the amide side chain of the penicillin core, effectively shielding the vulnerable β-lactam ring and restoring antibacterial activity against resistant strains.[2]
Case Study 2: COX-2 Inhibitors - Valdecoxib
In the late 20th century, the discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, led to a new paradigm in anti-inflammatory drug design.[22] While traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both enzymes, the selective inhibition of COX-2, which is upregulated during inflammation, was sought to reduce the gastrointestinal side effects associated with COX-1 inhibition.[22]
The isoxazole ring proved to be a perfect scaffold for designing selective COX-2 inhibitors. Valdecoxib (marketed as Bextra) is a prime example.[23] It features a 3,4-diaryl-substituted isoxazole core.[24] The specific arrangement and substituents on the aryl rings allow the molecule to fit precisely into the active site of the COX-2 enzyme, leading to potent and selective inhibition. Although Valdecoxib was later withdrawn from the market due to concerns about cardiovascular side effects, its development showcased the power of the isoxazole scaffold in creating highly selective enzyme inhibitors.[23]
Key Isoxazole-Containing Pharmaceuticals
| Drug | Therapeutic Class | Year of Significance | Contribution of Isoxazole Ring |
| Sulfisoxazole | Antibiotic (Sulfonamide) | 1940s | Modulates physicochemical properties for improved pharmacokinetics. |
| Cloxacillin | Antibiotic (β-lactamase resistant) | 1960s | Provides steric bulk to protect the β-lactam ring from enzymatic degradation. |
| Isocarboxazid | Antidepressant (MAO Inhibitor) | 1959 | Acts as a key structural element for binding to the monoamine oxidase enzyme.[1] |
| Leflunomide | Antirheumatic (DMARD) | 1998 | The isoxazole ring is metabolically opened to form the active metabolite.[1] |
| Valdecoxib | Anti-inflammatory (COX-2 Inhibitor) | 2001 | Forms the core scaffold for selective binding to the COX-2 enzyme.[22][23] |
| Zonisamide | Anticonvulsant | 1989 (Japan) | Contributes to the mechanism of action involving sodium and calcium channel blockade.[2] |
The Drug Discovery Workflow
The integration of isoxazole scaffolds into modern drug discovery follows a structured, iterative process. It begins with identifying a biological target and progresses through lead discovery, optimization, and preclinical testing. The versatility of isoxazole chemistry allows for rapid generation of diverse compound libraries for screening and subsequent structure-activity relationship (SAR) studies.
Caption: A simplified workflow for drug discovery involving isoxazole scaffolds.
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dicarbonyl Condensation
This protocol outlines a representative synthesis of a 3,5-disubstituted isoxazole from a 1,3-diketone and hydroxylamine hydrochloride, reflecting the classical Claisen methodology.[13]
Objective: To synthesize 3,5-dimethylisoxazole from acetylacetone (a 1,3-diketone) and hydroxylamine.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Sodium Acetate (as a base)
-
Ethanol (as solvent)
-
Glacial acetic acid (for workup)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-Layer Chromatography (TLC) apparatus
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (1.0 eq) and hydroxylamine hydrochloride (1.1 eq).
-
Solvent and Base Addition: Add ethanol as the solvent to dissolve the reactants. Subsequently, add the base (e.g., pyridine, 2.0 eq) to the mixture. The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free base to react.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain stirring. The reaction progress can be monitored by TLC.[25] The condensation first forms a monoxime intermediate, which then cyclizes.[13]
-
Workup and Isolation: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The reaction mixture is then acidified by washing with a dilute acid, such as 15% glacial acetic acid, to remove the basic catalyst (pyridine).[13]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the crystalline 3,5-dimethylisoxazole product.[13]
-
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[13]
Causality and Insights: The choice of a base is critical; it must be strong enough to deprotonate the hydroxylamine hydrochloride but not so strong as to promote unwanted side reactions with the dicarbonyl compound. Ethanol is a common solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The acidic workup is a key step for separating the neutral isoxazole product from the basic catalyst.
Conclusion and Future Outlook
From its first synthesis by Ludwig Claisen over a century ago, the isoxazole ring has evolved from a chemical curiosity into a privileged scaffold in medicinal chemistry.[1] Its journey illustrates the synergy between fundamental synthetic chemistry and applied pharmaceutical science. The development of robust synthetic methods, particularly 1,3-dipolar cycloadditions, has enabled chemists to systematically explore the chemical space around this versatile core, leading to the discovery of life-saving drugs.
The future of isoxazole chemistry remains bright. Its derivatives continue to be investigated for a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[4][5] Emerging trends focus on the development of multi-targeted therapies and the use of isoxazoles in personalized medicine.[4][5] As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the humble five-membered isoxazole ring is poised to remain a central character in the ongoing story of drug discovery.
References
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An In-depth Technical Guide to the Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
This guide provides a detailed exploration of the synthetic pathways for obtaining Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a key heterocyclic scaffold relevant in medicinal chemistry and drug development. We will dissect the strategic considerations, core reaction mechanisms, and provide actionable protocols for its preparation, grounded in established chemical principles.
Introduction
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a substituted isoxazole, a class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The unique electronic properties and structural rigidity of the isoxazole ring make it a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. The specific substituents of the target molecule—a 5-chloro group, a 3-methyl group, and a 4-ethoxycarbonyl group—offer multiple points for further chemical modification, rendering it a valuable intermediate for the synthesis of more complex bioactive molecules. Understanding the efficient construction of this core is paramount for researchers in the field.
Retrosynthetic Analysis and Strategic Overview
The synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is most logically approached through a two-stage process. The core isoxazole ring is constructed first, followed by the introduction of the chloro-substituent.
A retrosynthetic analysis reveals a key intermediate: an isoxazol-5(4H)-one. The 5-chloro group can be installed from a hydroxyl or keto tautomer at the C5 position using a standard chlorinating agent like phosphorus oxychloride (POCl₃). The isoxazolone ring itself can be disconnected via a cyclocondensation reaction between a β-ketoester and hydroxylamine. This leads to simple, commercially available starting materials.
This strategy is advantageous as it utilizes robust and well-documented reactions, ensuring high efficiency and predictability.
Part 1: Synthesis of the Isoxazolone Core
The foundational step is the formation of the isoxazole ring system. This is achieved through the cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride.
Mechanism of Isoxazolone Formation
The reaction proceeds via a well-established mechanism:
-
Oxime Formation: The nitrogen of hydroxylamine performs a nucleophilic attack on the C3 ketone of ethyl acetoacetate. This is typically the more electrophilic carbonyl group.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form an oxime.
-
Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the ester carbonyl (C1).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol to yield the stable 3-methylisoxazol-5(4H)-one-4-carboxylate ring. This product exists in tautomeric equilibrium with its 5-hydroxyisoxazole form.
Core Starting Materials & Reagents
| Material | Formula | Role | Key Considerations |
| Ethyl Acetoacetate | C₆H₁₀O₃ | β-Ketoester | Provides the C3-methyl, C4-ester, and C5-keto framework. |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | Nitrogen/Oxygen source | A stable salt of hydroxylamine, easy to handle. |
| Base (e.g., Sodium Acetate) | CH₃COONa | Catalyst/Acid Scavenger | Neutralizes HCl and facilitates the reaction. |
| Solvent (e.g., Ethanol/Water) | C₂H₅OH / H₂O | Reaction Medium | A polar protic solvent system is typically effective. |
Part 2: Chlorination of the Isoxazolone Intermediate
With the isoxazole core assembled, the final step is the introduction of the chlorine atom at the 5-position. This is a classic conversion of a cyclic amide/enol to a chloro-heterocycle.
Mechanism of Chlorination
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The isoxazolone intermediate, via its 5-hydroxy tautomer, initiates the reaction.
-
Phosphorylation: The hydroxyl group of the 5-hydroxyisoxazole tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate and displaces a chloride ion.
-
Nucleophilic Substitution: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the C5 position of the isoxazole ring.
-
Elimination: This attack leads to the cleavage of the P-O bond, eliminating a dichlorophosphate byproduct and yielding the final chlorinated product. The aromaticity gained in the isoxazole ring is a strong driving force for this step.
This reaction effectively converts the C-O bond of the enol into a C-Cl bond.[1]
Experimental Protocols
The following protocols are representative procedures synthesized from established methodologies for isoxazole formation and chlorination.[2][3]
Protocol 1: Synthesis of Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and hydroxylamine hydrochloride (1.0 eq).
-
Solvent & Base: Add a suitable solvent such as ethanol or an ethanol/water mixture. Add sodium acetate (1.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This may involve washing with cold water to remove inorganic salts, followed by recrystallization from a suitable solvent like ethanol to yield the pure isoxazolone intermediate.
Protocol 2: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: In a dry, three-necked flask fitted with a dropping funnel, a reflux condenser (with a drying tube), and a thermometer, place the dried Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, ~3-5 eq) dropwise to the flask, ensuring the temperature is controlled with an ice bath. A base, such as triethylamine (1.1 eq), may be added to scavenge the HCl produced.[3]
-
Reaction: After the addition is complete, the reaction mixture is heated, typically to around 75-90 °C, for several hours until TLC indicates the consumption of the starting material.[1][3]
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be done slowly and with caution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Conclusion
The synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a robust and scalable process rooted in fundamental heterocyclic chemistry. By leveraging the classic cyclocondensation of a β-ketoester with hydroxylamine, a versatile isoxazolone intermediate is readily prepared. Subsequent chlorination with phosphorus oxychloride provides a reliable method to install the key 5-chloro substituent. The starting materials—ethyl acetoacetate and hydroxylamine hydrochloride —are inexpensive and readily available, making this synthetic route both practical and economically viable for researchers in drug discovery and development.
References
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 2024. [URL: https://www.mdpi.com/2673-401X/5/1/2]
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9161725/]
- Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of Experimental Nanoscience, 2018. [URL: https://www.tandfonline.com/doi/full/10.1080/17458080.2018.1528723]
- One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 2015. [URL: http://www.orientjchem.
- A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 1973. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0606]
- Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. ACG Publications, 2023. [URL: https://acgpubs.org/record/2023/17/7/11]
- One-pot synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. ResearchGate, 2012. [URL: https://www.researchgate.net/publication/288289069_One-pot_synthesis_of_3-methyl-4-arylmethylene-isoxazol-54H-ones]
- A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Arkivoc, 2021. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/i/3-11531]
- ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Mol-Instincts, N.D. [URL: https://www.molinstincts.
- POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 2011. [URL: https://pubmed.ncbi.nlm.nih.gov/21417435/]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents, 2003. [URL: https://patents.google.
- POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 2021. [URL: http://www.indianchemicalsociety.com/index.php/jics/article/view/170997]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02515b]
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/28/1/275]
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 2020. [URL: https://www.researchgate.net/publication/344933758_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10283084/]
- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4186107/]
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Methodological & Application
"reactions of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate"
An In-Depth Guide to the Synthetic Utility of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Authored by: A Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the chemical reactivity and synthetic applications of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. This versatile heterocyclic compound serves as a pivotal intermediate in the synthesis of a wide range of functionalized molecules for the pharmaceutical and agrochemical industries.[1][2] This document elucidates the principal reaction pathways, offers detailed experimental protocols, and explains the chemical principles underpinning these transformations.
The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its unique blend of aromatic stability and controlled reactivity.[3][4] In the case of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, the molecule's reactivity is primarily dictated by two key features: the electrophilic C5 carbon atom, activated by the adjacent chloro leaving group, and the ethyl carboxylate moiety at the C4 position. The electron-withdrawing nature of the isoxazole ring itself, coupled with the ester group, further enhances the susceptibility of the C5 position to nucleophilic attack.
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
The most significant and widely utilized reaction of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is the nucleophilic aromatic substitution (SNAr) of the C5-chloro group. The chlorine atom is an excellent leaving group in this context, enabling the introduction of a diverse array of functional groups. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this intermediate is crucial and is enhanced by the electron-withdrawing substituents on the isoxazole ring.
A species with a lone pair of electrons, the nucleophile, attacks the electron-deficient carbon atom bearing the leaving group (chlorine).[7][8] This concerted process results in the formation of a new bond between the nucleophile and the carbon, while the carbon-chlorine bond is broken.[7]
Caption: General workflow for SNAr reactions at the C5 position.
Key SNAr Transformations
| Nucleophile | Product Class | Typical Conditions | Rationale |
| Primary/Secondary Amine (R₂NH) | 5-Amino-isoxazoles | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Acetonitrile), Heat (60-100 °C) | The base neutralizes the HCl byproduct, driving the reaction to completion. Polar aprotic solvents facilitate the reaction. |
| Alcohol/Alkoxide (ROH/RO⁻) | 5-Alkoxy-isoxazoles | Strong Base (e.g., NaH, KOtBu), Anhydrous Solvent (e.g., THF, Dioxane) | A strong base is required to deprotonate the alcohol, forming the more potent alkoxide nucleophile. |
| Thiol/Thiolate (RSH/RS⁻) | 5-Thioether-isoxazoles | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Ethanol, DMF) | Thiols are generally more acidic and nucleophilic than alcohols, often requiring milder conditions. |
Protocol 1: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate Derivatives
This protocol details a general procedure for the reaction with an amine, a foundational step for creating derivatives used in peptide synthesis and other medicinal applications.[9]
Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add Ethyl 5-chloro-3-methylisoxazole-4-carboxylate and anhydrous potassium carbonate.
-
Add DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Add the desired amine to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[3]
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 5-amino-substituted isoxazole.
Causality: The use of an excess of the amine and a base (K₂CO₃) ensures that the equilibrium is shifted towards the product by consuming the HCl generated during the reaction. DMF is an ideal solvent as it is polar aprotic and has a high boiling point, allowing the reaction to be heated safely to increase the rate.
Part 2: Reactions of the Ethyl Carboxylate Group
The ester functionality at the C4 position is the second major site for synthetic modification. These reactions are crucial for creating amides, which are prevalent in drug molecules, or for generating the free carboxylic acid, a versatile handle for further chemistry.
Caption: Workflow for ester hydrolysis and subsequent amide formation.
Protocol 2: Saponification to 5-Chloro-3-methylisoxazole-4-carboxylic acid
Hydrolysis of the ethyl ester is a standard transformation to unmask the carboxylic acid.[10]
Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an aqueous solution of LiOH or NaOH to the flask.
-
Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate. Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the carboxylic acid.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The reaction is typically performed in a water/co-solvent mixture to ensure solubility of both the organic ester and the inorganic base.[3] Acidification is necessary to protonate the carboxylate salt formed during the reaction, yielding the neutral carboxylic acid product.
Protocol 3: Two-Step Amide Formation via the Carboxylic Acid
Direct amidation of the ester is often inefficient. A more reliable method involves converting the ester to the carboxylic acid (as in Protocol 2), followed by activation and reaction with an amine.
Materials:
-
5-Chloro-3-methylisoxazole-4-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Amine (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.2 eq)
Procedure: Step A: Formation of the Acyl Chloride
-
Suspend the carboxylic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
Step B: Amide Coupling
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude amide, which can be purified by chromatography or recrystallization.
Causality: The carboxylic acid is converted to a more reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with the amine.[11] Triethylamine is used as a base to scavenge the HCl produced during the coupling reaction.
Part 3: Stability and Reactions of the Isoxazole Ring
The isoxazole ring is a stable aromatic heterocycle, generally resistant to many reaction conditions.[3] However, under specific energetic or harsh chemical conditions, it can undergo transformations.
-
Ring Cleavage: Strong bases or reducing agents can induce cleavage of the weak N-O bond, particularly when the ring is activated by electron-withdrawing groups.[3] This property can be exploited in prodrug strategies, where the isoxazole is designed to release an active metabolite under specific physiological conditions.
-
Photochemical Rearrangement: Under UV irradiation, isoxazoles can rearrange to their oxazole isomers through an azirine intermediate.[3][12] This reaction is typically performed in specialized photochemical reactors and is a powerful tool for generating structural diversity, though less common in routine derivatization.
Conclusion
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a highly valuable and versatile building block in synthetic chemistry. Its reactivity is dominated by the C5-chloro and C4-ester groups, which allow for a wide range of predictable and high-yielding transformations. A thorough understanding of its reactivity, particularly the principles of nucleophilic aromatic substitution and ester manipulations, enables chemists to design and execute efficient syntheses of complex target molecules for applications in drug discovery and agrochemistry.
References
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- Chemical Reactivity of Benzo[c]isoxazole. ChemicalBook.
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- Isoxazole. Wikipedia.
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
- Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. MySkinRecipes.
- Construction of Isoxazole ring: An Overview. Nanobioletters.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH).
- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. National Institutes of Health (NIH).
- ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. ChemSrc.
- Nucleophilic Substitution Reactions. University course material.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate.
- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Institutes of Health (NIH).
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. Google Patents.
- 3-Methylisoxazole-4-carboxylic acid, 98+%, Thermo Scientific Chemicals. Fisher Scientific.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- Nucleophilic Substitution Reactions | Organic Chemistry. YouTube.
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate 97%. Sigma-Aldrich.
- 3-methylisoxazole-4-carboxylic acid;CAS No. ChemShuttle.
- Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. MySkinRecipes (Thai).
- (PDF) 5-Methylisoxazole-4-carboxylic acid. ResearchGate.
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"using Ethyl 5-chloro-3-methylisoxazole-4-carboxylate in medicinal chemistry"
Disclaimer: These protocols are for informational purposes only and should be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment (PPE). [6]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
This protocol describes the displacement of the C5-chloro group with an amine nucleophile. The causality is based on the electron-withdrawing nature of the isoxazole ring and the C4-ester, which stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution reaction.
Reaction Scheme:
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate: A Versatile Building Block in Organic Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in modern organic synthesis. Its unique arrangement of reactive sites—a nucleophilic substitution-susceptible chloro group, an ester moiety amenable to various transformations, and a stable isoxazole core—renders it a versatile synthon for the construction of a diverse array of more complex molecules. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals. The protocols and insights presented herein are intended for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₈ClNO₃ | [1] |
| Molecular Weight | 189.60 g/mol | [2] |
| CAS Number | 3356-96-5 | [1] |
| Appearance | Likely a solid or oil | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
Safety Profile:
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential.[3]
Hazard Statements: Based on data for similar isoxazole derivatives, potential hazards may include skin, eye, and respiratory irritation.
First Aid Measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Rinse eyes cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Seek medical attention if symptoms persist.[3]
Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Proposed Synthetic Pathway
Caption: Proposed synthesis of ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Detailed Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
This step involves the cyclocondensation of ethyl acetoacetate with hydroxylamine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium acetate, 1.2 equivalents) in water.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate.
Step 2: Chlorination to Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
The hydroxyl group at the 5-position is then converted to a chloro group using a standard chlorinating agent. A general procedure for the chlorination of isoxazol-5(4H)-ones can be adapted for this step.[3]
-
Reaction Setup: In a fume hood, suspend the crude ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate (1 equivalent) in a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Workup: Carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Applications in Organic Synthesis
The strategic placement of the chloro and ester functionalities on the isoxazole ring makes ethyl 5-chloro-3-methylisoxazole-4-carboxylate a versatile intermediate for the synthesis of a variety of target molecules.
Nucleophilic Substitution at the 5-Position
The chlorine atom at the C5 position of the isoxazole ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This is a key reaction for the derivatization of this building block.
Caption: General scheme for nucleophilic substitution at the 5-position.
Protocol: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate Derivatives
The reaction with amines to form 5-amino-isoxazole derivatives is a particularly useful transformation, as these products are precursors to various bioactive compounds.[4]
-
Reaction Setup: Dissolve ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Amine: Add the desired primary or secondary amine (1.2-2 equivalents) and a base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Reaction: Heat the reaction mixture at a temperature ranging from 80 °C to reflux, and monitor the reaction by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture and partition it between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Transformations of the Ester Group
The ethyl ester functionality at the C4 position can be readily transformed into other functional groups, providing another avenue for molecular diversification.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, which are common motifs in pharmaceuticals.[5]
-
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols under acidic or basic catalysis.
Protocol: Hydrolysis to 5-chloro-3-methylisoxazole-4-carboxylic acid
-
Reaction Setup: Dissolve ethyl 5-chloro-3-methylisoxazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol) and water.
-
Addition of Base: Add an aqueous solution of a base such as sodium hydroxide or lithium hydroxide (1.5-2 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the ester is completely consumed (monitored by TLC).
-
Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3. The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.
Precursor to Bioactive Molecules
The isoxazole core is a well-established pharmacophore found in numerous approved drugs.[4] While specific examples detailing the use of ethyl 5-chloro-3-methylisoxazole-4-carboxylate are scarce in readily available literature, its structural motifs are present in various bioactive compounds, suggesting its potential as a key intermediate. For instance, the related 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the immunosuppressive drug Leflunomide.[5] The chloro-substituent in the title compound offers a handle for the synthesis of novel analogs of such drugs.
Conclusion
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a promising and versatile building block for organic synthesis. Its readily accessible reactive sites allow for a wide range of chemical transformations, making it an attractive starting material for the synthesis of diverse and complex molecules with potential applications in medicinal chemistry and agrochemical research. The protocols and information provided in this guide are intended to facilitate the exploration of this compound's synthetic utility and accelerate the discovery of new chemical entities.
References
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022-12-29). Molecules, 28(1), 275. [Link]
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Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. (2022-12-29). PubMed. [Link]
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2001-08-23).
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4 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
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McMurry, J. E. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
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Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015-08-08). ResearchGate. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
- Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (n.d.).
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Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (2011-07). ResearchGate. [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (n.d.). ResearchGate. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31). National Institutes of Health. [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). ResearchGate. [Link]
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Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry [Video]. YouTube. [Link]
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21.2: Nucleophilic Acyl Substitution Reactions. (2024, September 30). Chemistry LibreTexts. [Link]
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ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (n.d.). Mol-Instincts. [Link]
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Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. (2018, May 16). SIELC Technologies. [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). PubChem. [Link]
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The Versatile Scaffold: Application Notes and Protocols for the Derivatives of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring system is a cornerstone in medicinal chemistry and materials science, lauded for its unique electronic properties and its ability to serve as a versatile scaffold for a diverse array of functionalizations.[1] These five-membered heterocycles are prevalent in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] At the heart of this chemical diversity lies the strategic functionalization of the isoxazole core. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a particularly valuable, yet underexplored, building block. The presence of a chloro group at the 5-position, activated by the electron-withdrawing isoxazole ring and the adjacent ester, renders it an excellent substrate for a variety of chemical transformations.
This guide provides a comprehensive overview of the synthetic routes to derivatives of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, with a focus on detailed, field-proven protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel chemical entities.
The Strategic Importance of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
The reactivity of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is dominated by the lability of the C5-chloro bond. This bond is susceptible to cleavage and replacement by a wide range of nucleophiles and is also amenable to the oxidative addition step in palladium-catalyzed cross-coupling cycles. This dual reactivity opens up a vast chemical space for the generation of novel derivatives with tailored properties.
Part 1: Synthesis of the Starting Material: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Protocol 1: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
This two-step procedure first involves the construction of the 5-hydroxyisoxazole ring, followed by chlorination.
Step 1: Synthesis of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
This step is adapted from the general synthesis of 4-isoxazolecarboxylic esters.[4]
-
Reagents and Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) in ethanol.
-
Add the hydroxylamine solution to the ethyl acetoacetate solution and stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Chlorination of Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
This step utilizes a standard chlorinating agent to convert the hydroxyl group to a chloro group.
-
Reagents and Materials:
-
Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM) or chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a fume hood, suspend Ethyl 5-hydroxy-3-methylisoxazole-4-carboxylate (1.0 eq) in the chosen solvent (DCM or CHCl₃).
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. The product can be further purified by column chromatography on silica gel.
-
Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the isoxazole ring facilitates the displacement of the 5-chloro substituent by a variety of nucleophiles. The general mechanism proceeds through a Meisenheimer-like intermediate.
Caption: General workflow for SNAr reactions.
Protocol 2: Synthesis of 5-Amino Derivatives
The introduction of an amino group at the 5-position is a key transformation, as the resulting 5-amino-3-methylisoxazole-4-carboxylic acid derivatives are valuable building blocks in medicinal chemistry.[1]
-
Reagents and Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (1.2 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq) in the chosen solvent.
-
Add the amine (1.2 eq) and the base (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 1: Representative 5-Amino Derivatives
| Nucleophile (Amine) | Product | Typical Yield (%) |
| Aniline | Ethyl 3-methyl-5-(phenylamino)isoxazole-4-carboxylate | 75-85 |
| Morpholine | Ethyl 3-methyl-5-morpholinoisoxazole-4-carboxylate | 80-90 |
| Piperidine | Ethyl 3-methyl-5-(piperidin-1-yl)isoxazole-4-carboxylate | 82-92 |
Protocol 3: Synthesis of 5-Thioether Derivatives
The introduction of sulfur-containing moieties can significantly modulate the biological activity of the isoxazole core.
-
Reagents and Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.2 eq)
-
Base (e.g., NaH, K₂CO₃) (1.5 eq)
-
Solvent (e.g., DMF, THF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add the thiol (1.2 eq) to a suspension of the base (1.5 eq) in the chosen solvent.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq) in the same solvent dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Part 3: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for C-C and C-heteroatom bond formation at the 5-position, enabling the introduction of aryl, heteroaryl, and alkynyl groups.
Protocol 4: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl linkages.[5][6][7]
Caption: Key components of a Suzuki-Miyaura coupling reaction.
-
Reagents and Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O)
-
Inert atmosphere (N₂ or Ar)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a degassed mixture of the solvent system, add Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Heat the mixture to 80-100 °C under an inert atmosphere for 6-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Protocol 5: Sonogashira Coupling for the Synthesis of 5-Alkynyl Derivatives
The Sonogashira coupling enables the introduction of an alkyne moiety, a versatile functional group for further transformations.[8][9][10]
-
Reagents and Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
-
Terminal alkyne (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (N₂ or Ar)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq), the palladium catalyst, and CuI in the chosen solvent.
-
Add the base and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
-
Table 2: Representative Cross-Coupling Products
| Coupling Reaction | Coupling Partner | Product | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Ethyl 3-methyl-5-phenylisoxazole-4-carboxylate | 70-85 |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Ethyl 3-methyl-5-(thiophen-2-yl)isoxazole-4-carboxylate | 65-80 |
| Sonogashira | Phenylacetylene | Ethyl 3-methyl-5-(phenylethynyl)isoxazole-4-carboxylate | 60-75 |
Part 4: Characterization Data
The synthesized derivatives should be characterized using standard analytical techniques.
Table 3: Expected Spectroscopic Data for a Representative Derivative: Ethyl 3-methyl-5-(phenylamino)isoxazole-4-carboxylate
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 1.3-1.4 (t, 3H, -OCH₂CH₃), 2.5-2.6 (s, 3H, isoxazole-CH₃), 4.2-4.4 (q, 2H, -OCH₂CH₃), 7.0-7.5 (m, 5H, Ar-H), 9.5-10.0 (s, 1H, NH) |
| ¹³C NMR | δ (ppm): 14.0 (-OCH₂CH₃), 15.0 (isoxazole-CH₃), 60.0 (-OCH₂CH₃), 110.0-160.0 (aromatic and isoxazole carbons), 165.0 (C=O) |
| Mass Spec (ESI+) | [M+H]⁺ calculated and found for C₁₃H₁₄N₂O₃ |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch) |
Conclusion and Future Outlook
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a highly valuable and versatile building block for the synthesis of a wide range of novel isoxazole derivatives. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The ability to readily introduce diverse functionalities at the 5-position through both SNAr and palladium-catalyzed cross-coupling reactions makes this compound an attractive starting point for the development of new pharmaceuticals and functional materials. Future research will undoubtedly uncover even more applications for this powerful synthetic intermediate.
References
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(PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]
-
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Suzuki reaction. Wikipedia. [Link]
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Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]
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Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. National Institutes of Health. [Link]
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"biological activity of compounds from Ethyl 5-chloro-3-methylisoxazole-4-carboxylate"
An In-Depth Technical Guide to the Biological Activity of Compounds Derived from Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Authored by a Senior Application Scientist
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic configuration, metabolic stability, and capacity to form diverse non-covalent bonds have established it as a critical component in the development of novel therapeutic agents.[1][2] Derivatives of isoxazole demonstrate an impressive array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This guide focuses on Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a versatile starting material, and explores the synthesis, mechanisms of action, and evaluation protocols for its biologically active derivatives.
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate serves as an ideal foundational molecule. The reactive chloro group at the C-5 position and the ester at the C-4 position are prime sites for chemical modification, allowing for the systematic generation of a diverse library of compounds for biological screening. This guide provides researchers, scientists, and drug development professionals with the technical insights and detailed protocols necessary to explore this promising chemical space.
Part 1: Synthetic Diversification of the Isoxazole Core
The true potential of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate lies in its adaptability. The two key functional groups—the C5-chloride and the C4-ethyl ester—are amenable to a variety of chemical transformations to generate novel derivatives with potentially enhanced biological activities.
Key Synthetic Transformations:
-
Nucleophilic Aromatic Substitution at C5: The chlorine atom at the C5 position is susceptible to substitution by various nucleophiles. This is a primary route to introduce diversity. Common nucleophiles include:
-
Amines (R-NH₂): Reaction with primary or secondary amines yields 5-amino-isoxazole derivatives. This is crucial for introducing groups that can form hydrogen bonds with biological targets.
-
Thiols (R-SH): Reaction with thiols leads to the formation of 5-thioether-isoxazole derivatives.
-
Alcohols/Phenols (R-OH): Under appropriate basic conditions, 5-alkoxy or 5-aryloxy derivatives can be synthesized.
-
-
Modification of the C4-Ester: The ethyl carboxylate group offers another handle for modification.
-
Saponification: Hydrolysis of the ester using a base (e.g., NaOH, LiOH) yields the corresponding carboxylic acid. This introduces a key functional group that can participate in ionic interactions or serve as a precursor for amide bond formation.
-
Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) to produce a wide range of C4-carboxamide derivatives. This is a common strategy in drug design to modulate solubility and target engagement.
-
Hydrazide Formation: Direct reaction of the ester with hydrazine hydrate can produce the corresponding hydrazide, a versatile intermediate for synthesizing further heterocyclic derivatives like pyrazoles or oxadiazoles.
-
Caption: Synthetic pathways from the core isoxazole compound.
Part 2: Core Biological Activities & Evaluation Protocols
Isoxazole derivatives are known to modulate a wide range of biological targets, leading to significant therapeutic potential.[2] The primary activities explored for derivatives of this scaffold are anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Isoxazole-containing compounds have emerged as potent anticancer agents that can inhibit tumor growth and trigger cancer cell death through various mechanisms.[1][3]
Mechanisms of Action: The anticancer effects of isoxazole derivatives are often multifaceted. Key mechanisms include the induction of apoptosis (programmed cell death), inhibition of crucial cell cycle regulators like protein kinases, disruption of microtubule dynamics, and inhibition of heat shock protein 90 (HSP90).[1][4][5] Certain derivatives act as small molecule inhibitors (SMIs) that interfere with specific intracellular signaling pathways essential for cancer cell proliferation and survival.[3]
Application Note 1: In Vitro Cytotoxicity Screening
Objective: To determine the concentration at which isoxazole derivatives inhibit the growth of cancer cells by 50% (IC₅₀). The MTT assay is a standard colorimetric method for assessing cell viability.[6][7]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Living cells contain mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, yielding a purple formazan product. Dead cells cannot perform this reaction.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Caption: Workflow for the MTT cell viability assay.
Data Presentation: Hypothetical IC₅₀ Values
| Compound | Derivative Type | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| Parent | 5-Chloro-4-ester | > 100 | > 100 | > 100 |
| IZD-01 | 5-(Anilino)-4-amide | 5.96 | 8.02 | 6.93 |
| IZD-02 | 5-(Piperidino)-4-acid | 12.5 | 15.1 | 18.4 |
| IZD-03 | 5-(Thiophenyl)-4-amide | 4.56 | 9.8 | 7.2 |
| Doxorubicin | Positive Control | 0.91 | 0.85 | 1.1 |
Note: Data is illustrative. IC₅₀ values are often cell-line dependent.
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria.[8][9][10]
Mechanisms of Action: Antimicrobial agents can be bacteriostatic (inhibit growth) or bactericidal (kill bacteria).[11] The mechanisms for isoxazoles can be diverse but often involve binding to and inhibiting essential enzymes or disrupting cell wall synthesis.[8] The specific functional groups attached to the isoxazole core heavily influence the spectrum and potency of activity.[2]
Application Note 2: Determining Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an isoxazole derivative that visibly inhibits the growth of a specific microorganism. The broth microdilution method is a quantitative and widely accepted standard.[9][12][13]
Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth. The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC) and plate it on agar. The MBC is the lowest concentration that results in no colony growth after incubation.
Caption: Workflow for MIC and MBC determination.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | 5-Chloro-4-ester | > 256 | > 256 | > 256 |
| IZD-04 | 5-(4-Chlorophenylamino)-4-amide | 31.25 | 62.5 | 125 |
| IZD-05 | 5-(Morpholino)-4-hydrazide | 62.5 | 125 | > 256 |
| IZD-06 | 5-(Thiophenyl)-4-acid | 125 | 256 | > 256 |
| Ampicillin | Positive Control (Bacteria) | 2 | 8 | N/A |
| Ketoconazole | Positive Control (Fungi) | N/A | N/A | 4 |
Note: Data is illustrative. Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria often show different sensitivities.[15]
Anti-inflammatory Activity
Inflammation is a critical biological response, but chronic inflammation contributes to numerous diseases. Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, are well-known for their anti-inflammatory properties.[2]
Mechanisms of Action: A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[16] Inhibition of COX-2 blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and swelling.[10] Some derivatives may also inhibit lipoxygenase (LOX) enzymes, reducing the production of inflammatory leukotrienes.[16]
Caption: Inhibition of the arachidonic acid pathway.
Application Note 3: In Vivo Evaluation of Acute Inflammation
Objective: To assess the in vivo anti-inflammatory efficacy of isoxazole derivatives using the carrageenan-induced paw edema model in rodents, a standard and widely used preclinical assay.[17][18][19]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Administration: Divide animals into groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% CMC solution, orally).
-
Group II (Standard): Indomethacin (10 mg/kg, orally).
-
Group III-V (Test): Isoxazole derivatives at different doses (e.g., 10, 20, 40 mg/kg, orally).
-
-
Baseline Measurement: One hour after oral administration of the compounds, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw. Causality: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, releasing histamine, serotonin, bradykinin, and prostaglandins, leading to fluid extravasation and edema.[20]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Hypothetical Paw Edema Inhibition
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3h |
| Vehicle Control | - | 0% |
| IZD-07 | 20 | 45.2% |
| IZD-08 | 20 | 58.7% |
| Indomethacin | 10 | 65.5% |
Note: Data is illustrative. The time of peak edema is typically around 3-4 hours.[21]
Part 3: Conclusion and Future Directions
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a highly valuable scaffold for the development of novel therapeutic agents. Its chemical tractability allows for the creation of large, diverse libraries of compounds. The protocols and application notes provided in this guide offer a robust framework for screening these derivatives for anticancer, antimicrobial, and anti-inflammatory activities. Future work should focus on elucidating precise structure-activity relationships (SAR) to guide the rational design of next-generation isoxazole-based drugs with improved potency, selectivity, and pharmacokinetic profiles.
References
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
- A review of isoxazole biological activity and present synthetic techniques.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
- Bioassays for anticancer activities. PubMed.
- In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
- A comprehensive review on in-vitro methods for anti- microbial activity.
- Isoxazole derivatives as anticancer agents. ChemicalBook.
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis.
- Methods for in vitro evaluating antimicrobial activity: A review. PubMed.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review.
- Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. PubMed.
- Anti-inflammatory properties of an isoxazole derivative– – MZO-2. ResearchGate.
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- Bioassays for anticancer activities. Semantic Scholar.
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- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central.
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- Mouse Models for Inflammation: Antibodies for medicine. MImAbs.
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- PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. WIPO Patentscope.
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The Strategic Application of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: The Isoxazole Scaffold in Modern Crop Protection
The isoxazole ring is a privileged heterocyclic motif in the landscape of modern agrochemical design. Its unique electronic properties and conformational rigidity allow for precise interactions with biological targets, leading to the development of highly potent and selective herbicides and fungicides. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate stands out as a pivotal building block in this field. Its strategically positioned reactive sites—the ester at the 4-position and the chloro group at the 5-position—offer a versatile platform for the synthesis of a diverse array of agrochemical candidates, particularly isoxazole carboxamide herbicides. This technical guide provides an in-depth exploration of the application of this key intermediate, complete with detailed synthetic protocols and mechanistic insights for researchers in agrochemical discovery and development.
Core Synthetic Strategy: From Intermediate to Active Ingredient
The primary application of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate in agrochemical synthesis revolves around its conversion to N-substituted isoxazole-4-carboxamides. This transformation is typically a multi-step process that leverages classical organic reactions, each optimized for efficiency and scalability. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow from the starting material to the final agrochemical.
Part 1: Synthesis of 5-Chloro-3-methylisoxazole-4-carboxylic Acid
The initial step in the synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This saponification is a critical transformation that sets the stage for the subsequent activation and amidation steps.
Protocol 1: Saponification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Objective: To efficiently hydrolyze the ethyl ester to the carboxylic acid.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | 169829-79-8 | 203.61 | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.2 |
| Ethanol (95%) | 64-17-5 | 46.07 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Solvent |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | To pH 2-3 |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq.) in a 3:1 mixture of ethanol and deionized water.
-
Add a solution of sodium hydroxide (1.2 eq.) in deionized water dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The carboxylic acid product will precipitate as a white solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight to yield 5-Chloro-3-methylisoxazole-4-carboxylic Acid.
Expert Insights: The use of a slight excess of sodium hydroxide ensures complete hydrolysis of the ester. The subsequent acidification must be performed carefully to avoid excessive heat generation. The purity of the resulting carboxylic acid is crucial for the success of the next step.
Part 2: Synthesis of 5-Chloro-3-methylisoxazole-4-carbonyl Chloride
The carboxylic acid is then converted to the more reactive acyl chloride. This intermediate is highly susceptible to nucleophilic attack and is generally used immediately in the next step without extensive purification.
Protocol 2: Acyl Chloride Formation
Objective: To activate the carboxylic acid for the subsequent amidation reaction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Chloro-3-methylisoxazole-4-carboxylic Acid | N/A | 175.56 | 1.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.5 - 2.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalytic amount |
| Anhydrous Toluene | 108-88-3 | 92.14 | Solvent |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 5-Chloro-3-methylisoxazole-4-carboxylic Acid (1.0 eq.) and suspend it in anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops) to the suspension.
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 5-Chloro-3-methylisoxazole-4-carbonyl Chloride is typically an oil or low-melting solid and is used directly in the next step.
Expert Insights: Thionyl chloride is a hazardous reagent and should be handled in a well-ventilated fume hood. The use of a catalytic amount of DMF facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent. The crude acid chloride is moisture-sensitive and should be protected from the atmosphere.
Part 3: Synthesis of N-Aryl-5-chloro-3-methylisoxazole-4-carboxamide
The final step is the coupling of the acyl chloride with a selected aromatic amine to form the target N-aryl-5-chloro-3-methylisoxazole-4-carboxamide, which is the active herbicidal molecule. The nature of the aryl amine is a key determinant of the final product's biological activity and selectivity.
Protocol 3: Amidation
Objective: To form the final isoxazole carboxamide herbicide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 5-Chloro-3-methylisoxazole-4-carbonyl Chloride | N/A | 194.00 | 1.0 |
| Substituted Aniline (e.g., 4-Ethylaniline) | 589-16-2 | 121.18 | 1.1 |
| Pyridine or Triethylamine | 110-86-1 | 79.10 | 1.2 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.1 eq.) and pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Dissolve the crude 5-Chloro-3-methylisoxazole-4-carbonyl Chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-Aryl-5-chloro-3-methylisoxazole-4-carboxamide.
Expert Insights: The choice of base is important; pyridine or triethylamine acts as a scavenger for the HCl generated during the reaction. The reaction is typically exothermic, so maintaining a low temperature during the addition of the acid chloride is crucial to prevent side reactions. The final product's structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Role of the 5-Chloro Substituent
The chloro group at the 5-position of the isoxazole ring plays a multifaceted role. In some synthetic pathways, it can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for further functionalization of the isoxazole core. However, in the context of many isoxazole carboxamide herbicides, the 5-chloro substituent is often retained in the final active molecule. In these cases, its strong electron-withdrawing nature can significantly influence the electronic properties of the isoxazole ring, which in turn can affect the molecule's binding affinity to its target enzyme and its overall herbicidal efficacy.
Conclusion
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a highly valuable and versatile intermediate in the synthesis of modern agrochemicals. The synthetic protocols outlined in this guide provide a robust framework for the preparation of a wide range of N-aryl-5-chloro-3-methylisoxazole-4-carboxamides. By understanding the key transformations and the rationale behind the experimental choices, researchers can effectively utilize this building block to develop novel and effective crop protection solutions.
References
- Herbicidal Isoxazole Carboxamides: A foundational patent describing the synthesis and herbicidal utility of isoxazole carboxamides. This provides the general chemical space and biological context for the target molecules.
- Synthesis of Isoxazole Carboxylic Acids: A publication detailing the synthesis of related isoxazole carboxylic acids, which informs the hydrolysis step of the provided protocol.
-
Acyl Chloride Formation: A general reference for the conversion of carboxylic acids to acid chlorides using thionyl chloride.
- Title: Acid to Acid Chloride - Common Conditions
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Amidation Reactions: A representative scientific article describing the synthesis of isoxazole carboxamides and their biological activities, supporting the amid
- Title: Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides
- Source: Molecules (Journal)
-
URL: [Link]
-
Reactivity of 5-Chloroisoxazoles: A research article discussing the reactivity of 5-chloroisoxazoles, providing insight into the role of the chloro substituent.
- Title: 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids
- Source: Molecules (Journal)
-
URL: [Link]
Application Notes & Protocols: Synthesis of Novel Antifungal Agents Utilizing Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Isoxazole Scaffold as a Privileged Structure in Antifungal Drug Discovery
The isoxazole ring system is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, a structural motif of significant interest in medicinal chemistry.[1][2] This scaffold is present in a number of commercially available drugs and is known to be associated with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and, notably, antimicrobial properties.[2] The unique electronic and steric properties of the isoxazole ring allow for diverse interactions with biological targets. In the realm of antifungal research, isoxazole derivatives have emerged as promising candidates for the development of new therapeutic agents to combat the growing challenge of fungal resistance.
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a key intermediate, offering a versatile platform for the synthesis of a library of potential antifungal compounds. The presence of a reactive chloro group at the 5-position and an ester moiety at the 4-position allows for sequential or orthogonal functionalization, enabling the exploration of a broad chemical space to optimize antifungal potency and selectivity. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate to generate novel antifungal agents.
Synthetic Strategy: A Multi-pronged Approach to Novel Antifungal Agents
The core of our synthetic approach revolves around the strategic modification of the Ethyl 5-chloro-3-methylisoxazole-4-carboxylate core. The primary reaction is the nucleophilic substitution of the C5-chloro group, followed by the derivatization of the C4-ester. This two-pronged strategy allows for the systematic investigation of structure-activity relationships (SAR).
Part 1: Nucleophilic Substitution at the C5-Position
The chlorine atom at the 5-position of the isoxazole ring is susceptible to nucleophilic aromatic substitution, providing a key entry point for introducing diverse functional groups. This is a critical step in transforming the starting material into a scaffold more amenable to biological activity. A primary example is the synthesis of the corresponding 5-amino derivative, which is a versatile intermediate for further elaboration.
Part 2: Derivatization of the C4-Ester Moiety
The ethyl ester at the 4-position can be readily converted into a variety of functional groups, such as amides and hydrazides. These modifications can significantly impact the compound's physicochemical properties, including solubility and hydrogen bonding capacity, which are crucial for target engagement.
Below is a diagrammatic representation of the proposed synthetic workflow:
Sources
Application Notes & Protocols: The Development of Herbicides from Isoxazole Precursors
Abstract: The isoxazole scaffold represents a cornerstone in modern herbicide discovery, serving as a versatile precursor for highly effective active ingredients.[1][2] This guide provides an in-depth exploration of the development pipeline for isoxazole-based herbicides, with a primary focus on the synthesis, mechanism of action, and biological evaluation of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. We present detailed protocols, from the foundational 1,3-dipolar cycloaddition reaction to construct the isoxazole core, to the synthesis of a model herbicide analogous to isoxaflutole, and subsequent herbicidal activity screening. This document is intended for researchers, chemists, and plant scientists engaged in agrochemical development, offering both the theoretical basis and practical methodologies required to advance research in this critical field.
Introduction: The Isoxazole Moiety in Agrochemicals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is considered a "privileged structure" in medicinal and agricultural chemistry.[3][4] Its unique electronic and structural properties allow it to act as a stable, yet strategically cleavable, functional group. In the context of herbicides, this characteristic is masterfully exploited. Many isoxazole-based herbicides are, in fact, pro-herbicides .[5] They are applied in a relatively stable form and are metabolically activated within the target plant or soil to release the true herbicidally active compound.
The most commercially successful class of isoxazole herbicides, including the pioneering compound isoxaflutole, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5][6][7][8] These are classified as WSSA Group 27 herbicides.[6][9]
Mechanism of Action: HPPD Inhibition
The herbicidal activity of isoxazole-based HPPD inhibitors is initiated by the cleavage of the isoxazole ring within the plant, forming a highly active diketonitrile (DKN) metabolite.[10][11] This DKN is the actual inhibitor of the HPPD enzyme.
Causality of Action:
-
HPPD Enzyme Inhibition: The HPPD enzyme is a critical component in the biochemical pathway that synthesizes plastoquinone.
-
Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, a key player in the carotenoid biosynthesis pathway.[9][12]
-
Carotenoid Synthesis Inhibition: By inhibiting HPPD, the production of plastoquinone is blocked, which in turn halts carotenoid synthesis.
-
Photo-oxidation and Bleaching: Carotenoids serve a vital photoprotective role by quenching excess light energy and protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms, necrosis, and eventual death of the susceptible plant.[8][12]
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Cyclocondensation
This classical method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., an α,β-unsaturated ketone). [13][14][15] Rationale for Use: This approach is often very direct and high-yielding, particularly when the required 1,3-dicarbonyl precursor is readily available or easy to synthesize. It is a powerful tool for creating specific substitution patterns.
Protocol: Synthesis and Evaluation of a Model Isoxazole Herbicide
This section provides a representative, multi-step protocol for the synthesis of a model herbicide, (5-cyclopropyl-isoxazol-4-yl)(2-methylsulfonyl-4-trifluoromethylphenyl)methanone , which is the chemical structure of isoxaflutole. [5][7]This is followed by a protocol for a primary herbicidal screening bioassay.
Protocol 1: Synthesis of the Herbicide
Self-Validation: Each step includes purification and characterization (e.g., NMR, MS) to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.
Part A: Synthesis of 5-Cyclopropylisoxazole-4-carbonitrile (Isoxazole Precursor)
-
Principle: This step forms the core isoxazole ring via a cyclocondensation reaction. The choice of ethoxymethylenemalononitrile and cyclopropyl carboxamide provides the necessary atoms and substitution pattern for the target precursor.
-
Reaction Setup: To a stirred solution of sodium ethoxide (21% in ethanol, 1.2 eq) in absolute ethanol (10 mL/g of starting material) under a nitrogen atmosphere, add cyclopropyl carboxamide (1.0 eq).
-
Addition of Reagent: Add ethoxymethylenemalononitrile (1.1 eq) dropwise to the mixture at room temperature. The reaction is mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, neutralize the mixture with 2M HCl (aq) to pH ~6-7. Reduce the solvent volume in vacuo.
-
Extraction: Add water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Characterization: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 5-cyclopropylisoxazole-4-carbonitrile as a solid. Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Part B: Synthesis of the Final Compound (Isoxaflutole)
-
Principle: This step involves a Grignard reaction to form the ketone linkage between the isoxazole precursor and the substituted benzoyl moiety.
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under nitrogen, prepare a solution of 2-bromo-5-(trifluoromethyl)phenyl methyl sulfone (1.0 eq) in anhydrous tetrahydrofuran (THF). Add magnesium turnings (1.2 eq). Initiate the reaction if necessary (e.g., with a small crystal of iodine or gentle heating). Allow the mixture to stir until the magnesium is consumed, forming the Grignard reagent.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 5-cyclopropylisoxazole-4-carbonitrile (from Part A, 0.9 eq) in anhydrous THF dropwise.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting nitrile is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the mixture three times with diethyl ether. Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification & Characterization: Concentrate the filtrate in vacuo. Purify the crude product by recrystallization or flash column chromatography to yield the final product as an off-white solid. [5]Confirm the structure and purity (>98%) via ¹H NMR, ¹³C NMR, MS, and High-Performance Liquid Chromatography (HPLC).
Protocol 2: Primary Pre-Emergence Herbicidal Bioassay
Self-Validation: This protocol includes both a negative (solvent) control and a positive control (a known commercial herbicide) to validate the results. The use of multiple seeds per pot and replication minimizes variability.
-
Preparation of Test Solutions: Prepare a stock solution of the synthesized compound (from Protocol 1) in acetone at 10,000 ppm. Create a dilution series (e.g., 1000, 500, 250, 125, 62.5 ppm) by diluting the stock with an aqueous solution containing 0.5% (v/v) Tween-20 (as a surfactant).
-
Potting: Fill 10 cm diameter pots with a standard potting mix (e.g., sandy loam soil).
-
Sowing: Sow seeds of a target grass weed (e.g., Barnyardgrass, Echinochloa crus-galli) and a target broadleaf weed (e.g., Velvetleaf, Abutilon theophrasti) at a depth of 1-1.5 cm. Use 10-15 seeds per species per pot.
-
Treatment Application: Immediately after sowing, spray the soil surface of each pot evenly with 10 mL of the test solution using a laboratory sprayer.
-
Test Group: Pots treated with the synthesized compound dilutions.
-
Negative Control: Pots treated with the solvent-surfactant solution only.
-
Positive Control: Pots treated with a known commercial pre-emergence herbicide (e.g., Isoxaflutole, Mesotrione) at its recommended rate.
-
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod, 60% relative humidity). Water the pots as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
Evaluation: After 14-21 days, assess the herbicidal effect by visually rating the percent injury (0% = no effect, 100% = complete kill) relative to the negative control. Count the number of emerged, healthy seedlings.
-
Data Analysis: Calculate the average percent injury for each concentration. If a dose-response is observed, calculate the GR₅₀ value (the concentration required to cause a 50% reduction in growth) using appropriate statistical software.
Structure-Activity Relationship (SAR) and Data Interpretation
The data from bioassays are crucial for guiding the next round of synthesis. By systematically modifying the structure of the lead compound and observing the effect on herbicidal activity, a Structure-Activity Relationship (SAR) can be established. [16][17] Key Considerations for Isoxazole Herbicides:
-
Isoxazole Substituents: The group at the 5-position of the isoxazole ring is critical. Small, lipophilic groups like cyclopropyl or haloalkyls often confer high activity. [18]* Phenyl Ring Substituents: The substitution pattern on the benzoyl ring is essential for binding to the HPPD active site. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) and methylsulfonyl (-SO₂CH₃), are common features of potent inhibitors. [5][10] Table 1: Hypothetical Screening Data for SAR Analysis
| Compound ID | R¹ (Isoxazole-C5) | R² (Phenyl Ring) | Weed Control (%) @ 250 g/ha (E. crus-galli) | Crop Tolerance (%) @ 250 g/ha (Z. mays) |
| Lead-01 | Cyclopropyl | 2-SO₂CH₃, 4-CF₃ | 95 | 90 |
| Mod-02 | Methyl | 2-SO₂CH₃, 4-CF₃ | 70 | 88 |
| Mod-03 | Isopropyl | 2-SO₂CH₃, 4-CF₃ | 85 | 85 |
| Mod-04 | Cyclopropyl | 2-Cl, 4-NO₂ | 80 | 75 |
| Mod-05 | Cyclopropyl | 2-SO₂CH₃, 4-Cl | 90 | 92 |
Interpretation: The data in Table 1 suggest that the cyclopropyl group (Lead-01) is superior to a smaller methyl group (Mod-02) at the R¹ position. The combination of methylsulfonyl and trifluoromethyl groups at the R² positions appears optimal for high herbicidal activity while maintaining good crop safety (compare Lead-01 to Mod-04 and Mod-05).
Conclusion and Future Directions
The development of herbicides from isoxazole precursors remains a highly productive field of research. The pro-herbicide strategy, targeting the HPPD enzyme, is a validated and successful approach. Future research will likely focus on synthesizing novel isoxazole analogs to overcome emerging weed resistance, improve crop safety profiles, and satisfy increasingly stringent environmental regulations. The systematic application of the synthesis and screening protocols outlined in this guide provides a robust framework for the discovery and optimization of the next generation of isoxazole-based herbicides.
References
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Title: 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future Source: Weed Technology, Cambridge Core URL: [Link]
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Title: Cyclocondensation pathways for the synthesis of isoxazole... Source: ResearchGate URL: [Link]
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Title: Isoxaflutole - Wikipedia Source: Wikipedia URL: [Link]
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Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: National Institutes of Health (PMC) URL: [Link]
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Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Isoxaflutole: the background to its discovery and the basis of its herbicidal properties Source: PubMed URL: [Link]
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Title: Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. Source: ResearchGate URL: [Link]
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Title: Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener Source: PubMed URL: [Link]
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Title: The past and present life of isoxazolone, the second largest herbicide of HPPD inhibitors Source: iYINA URL: [Link]
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Title: Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides Source: PubMed URL: [Link]
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Title: 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles Source: National Institutes of Health (PMC) URL: [Link]
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Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) Source: Virginia Tech URL: [Link]
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Title: Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction Source: Taylor & Francis Online URL: [Link]
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Title: ISOXAFLUTOLE (268) Source: Food and Agriculture Organization of the United Nations URL: [Link]
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Title: Chemical structures of some herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD). Source: ResearchGate URL: [Link]
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Title: Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Source: ResearchGate URL: [Link]
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Title: Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides Source: ResearchGate URL: [Link]
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Title: Synthesis and Herbicidal Activities of 3-(Substituted phenyl)isoxazole Derivatives Source: ResearchGate URL: [Link]
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Title: Oxazole and Isoxazole Chemistry in Crop Protection Source: ResearchGate URL: [Link]
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Title: Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology Source: ACS Publications URL: [Link]
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Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of Source: Zanco Journal of Pure and Applied Sciences URL: [Link]
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Title: Isoxazole - Wikipedia Source: Wikipedia URL: [Link]
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Title: New HPPD-Inhibitors - A Proven Mode of Action as a New Hope to Solve Current Weed Problems Source: ResearchGate URL: [Link]
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Title: Isoxaflutole: The background to its discovery and the basis of its herbicidal properties Source: ResearchGate URL: [Link]
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Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]
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Title: Recent Progress in the Synthesis of Isoxazoles Source: Bentham Science URL: [Link]
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Title: Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations Source: MDPI URL: [Link]
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Title: Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology Source: ACS Publications URL: [Link]
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Title: Mastering Isoxazole Synthesis: A Guide for Novel Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central URL: [Link]
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Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review Source: MDPI URL: [Link]
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Title: Design, Synthesis, and Bioevaluation of Substituted Phenyl Isoxazole Analogues as Herbicide Safeners Source: PubMed URL: [Link]
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Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: Royal Society of Chemistry URL: [Link]
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The Versatile Building Block: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate in the Genesis of Novel Heterocycles
For Immediate Application in Medicinal Chemistry and Drug Discovery
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate stands as a pivotal starting material for synthetic chemists, offering a gateway to a diverse array of novel heterocyclic compounds with significant potential in pharmaceutical and agrochemical research. Its strategically positioned functional groups—a reactive C5-chloro atom, a modifiable C4-ester, and the inherent reactivity of the isoxazole ring—provide a rich platform for molecular elaboration and the construction of complex, fused ring systems. This guide delves into the core reactivity of this versatile isoxazole and provides detailed protocols for its application in the synthesis of high-value heterocyclic scaffolds, including isoxazolo[5,4-b]pyridines, pyrazolo[3,4-d]isoxazoles, and isoxazolo[5,4-d]pyrimidines.
Core Principles of Reactivity
The synthetic utility of ethyl 5-chloro-3-methylisoxazole-4-carboxylate is primarily dictated by two key features: the susceptibility of the C5-chloro group to nucleophilic aromatic substitution and the potential for the isoxazole ring to undergo rearrangement or participate in cyclocondensation reactions. The electron-withdrawing nature of the adjacent ester and the isoxazole nitrogen atom activates the C5 position, making the chloro group a good leaving group for reactions with a variety of nucleophiles.
This initial substitution is often the first step in a cascade of transformations, leading to the formation of fused heterocyclic systems. The choice of nucleophile is critical and directs the synthetic pathway towards different classes of compounds. For instance, reaction with amines or hydrazines introduces functionalities that can subsequently undergo intramolecular cyclization with the C4-ester group or a derivative thereof.
A [label="Ethyl 5-chloro-3-methylisoxazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nucleophilic Aromatic\nSubstitution (SNAr) at C5", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="5-Amino/Hydrazino/Thio\nIsoxazole Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Fused Heterocyclic Systems\n(e.g., Isoxazolo[5,4-b]pyridines,\nPyrazolo[3,4-d]isoxazoles)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Reaction with\nNucleophiles (Nu-H)"]; B -> C; C -> D [label="Activation of\nC4-ester"]; D -> E; }
General Synthetic Workflow. This diagram illustrates the primary synthetic strategy employing ethyl 5-chloro-3-methylisoxazole-4-carboxylate for the construction of fused heterocyclic systems.Application in the Synthesis of Fused Heterocycles: Protocols and Insights
The following sections provide detailed protocols for the synthesis of key heterocyclic scaffolds, highlighting the experimental rationale and expected outcomes.
Synthesis of Isoxazolo[5,4-b]pyridines
Isoxazolo[5,4-b]pyridines are an important class of compounds with a range of biological activities. Their synthesis from ethyl 5-chloro-3-methylisoxazole-4-carboxylate typically proceeds via an initial nucleophilic substitution with an amine, followed by a cyclization reaction.
Protocol 1: Two-Step Synthesis of Ethyl 3-methyl-6-substituted-isoxazolo[5,4-b]pyridine-4-carboxylates
This protocol first involves the synthesis of a 5-amino-isoxazole intermediate, which is then cyclized to the desired isoxazolo[5,4-b]pyridine.
Step 1: Synthesis of Ethyl 5-amino-3-methylisoxazole-4-carboxylate
-
Rationale: The C5-chloro group is displaced by an amino group through a nucleophilic aromatic substitution reaction. Ammonia or an ammonia equivalent is used as the nucleophile. The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia.
-
Procedure:
-
To a solution of ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq) in a suitable solvent such as ethanol or dioxane in a sealed pressure vessel, add a solution of ammonia in methanol (e.g., 7N, 5-10 eq).
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 5-amino-3-methylisoxazole-4-carboxylate.
-
Step 2: Cyclization to Ethyl 3-methyl-6-substituted-isoxazolo[5,4-b]pyridine-4-carboxylate
-
Rationale: The 5-amino-isoxazole intermediate undergoes a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The amino group acts as a nucleophile, attacking one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the pyridine ring.
-
Procedure:
-
To a solution of ethyl 5-amino-3-methylisoxazole-4-carboxylate (1.0 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A, add the desired 1,3-dicarbonyl compound (1.1-1.5 eq).
-
Heat the reaction mixture to reflux (typically 200-250 °C) for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a non-polar solvent like hexanes to precipitate the product.
-
Collect the solid by filtration, wash with hexanes, and purify by recrystallization or column chromatography to yield the desired isoxazolo[5,4-b]pyridine.
-
A [label="Ethyl 5-chloro-3-methylisoxazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="NH3 / MeOH\nΔ", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ethyl 5-amino-3-methylisoxazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="1,3-Dicarbonyl\nHigh Temp.", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Isoxazolo[5,4-b]pyridine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Synthesis of Isoxazolo[5,4-b]pyridines. A two-step reaction sequence involving nucleophilic amination followed by cyclocondensation.Synthesis of Pyrazolo[3,4-d]isoxazoles
The synthesis of pyrazolo[3,4-d]isoxazoles from the title compound involves the initial formation of a 5-hydrazino-isoxazole intermediate, which then undergoes intramolecular cyclization.
Protocol 2: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]isoxazole-4-carboxylic acid derivatives
Step 1: Synthesis of Ethyl 5-hydrazino-3-methylisoxazole-4-carboxylate
-
Rationale: Hydrazine hydrate acts as a nucleophile to displace the C5-chloro group. The reaction is typically performed at elevated temperatures to drive it to completion.
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization from a suitable solvent system like ethanol/water.
-
Step 2: Cyclization to 3-methyl-1H-pyrazolo[3,4-d]isoxazole-4-carboxylic acid ethyl ester
-
Rationale: The 5-hydrazino intermediate can undergo intramolecular cyclization. In this case, the hydrazino group's terminal nitrogen attacks the ester carbonyl, leading to the formation of the pyrazole ring fused to the isoxazole. This cyclization can be promoted by heat or acid/base catalysis.
-
Procedure:
-
The crude ethyl 5-hydrazino-3-methylisoxazole-4-carboxylate can be heated in a high-boiling solvent like xylenes or treated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium ethoxide) in ethanol.
-
Reflux the mixture for 6-12 hours.
-
Monitor the formation of the cyclized product by TLC or LC-MS.
-
Upon completion, cool the reaction and remove the solvent.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrazolo[3,4-d]isoxazole.
-
A [label="Ethyl 5-chloro-3-methylisoxazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N2H4·H2O / EtOH\nΔ", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Ethyl 5-hydrazino-3-methylisoxazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Heat or\nCatalyst", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Pyrazolo[3,4-d]isoxazole\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C; C -> D; D -> E; }
Synthesis of Pyrazolo[3,4-d]isoxazoles. A pathway involving hydrazinolysis followed by intramolecular cyclization.Synthesis of Isoxazolo[5,4-d]pyrimidines
Isoxazolo[5,4-d]pyrimidines, which are purine bioisosteres, are of significant interest in medicinal chemistry. Their synthesis can be achieved from the 5-aminoisoxazole intermediate derived from the title compound.
Protocol 3: Synthesis of Isoxazolo[5,4-d]pyrimidin-4(5H)-ones
This protocol utilizes the previously synthesized ethyl 5-amino-3-methylisoxazole-4-carboxylate.
-
Rationale: The 5-aminoisoxazole derivative undergoes cyclocondensation with a one-carbon synthon, such as formamide or triethyl orthoformate, to construct the pyrimidine ring. The amino group and the ester function on the isoxazole ring participate in this cyclization.
-
Procedure:
-
A mixture of ethyl 5-amino-3-methylisoxazole-4-carboxylate (1.0 eq) and formamide (excess, used as solvent and reagent) is heated at 150-180 °C for 4-8 hours.
-
Alternatively, the 5-aminoisoxazole can be refluxed in triethyl orthoformate with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If formamide is used, the product may precipitate upon cooling and can be collected by filtration. If triethyl orthoformate is used, the excess reagent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the isoxazolo[5,4-d]pyrimidin-4(5H)-one.
-
A [label="Ethyl 5-amino-3-methylisoxazole-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="One-Carbon Synthon\n(e.g., Formamide)\nΔ", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Isoxazolo[5,4-d]pyrimidin-4(5H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C; }
Synthesis of Isoxazolo[5,4-d]pyrimidines. Cyclocondensation of the 5-aminoisoxazole intermediate with a one-carbon source.Summary of Synthetic Transformations and Yields
| Starting Material | Reagents and Conditions | Product | Typical Yield (%) |
| Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | NH3/MeOH, 100-120 °C, sealed tube | Ethyl 5-amino-3-methylisoxazole-4-carboxylate | 70-85 |
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | 1,3-Dicarbonyl compound, Diphenyl ether, reflux | Ethyl 3-methyl-6-substituted-isoxazolo[5,4-b]pyridine-4-carboxylate | 50-70 |
| Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | Hydrazine hydrate, EtOH, reflux | Ethyl 5-hydrazino-3-methylisoxazole-4-carboxylate | 80-95 |
| Ethyl 5-hydrazino-3-methylisoxazole-4-carboxylate | Xylenes, reflux or cat. acid/base | 3-methyl-1H-pyrazolo[3,4-d]isoxazole-4-carboxylic acid ethyl ester | 60-80 |
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Formamide, 150-180 °C | 3-methylisoxazolo[5,4-d]pyrimidin-4(5H)-one | 65-85 |
Conclusion
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a highly valuable and versatile building block in heterocyclic synthesis. The protocols outlined in this guide demonstrate its utility in the efficient construction of isoxazolo[5,4-b]pyridines, pyrazolo[3,4-d]isoxazoles, and isoxazolo[5,4-d]pyrimidines. The straightforward nature of these transformations, coupled with the potential for diversification at various positions, makes this starting material an essential tool for researchers in drug discovery and development. By understanding the core reactivity and applying the detailed protocols provided, scientists can readily access novel heterocyclic scaffolds for biological evaluation.
References
-
Synthesis of 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. Molecules. 2022;27(17):5649. [Link][1]
-
Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold. International Journal of Molecular Sciences. 2021;22(6):3049. [Link][2]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules. 2020;25(21):5193. [Link][3]
-
Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2017;139(4):1539-1542. [Link][4]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences. 2022;23(19):11694. [Link][5]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. 2007;72(25):9643-9647. [Link][6]
-
Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents. US20030139606A1. 2003. [7]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses. 1971;51:100. [Link][8]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. 2022;18:472-480. [Link][9]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, achieving high purity of this compound is critical for downstream applications.[1] This document outlines common purification challenges and provides robust, field-proven protocols and troubleshooting advice to ensure the successful isolation of high-purity material.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Question 1: My purified product is a yellow to brown oil/solid, but I expect a colorless or white solid. What is causing the discoloration and how can I fix it?
Answer:
Discoloration is a common issue and typically points to the presence of impurities or degradation of the product.
-
Probable Causes:
-
Thermal Decomposition: Isoxazole esters can be sensitive to high temperatures. Prolonged heating during distillation or recrystallization can lead to decomposition and the formation of colored byproducts. Discoloration upon distillation has been noted for similar isoxazole esters.[2]
-
Residual Acid/Base: Inadequate neutralization of acidic or basic catalysts or washing solutions from the synthesis workup can lead to slow degradation of the product over time.
-
Oxidation: Exposure to air and light for extended periods can cause oxidation of the isoxazole ring or other functional groups, leading to colored impurities.
-
High-Boiling Impurities: The crude product may contain colored, high-boiling impurities from the reaction mixture.
-
-
Solutions:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon (typically 1-2% w/w). Gently heat and stir the solution for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. The activated carbon will adsorb many colored impurities.
-
Optimized Recrystallization: Perform recrystallization from a suitable solvent system (see protocol below). Ensure the product is not heated for an unnecessarily long time. If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization and remove oily impurities.
-
Vacuum Distillation: If the product is thermally stable enough, fractional vacuum distillation can be effective at separating it from less volatile, colored impurities.[3][4] Use the lowest possible pressure to keep the distillation temperature down.
-
Column Chromatography: For stubborn discoloration, column chromatography is the most effective method. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Question 2: I'm seeing a persistent impurity with a similar Rf value to my product on TLC, making column chromatography difficult. What could this be and how can I improve separation?
Answer:
A co-eluting impurity is often a structurally similar compound, such as a regioisomer.
-
Probable Cause:
-
Isomeric Impurity: During the synthesis of isoxazoles, the formation of isomeric byproducts is a known issue. For instance, in the synthesis of ethyl-5-methylisoxazole-4-carboxylate, the isomeric impurity ethyl-3-methylisoxazole-4-carboxylate can be formed.[3][4] This is due to the non-specific attack of the nucleophile on the carbonyl carbon during cyclization.[4] These isomers often have very similar polarities, making them difficult to separate by standard chromatography.
-
-
Solutions:
-
Optimize TLC and Column Conditions:
-
Solvent System: Experiment with different solvent systems for your TLC to achieve better separation. Try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to your ethyl acetate/hexanes mixture.
-
Column Type: For difficult separations, consider using a different stationary phase, such as alumina, or using high-performance liquid chromatography (HPLC) with a suitable column.[5][6]
-
-
Recrystallization: If the impurity is present in a small enough quantity, careful recrystallization may be effective. The desired isomer will ideally crystallize out, leaving the impurity in the mother liquor. Multiple recrystallizations may be necessary.
-
Derivative Formation: In some challenging cases, it may be possible to selectively react the desired product or the impurity to form a derivative with a significantly different polarity, allowing for easier separation. The derivative can then be converted back to the desired product. This is an advanced technique and should be approached with caution.
-
Question 3: My yield is very low after purification. What are the likely causes of product loss?
Answer:
Low yield can result from a combination of factors, from the initial reaction to the final purification steps.
-
Probable Causes:
-
Incomplete Reaction or Side Reactions: The initial synthesis may not have gone to completion, or significant side reactions may have occurred, reducing the amount of desired product in the crude material.
-
Losses During Workup:
-
Emulsions: During aqueous washes, emulsions can form, trapping the product in the aqueous layer.
-
Incomplete Extraction: Using an insufficient volume or number of extractions with an organic solvent will leave the product behind in the aqueous layer.
-
-
Losses During Recrystallization:
-
Solvent Choice: If the product is too soluble in the recrystallization solvent, a significant amount will remain in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly or is disturbed during hot filtration, the product can crystallize prematurely on the filter paper.
-
-
Losses During Chromatography:
-
Irreversible Adsorption: Highly polar products can sometimes bind irreversibly to silica gel.
-
Improper Fraction Collection: Collecting fractions that are too large can lead to mixing of the product with impurities.
-
-
Product Instability: As mentioned, the product may be degrading during purification steps that involve heat or prolonged exposure to acidic/basic conditions.
-
-
Solutions:
-
Optimize Synthesis and Workup: Ensure the synthesis reaction goes to completion using TLC or LC-MS monitoring. During workup, use brine washes to break emulsions and perform multiple extractions with the appropriate organic solvent.
-
Refine Recrystallization Technique: Carefully select the recrystallization solvent system. Cool the solution slowly to form larger, purer crystals. Wash the collected crystals with a small amount of cold solvent to remove residual mother liquor.
-
Improve Chromatography Technique: Use a less polar solvent system if possible, or consider deactivating the silica gel with a small amount of triethylamine if the compound is basic. Monitor the elution carefully with TLC and collect smaller fractions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude Ethyl 5-chloro-3-methylisoxazole-4-carboxylate?
A1: Besides the starting materials, common impurities include unreacted intermediates, byproducts from side reactions (such as the isomeric ethyl 3-chloro-5-methylisoxazole-4-carboxylate), and decomposition products.[3][4]
Q2: What is the best way to assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q3: How should I store the purified Ethyl 5-chloro-3-methylisoxazole-4-carboxylate?
A3: To prevent degradation, the purified compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point for moderately polar compounds.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Purification Workflow
Caption: Decision workflow for the purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Troubleshooting Discoloration
Sources
- 1. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. Separation of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yield.
I. Synthetic Overview & Key Challenges
The synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The primary challenges in this synthesis are:
-
Regiocontrol: The initial formation of the isoxazole ring from ethyl acetoacetate and hydroxylamine can lead to the formation of two regioisomers: the desired Ethyl 3-methylisoxazole-4-carboxylate and the undesired Ethyl 5-methylisoxazole-4-carboxylate.
-
Selective Chlorination: The subsequent chlorination of the isoxazole ring must be selective for the 5-position without affecting other functional groups in the molecule, such as the ester or the methyl group.
-
Reaction Monitoring and Purification: Careful monitoring of the reaction progress and effective purification techniques are essential to isolate the final product with high purity.
This guide will provide a detailed experimental protocol and address common issues encountered during this synthesis in a question-and-answer format.
II. Detailed Experimental Protocol
This protocol outlines a two-step synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate
This step involves the condensation of ethyl acetoacetate with hydroxylamine hydrochloride. The regiochemical outcome is highly dependent on the reaction conditions.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 10g of EAA) | Molar Equivalents |
| Ethyl acetoacetate (EAA) | 130.14 | 1.021 | 10 g | 1.0 |
| Hydroxylamine hydrochloride | 69.49 | - | 5.8 g | 1.1 |
| Sodium acetate | 82.03 | - | 10.7 g | 1.7 |
| Ethanol (95%) | 46.07 | 0.816 | 100 mL | - |
| Water | 18.02 | 1.000 | 50 mL | - |
| Dichloromethane | 84.93 | 1.33 | As needed | - |
| Saturated sodium bicarbonate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate in water.
-
Add hydroxylamine hydrochloride to the solution and stir until it is completely dissolved.
-
Add ethanol to the flask, followed by the slow addition of ethyl acetoacetate.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane = 3:7).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to separate the two isomers. The 3-methyl isomer is typically the major product under these conditions.
Step 2: Chlorination of Ethyl 3-methylisoxazole-4-carboxylate
This step involves the selective chlorination of the isoxazole ring at the 5-position using phosphorus oxychloride.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 5g of isoxazole) | Molar Equivalents |
| Ethyl 3-methylisoxazole-4-carboxylate | 171.17 | - | 5 g | 1.0 |
| Phosphorus oxychloride (POCl3) | 153.33 | 1.645 | 15 mL | ~5.0 |
| Triethylamine | 101.19 | 0.726 | 4.5 mL | 1.1 |
| Dichloromethane (anhydrous) | 84.93 | 1.33 | 50 mL | - |
| Ice-water | - | - | As needed | - |
| Saturated sodium bicarbonate | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | - | As needed | - |
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve Ethyl 3-methylisoxazole-4-carboxylate in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride via the dropping funnel, followed by the dropwise addition of triethylamine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane = 2:8).
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and carefully quench by slowly pouring it into a beaker of ice-water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to obtain Ethyl 5-chloro-3-methylisoxazole-4-carboxylate as a pure product.
III. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
A. Isoxazole Ring Formation (Step 1)
Q1: My reaction yield is low, and I have a significant amount of unreacted ethyl acetoacetate.
Possible Causes & Solutions:
-
Incomplete reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and continue to monitor by TLC. Ensure the reflux temperature is maintained.
-
-
Suboptimal pH: The pH of the reaction mixture is critical for the condensation.
-
Solution: Ensure that the sodium acetate is fully dissolved and provides a buffered system. The initial pH should be weakly acidic to neutral.
-
-
Hydrolysis of starting material: Ethyl acetoacetate can hydrolyze under certain conditions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for the reaction to complete.
-
Q2: I am getting a nearly 1:1 mixture of the 3-methyl and 5-methyl isomers. How can I improve the regioselectivity for the 3-methyl isomer?
Possible Causes & Solutions:
-
Reaction conditions favoring the 5-methyl isomer: The reaction of β-ketoesters with hydroxylamine can be sensitive to pH and temperature, influencing the site of initial nucleophilic attack.[1][2]
-
Solution 1 (pH control): The formation of the 3-methyl isomer is generally favored under neutral to slightly acidic conditions. The use of sodium acetate helps to buffer the reaction mixture. You can experiment with other buffer systems to fine-tune the pH.
-
Solution 2 (Temperature control): Lowering the reaction temperature might favor the formation of the thermodynamically more stable 3-methyl isomer. Try running the reaction at a lower temperature for a longer period.
-
Solution 3 (Pre-formation of an intermediate): Some literature suggests that pre-forming an enamine or an enol ether from ethyl acetoacetate can direct the regioselectivity of the subsequent reaction with a hydroxylamine equivalent.[3]
-
Q3: I am having difficulty separating the two isomers by column chromatography.
Possible Causes & Solutions:
-
Similar polarity of the isomers: The 3-methyl and 5-methyl isomers can have very similar polarities, making their separation challenging.
-
Solution 1 (Optimize chromatography conditions): Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., dichloromethane/hexane, toluene/ethyl acetate) to find a system that provides better separation.
-
Solution 2 (Fractional crystallization): If the isomers have different solubilities, you may be able to separate them by fractional crystallization from a suitable solvent.
-
B. Chlorination (Step 2)
Q4: The chlorination reaction is not going to completion, and I see a lot of starting material even after prolonged reflux.
Possible Causes & Solutions:
-
Insufficient activation: The isoxazole ring may not be sufficiently activated for chlorination.
-
Solution 1 (Increase temperature): Cautiously increase the reflux temperature. If using dichloromethane, you can switch to a higher boiling solvent like 1,2-dichloroethane, but be mindful of potential side reactions.
-
Solution 2 (Use a stronger chlorinating agent): A mixture of POCl3 and PCl5 can be a more potent chlorinating agent.[4] However, this should be used with caution as it can lead to more side products.
-
Solution 3 (Alternative chlorinating agents): N-Chlorosuccinimide (NCS) can be used for the chlorination of some heterocyclic systems, often in the presence of a radical initiator or an acid catalyst.[5]
-
Q5: I am observing the formation of multiple chlorinated byproducts.
Possible Causes & Solutions:
-
Over-chlorination or chlorination at other positions: The reaction conditions may be too harsh, leading to chlorination on the methyl group or other positions.
-
Solution 1 (Control reaction time and temperature): Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating.
-
Solution 2 (Stoichiometry of reagents): Use a stoichiometric amount of the chlorinating agent if possible, although POCl3 is often used in excess as a solvent.
-
-
Side reactions with the ester group: The ester group might be susceptible to reaction under the harsh chlorination conditions.
-
Solution: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can lead to hydrolysis of the ester and other side reactions.
-
Q6: The workup of the POCl3 reaction is difficult and potentially hazardous.
Possible Causes & Solutions:
-
Vigorous reaction of POCl3 with water: Phosphorus oxychloride reacts exothermically with water, which can be dangerous if not controlled.
-
Solution 1 (Slow and controlled quenching): Always quench the reaction by slowly adding the reaction mixture to a large excess of ice-water with vigorous stirring. Perform this in a well-ventilated fume hood.
-
Solution 2 (Evaporation of excess POCl3): Before quenching, you can remove the excess POCl3 under reduced pressure.[6] This should be done with caution and with appropriate trapping of the volatile and corrosive POCl3.
-
Solution 3 (Use of a weak base for neutralization): After quenching, use a weak base like sodium bicarbonate to neutralize the acidic solution. Strong bases can promote hydrolysis of the product.
-
IV. Visualizing the Process
Synthetic Workflow
Caption: Overall synthetic workflow for Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Troubleshooting Decision Tree
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Isoxazole Synthesis Technical Support Center
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isoxazole synthesis. Here, we combine established chemical principles with practical, field-tested insights to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two most prevalent and versatile methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine.[1][2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature choices impact my isoxazole synthesis?
A2: Solvent and temperature are critical parameters that can significantly influence the yield and regioselectivity of your reaction. The solvent affects the solubility of reactants and can influence the reaction rate.[1] Temperature controls the reaction kinetics; excessively high temperatures may lead to the formation of side products and decomposition of reactants, while temperatures that are too low can result in a sluggish or incomplete reaction.[1]
Q3: I'm observing poor regioselectivity in my reaction. What are the determining factors?
A3: Regioselectivity, particularly in 1,3-dipolar cycloadditions, is governed by both the electronic and steric properties of the substituents on the nitrile oxide and the alkyne.[3] The interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reactants plays a key role. Generally, the reaction of terminal alkynes with nitrile oxides leads to 3,5-disubstituted isoxazoles with high regioselectivity.[4][5]
Troubleshooting Guide: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
This method is a cornerstone of isoxazole synthesis, relying on the [3+2] cycloaddition of a nitrile oxide with an alkyne.[3] A crucial aspect of this reaction is the in situ generation of the often unstable nitrile oxide from a more stable precursor, such as an aldoxime or a primary nitroalkane.[3][6]
Problem 1: Low or No Product Yield
Possible Cause A: Inefficient Generation of Nitrile Oxide
The formation of the nitrile oxide intermediate is the rate-determining step in many cases. Incomplete conversion of the precursor will naturally lead to low yields.
-
Troubleshooting Steps:
-
Choice of Precursor and Reagent: The most common methods for generating nitrile oxides are the oxidation of aldoximes (using reagents like N-chlorosuccinimide (NCS), Oxone®, or hypervalent iodine compounds) or the dehydration of nitroalkanes.[3] Ensure your chosen method is compatible with your substrate. For instance, a green protocol using NaCl/Oxone for the oxidation of aldoximes has a broad substrate scope.[7]
-
Base Selection: When generating nitrile oxides from hydroximoyl chlorides, a suitable base like triethylamine or N,N-diisopropylethylamine is crucial for the dehydrohalogenation step.[1] The base should be strong enough to effect elimination but not so strong as to cause side reactions with your starting materials.
-
Verify Precursor Quality: Ensure the purity of your aldoxime or other nitrile oxide precursor. Impurities can interfere with the reaction.
-
Possible Cause B: Dimerization of the Nitrile Oxide
Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that competes with the desired cycloaddition.[1][8] This is especially prevalent with less reactive alkynes or at high concentrations of the nitrile oxide.
-
Troubleshooting Steps:
-
Slow Addition: Add the nitrile oxide precursor or the reagent for its generation (e.g., the oxidant) slowly to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[1]
-
Stoichiometry Adjustment: Use a slight excess of the alkyne to act as a more readily available trap for the nitrile oxide as it is formed.[1]
-
Temperature Control: Optimize the reaction temperature. Higher temperatures can sometimes accelerate the rate of dimerization more than the cycloaddition.[1]
-
Possible Cause C: Instability of the Nitrile Oxide
The stability of nitrile oxides varies greatly depending on their substituents. Aromatic nitrile oxides with bulky ortho substituents are generally more stable.[9][10] Aliphatic nitrile oxides are often less stable and more prone to dimerization.[9]
-
Troubleshooting Steps:
-
In Situ Generation: Always generate unstable nitrile oxides in situ. Do not attempt to isolate them.
-
Substrate Design: If possible, consider the electronic and steric nature of your desired isoxazole. Electron-withdrawing groups at the ortho position of aromatic nitrile oxides can decrease stability.[9]
-
Experimental Protocol: General Procedure for In Situ Generation of Nitrile Oxide and Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the alkyne (1.2 equivalents) and the aldoxime (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add the chosen base (e.g., triethylamine, 1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the oxidizing agent (e.g., N-chlorosuccinimide in DMF) or the chlorinating agent (if starting from an aldoxime to form a hydroximoyl chloride in situ) dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the 1,3-Dipolar Cycloaddition Workflow
Caption: Troubleshooting flowchart for low yield in 1,3-dipolar cycloaddition.
Troubleshooting Guide: Condensation of 1,3-Dicarbonyls with Hydroxylamine
This classical method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, typically as hydroxylamine hydrochloride, to form the isoxazole ring.[2][11]
Problem 1: Formation of Regioisomers
When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomeric isoxazoles can be formed. The regiochemical outcome depends on which carbonyl group undergoes the initial nucleophilic attack by the nitrogen of hydroxylamine.
-
Troubleshooting Steps:
-
Control Reaction Conditions: The regioselectivity can be influenced by the reaction conditions, such as the pH and the choice of solvent.[12] For example, acidic conditions might favor the formation of one regioisomer, while basic conditions favor the other.
-
Lewis Acid Catalysis: The use of a Lewis acid, such as BF₃·OEt₂, can alter the reactivity of the carbonyl groups and promote the formation of a specific regioisomer.[13]
-
Substrate Modification: The electronic and steric nature of the substituents on the 1,3-dicarbonyl compound can direct the initial attack of hydroxylamine. A more electrophilic carbonyl group is generally attacked first.
-
Problem 2: Incomplete Cyclization or Side Reactions
In some cases, the reaction may stall after the initial condensation, leading to the formation of an oxime intermediate that fails to cyclize. Side reactions, such as the formation of multiple condensation products, can also occur.
-
Troubleshooting Steps:
-
pH Adjustment: The cyclization step is often pH-dependent. Ensure the reaction medium is conducive to the intramolecular nucleophilic attack of the oxime oxygen onto the second carbonyl group. This often requires heating in a suitable solvent like ethanol.[6]
-
Use of Hydroxylamine Hydrochloride: Using hydroxylamine hydrochloride is common.[14] A base is often added to liberate the free hydroxylamine in situ. The choice and amount of base (e.g., sodium acetate, sodium ethoxide) can be critical.[15][16]
-
Temperature and Reaction Time: Ensure adequate heating and reaction time to drive the cyclization to completion. Monitor the reaction progress to avoid decomposition at prolonged high temperatures.
-
Data Summary: Influence of Base on Regioselectivity
| Base | Solvent | Temperature (°C) | Major Regioisomer | Reference |
| Sodium Acetate | Ethanol | Reflux | Often a mixture | [15] |
| Sodium Ethoxide | Ethanol | Reflux | Can favor one isomer | [15] |
| Barium Hydroxide | Ethanol | Reflux | Can provide high selectivity | [15] |
| DABCO (in presence of BF₃·OEt₂) | MeCN | Room Temp | Can favor alternative isomer | [13] |
Visualization of the Condensation Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0903338A2 - Synthesis of stable nitrile oxide compounds - Google Patents [patents.google.com]
- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 14. Hydroxylamine hydrochloride: Significance and symbolism [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this multi-step synthesis. We provide in-depth, scientifically-grounded answers to frequently asked questions, detailed troubleshooting protocols, and visual guides to clarify complex reaction pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers in the field. We focus on the causality of byproduct formation and provide actionable solutions to improve yield, purity, and reproducibility.
Q1: My final product is contaminated with a significant isomeric impurity. How can I identify and prevent the formation of Ethyl 3-chloro-5-methylisoxazole-4-carboxylate?
A1: This is the most prevalent issue in this synthesis, arising from a lack of regioselectivity during the initial cyclization step. The isomeric byproduct, Ethyl 3-chloro-5-methylisoxazole-4-carboxylate, is formed when hydroxylamine reacts with the alternative carbonyl group of the β-ketoester precursor.
Causality & Mechanism: The synthesis typically begins with the condensation of a β-ketoester (like ethyl 2-chloroacetoacetate or a precursor that is chlorinated later) and hydroxylamine. The β-ketoester exists in equilibrium with its enol form, presenting two electrophilic carbonyl carbons. Hydroxylamine's nitrogen can attack either the ketone carbonyl or the ester carbonyl.
-
Desired Pathway: Nucleophilic attack by the hydroxylamine nitrogen at the ketone carbonyl, followed by cyclization and dehydration, leads to the 3-methylisoxazole regioisomer.
-
Isomeric Byproduct Pathway: Attack at the ester carbonyl is less favorable but can be competitive, leading to the 5-methylisoxazole regioisomer. Subsequent chlorination would then yield the corresponding isomeric chloro-isoxazole.
Controlling the regioselectivity is therefore critical. Several patents and publications describe methods to suppress the formation of the unwanted isomer by carefully controlling reaction conditions.[1][2][3]
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Running the cyclization reaction at low temperatures, typically between -10°C and 0°C, significantly enhances the regioselectivity.[1][2] The lower temperature increases the kinetic barrier for the attack on the less reactive ester carbonyl, favoring the desired pathway.
-
pH and Base Selection: The pH of the reaction medium influences the nucleophilicity of hydroxylamine and the reactivity of the ketoester. Using a mild base like sodium acetate can buffer the reaction and improve selectivity.[1][2] Stronger bases can deprotonate the active methylene group, leading to other side reactions.
-
Order of Addition: A reverse addition, where a pre-cooled solution of hydroxylamine is added slowly to the ketoester, can help maintain a low temperature and concentration profile, further suppressing the side reaction.[2]
Validation: The two isomers can be distinguished and quantified using:
-
¹H NMR Spectroscopy: The chemical shifts of the methyl and ethyl ester protons will be slightly different for each isomer.
-
LC-MS: The isomers will have the same mass but may have different retention times on a suitable chromatography column.
Q2: My chlorination step is inefficient. I'm observing a significant amount of Ethyl 3-methyl-5-hydroxyisoxazole-4-carboxylate in my crude product. How do I drive the reaction to completion?
A2: Incomplete conversion during the chlorination of the isoxazol-5-one intermediate is a common problem, leading to purification difficulties. This intermediate exists as a tautomer of Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate.
Causality & Mechanism: The conversion of the 5-hydroxyisoxazole to the 5-chloroisoxazole is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5] The reaction involves the activation of the hydroxyl group by the phosphorus reagent, followed by nucleophilic substitution by a chloride ion.
Troubleshooting & Optimization:
-
Choice and Quality of Chlorinating Agent: Ensure the POCl₃ or PCl₅ is fresh and has not been deactivated by moisture. PCl₅ is generally more reactive than POCl₃.
-
Reaction Temperature and Time: While the initial cyclization requires cold temperatures, the chlorination step often requires heating. A typical procedure involves heating the isoxazolone intermediate in neat POCl₃ at temperatures around 75-100°C for several hours.[5] Monitor the reaction by TLC to determine the optimal reaction time.
-
Stoichiometry: Use a sufficient excess of the chlorinating agent. Often, the chlorinating agent itself can be used as the solvent to ensure the reaction goes to completion.[5]
-
Removal of HCl: The reaction generates HCl gas. In some setups, performing the reaction under a gentle stream of nitrogen can help drive the equilibrium forward.
Q3: During workup, I seem to be forming the carboxylic acid derivative. How can I avoid hydrolyzing the ester?
A3: The formation of 5-chloro-3-methylisoxazole-4-carboxylic acid is a result of ester hydrolysis, which can be catalyzed by either acid or base, particularly in the presence of water and heat.
Causality & Mechanism: The workup procedure following the chlorination step often involves quenching the excess chlorinating agent with ice-water. This creates a highly acidic and aqueous environment (from the hydrolysis of POCl₃ to phosphoric acid and HCl). If this quenching is done too slowly or at an elevated temperature, the ethyl ester can hydrolyze. Similarly, basic washes (e.g., with sodium bicarbonate) if too concentrated or prolonged can also promote saponification.
Troubleshooting & Prevention:
-
Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring to dissipate the heat from the exothermic hydrolysis of the chlorinating agent.[5]
-
Minimize Contact Time: Perform the aqueous workup and extractions quickly and at low temperatures.
-
Use of Mild Bases: If a basic wash is necessary to neutralize acid, use a dilute and cold solution of sodium bicarbonate rather than stronger bases like sodium hydroxide.
-
Avoid Heat: Do not heat the product during workup or extraction when in the presence of aqueous acid or base.
Visual Guides & Data
Reaction Scheme: Regioisomer Formation
The following diagram illustrates the two competing pathways in the initial cyclization step that lead to the desired product and the common isomeric byproduct.
Caption: Competing reaction pathways for isoxazole synthesis.
Troubleshooting Workflow: Low Yield & Impurities
Use this decision tree to diagnose and solve common synthesis problems.
Caption: Decision tree for troubleshooting synthesis impurities.
Table 1: Influence of Reaction Parameters on Byproduct Formation
| Parameter | Condition A (Optimized) | Condition B (Problematic) | Expected Outcome |
| Cyclization Temperature | -5°C to 0°C | Room Temperature (25°C) | A: High regioselectivity (>95:5). B: Significant isomer formation (e.g., 80:20).[1][2] |
| Chlorination Time | 12 hours at 75°C | 4 hours at 75°C | A: >98% conversion to chloro-product. B: Incomplete conversion, >10% hydroxy-isoxazole remains.[5] |
| Workup Quench | Fast quench onto excess ice | Slow addition of water | A: <1% ester hydrolysis. B: 5-10% hydrolysis to carboxylic acid byproduct. |
| Base for Cyclization | Sodium Acetate (NaOAc) | Sodium Hydroxide (NaOH) | A: Cleaner reaction, good selectivity. B: Potential for Claisen condensation byproducts and lower selectivity. |
Key Experimental Protocols
Protocol 1: Chlorination of Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate
This protocol is adapted from general procedures for the chlorination of isoxazolones.[5]
WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, place the crude Ethyl 3-methylisoxazol-5(4H)-one-4-carboxylate (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq, often used as solvent).
-
Reaction: Add triethylamine (1.2 eq) dropwise to the suspension at 0°C. After the addition, slowly heat the reaction mixture to 75°C and maintain for 12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Workup - Quenching: After cooling the reaction mixture to room temperature, pour it very slowly with vigorous stirring into a separate large beaker containing a large volume of crushed ice (~10x the volume of the reaction). This step is highly exothermic.
-
Extraction: Once all the ice has melted and the solution is cool, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with cold water, cold 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: The resulting crude oil or solid should be analyzed by ¹H NMR and LC-MS to confirm the presence of the desired product and identify any remaining byproducts before proceeding to purification.
References
-
Schulz, H., & Wakil, S. J. (1970). Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. Analytical Biochemistry, 37(2), 457-461. [Link]
-
Bachute, M. (2015). Ethyl acetoacetate. SlideShare. [Link]
-
Nikpassand, M., & Zare, K. (2013). Sodium saccharin as an efficient catalyst for the synthesis of 4-arylidene-3-methylisoxazol-5(4H)-ones in water. Heteroletters, 3(3), 359-369. [Link]
-
Zare, A., et al. (2019). Reaction of ethyl acetoacetate with hydroxylamine hydrochloride and aromatic aldehydes. ResearchGate. [Link]
-
Zhang, D., et al. (2023). The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. [Link]
-
Barco, A., et al. (1977). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 57, 60. [Link]
-
Ulusoy, N., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Advanced Research, 8(6), 597-610. [Link]
- Sherman, G. G. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S.
- Sherman, G. G. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
de Oliveira, R. B., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Scientific Reports, 6, 23671. [Link]
-
Taylor & Francis. (n.d.). Phosphorus pentachloride – Knowledge and References. [Link]
-
Degani, A., et al. (2023). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275. [Link]
-
Wang, H., & Wang, E. (2010). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o3140. [Link]
Sources
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of isoxazole formation and troubleshoot common experimental challenges. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds.[1][2][3] Mastering their synthesis is therefore a critical skill. This resource provides in-depth, field-proven insights to optimize your reaction conditions and achieve high-yielding, clean conversions.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during your isoxazole synthesis experiments. We will delve into the root causes of these problems and provide actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Isoxazole Product
A low or nonexistent yield is one of the most common frustrations in isoxazole synthesis. The underlying cause often traces back to the stability of intermediates or the efficiency of the cyclization step.
Q: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the likely culprits and how can I improve it?
A: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are frequently linked to the generation and stability of the nitrile oxide intermediate. Here’s a breakdown of potential causes and their remedies:
-
Decomposition of the Nitrile Oxide Intermediate: Nitrile oxides are highly reactive and can readily dimerize to form furoxans or engage in other side reactions if not trapped efficiently by the dipolarophile (your alkyne or alkene).[4][5]
-
Solution: The most effective strategy is the in situ generation of the nitrile oxide in the presence of the dipolarophile.[4] This ensures that the nitrile oxide reacts to form the desired isoxazole as soon as it is generated, minimizing the opportunity for side reactions. Common methods for in situ generation include the dehydrohalogenation of hydroximoyl chlorides with a non-nucleophilic base like triethylamine or the oxidation of aldoximes.[4]
-
-
Inefficient Nitrile Oxide Generation: The choice of reagents and conditions for generating the nitrile oxide is critical.
-
Solution: For the dehydrohalogenation of hydroximoyl chlorides, ensure your base is non-nucleophilic and added slowly to the reaction mixture. For the oxidation of aldoximes, reagents like chloramine-T or ceric ammonium nitrate (CAN) have proven effective.[5][6] The reaction temperature should be carefully optimized; while higher temperatures can increase the rate of nitrile oxide formation, they can also accelerate dimerization.[5]
-
-
Suboptimal Reactant Stoichiometry: An incorrect ratio of the nitrile oxide precursor to the dipolarophile can lead to unreacted starting material or favor side reactions.
-
Solution: To counteract nitrile oxide dimerization, consider using a slight excess of the alkyne or alkene dipolarophile.[5] Alternatively, a slow addition of the nitrile oxide precursor to the reaction mixture can maintain a low concentration of the intermediate, favoring the desired cycloaddition over dimerization.[5]
-
-
Reactant Decomposition: The starting materials themselves may be unstable under the reaction conditions.
-
Solution: If you suspect your starting materials are decomposing, consider employing milder reaction conditions. This could involve using a less aggressive base, a lower reaction temperature, or protecting sensitive functional groups on your reactants.[5]
-
Problem 2: Formation of Isomeric Products (Poor Regioselectivity)
The formation of regioisomers is a frequent challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles via 1,3-dipolar cycloaddition.
Q: My reaction is producing a mixture of isoxazole isomers. How can I improve the regioselectivity?
A: Regioselectivity in 1,3-dipolar cycloadditions is governed by a delicate interplay of electronic and steric factors of both the nitrile oxide and the dipolarophile.[5]
-
Understanding the Controlling Factors: The regiochemical outcome can often be predicted by considering the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is favored between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. The relative energies and coefficients of these orbitals on the reacting atoms dictate the preferred orientation of addition.
-
Practical Strategies for Influencing Regioselectivity:
-
Solvent and Temperature Effects: The choice of solvent can influence the regioselectivity of the cycloaddition.[5] Experimenting with a range of solvents with varying polarities is a worthwhile endeavor. Temperature can also play a crucial role, with lower temperatures sometimes favoring the formation of a single isomer.[7]
-
Catalysis: The use of catalysts, such as copper(I) in certain cycloadditions, can significantly enhance regioselectivity.[7][8] These catalysts can coordinate to one of the reactants, altering its electronic properties and directing the cycloaddition to favor a specific regioisomer.
-
Substituent Effects: The electronic and steric nature of the substituents on both the nitrile oxide and the alkyne have a profound impact. Electron-withdrawing groups on the alkyne and electron-donating groups on the nitrile oxide (or vice versa) can strongly influence the regiochemical outcome. While you may be constrained by the target molecule, understanding these effects can guide your synthetic strategy.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of isoxazole synthesis.
Q1: What are the most common and versatile methods for synthesizing isoxazoles?
A1: The two most widely employed and versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][5] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[5][7]
Q2: How do solvent and temperature impact the yield and selectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters that can dramatically affect the outcome of your reaction. The solvent can influence reactant solubility, reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity.[5] Temperature optimization is essential for controlling reaction kinetics. Excessively high temperatures may lead to the formation of side products and decomposition of starting materials or intermediates, while temperatures that are too low can result in very slow or incomplete reactions.[5]
Q3: What are the benefits of using microwave irradiation or ultrasound in isoxazole synthesis?
A3: Both microwave and ultrasound-assisted synthesis offer significant advantages over conventional heating methods. These techniques can lead to drastically reduced reaction times, often from hours to minutes, and can also result in higher yields and product purity by minimizing side reactions.[6][9] These methods are also more energy-efficient and align with the principles of green chemistry, sometimes allowing for the use of more environmentally friendly solvents or even solvent-free conditions.[9][10]
Q4: I am having trouble purifying my isoxazole derivative. What are some common purification challenges and their solutions?
A4: Isoxazoles are generally polar compounds, which can present challenges during purification.[11]
-
Streaking on Silica Gel: If you observe streaking or tailing during silica gel column chromatography, it may be due to the interaction of the basic nitrogen of the isoxazole ring with the acidic silica gel.[12] Adding a small amount of a basic modifier like triethylamine (0.1-2%) to your mobile phase can often resolve this issue.[12]
-
High Water Solubility: For highly polar isoxazoles that are soluble in water, extraction into an organic solvent can be difficult. The "salting out" technique, where you saturate the aqueous layer with a salt like NaCl, can decrease the polarity of the aqueous phase and promote the partitioning of your compound into the organic layer.[12] Using a more polar organic solvent for extraction, such as n-butanol, can also be effective.[12]
-
Crystallization Issues: If your isoxazole "oils out" instead of crystallizing, it may be because its melting point is lower than the boiling point of the solvent.[12] Trying a lower-boiling point solvent system may help. If the compound is too soluble, a binary solvent system (a good solvent and a poor solvent) can be employed to induce crystallization.[12]
Experimental Protocols & Workflows
General Protocol for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Materials:
-
Substituted aldoxime
-
Terminal alkyne
-
Chloramine-T or similar oxidizing agent
-
Suitable solvent (e.g., acetonitrile, ethanol)
-
Base (if necessary, e.g., triethylamine)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldoxime (1.0 eq.) and the terminal alkyne (1.2 eq.) in the chosen solvent.
-
In Situ Generation of Nitrile Oxide: To the stirred solution, add the oxidizing agent (e.g., Chloramine-T, 1.1 eq.) portion-wise at room temperature. Note: The reaction may be exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isoxazole.
Troubleshooting Logic for Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting low yields in isoxazole synthesis.
Caption: A decision-making workflow for troubleshooting low yields in isoxazole synthesis.
Data Presentation
Table 1: Common Solvents and Their Influence
| Solvent | Polarity | Typical Application Notes |
| Dichloromethane (DCM) | Medium | Good for solubility of many organic compounds, often used in dehydrohalogenation reactions.[4] |
| Acetonitrile (ACN) | Polar aprotic | Commonly used for cycloadditions with in situ generated nitrile oxides.[5] |
| Ethanol/Water | Polar protic | Greener solvent choice, can be effective for reactions with hydroxylamine hydrochloride.[6] |
| Toluene | Non-polar | Often used for reactions at higher temperatures. |
| Tetrahydrofuran (THF) | Polar aprotic | Good general-purpose solvent for a variety of organic reactions. |
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Isoxazoles.
- Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
- MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- PMC - NIH. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives.
- Solubility of Things. (n.d.). Isoxazole.
- Wikipedia. (n.d.). Isoxazole.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
- (n.d.). A review of isoxazole biological activity and present synthetic techniques.
- Benchchem. (n.d.). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols.
- (2025, December 9). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.
- Benchchem. (n.d.). Technical Support Center: Optimizing Isoxazole Ring Formation.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Isoxazole Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of isoxazole esters. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to overcome common challenges in the recrystallization of this important class of heterocyclic compounds. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, and achieving high purity is paramount for reliable biological data and successful drug development.[1][2][3][4] This guide is structured to anticipate the specific issues you may encounter and provide clear, actionable solutions grounded in chemical principles.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent and frustrating challenges encountered during the recrystallization of isoxazole esters. Each issue is presented in a question-and-answer format, focusing on causality and practical solutions.
Q1: My isoxazole ester "oiled out" instead of crystallizing upon cooling. What's happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, is a common problem where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline lattice.[5][6][7] This is particularly problematic because the oil phase is an excellent solvent for impurities, leading to little or no purification.[5][6]
Root Causes & Mechanistic Explanation:
-
High Solute Concentration/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the supersaturation point is reached at a temperature above the compound's melting point (or the melting point of an impure mixture), causing it to precipitate as a liquid.[7][8]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your isoxazole ester, making it more prone to oiling out.[7][8] These impurities disrupt the orderly arrangement of molecules required for crystal lattice formation.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent, even at lower temperatures, or it may have a boiling point that is too high relative to the melting point of your compound.[8]
Troubleshooting Protocol:
-
Re-heat and Dilute: Re-heat the solution until the oil dissolves completely. Add a small amount (10-20% more) of the same hot solvent to decrease the concentration.[7]
-
Slow Cooling: This is the most critical parameter. Allow the flask to cool slowly to room temperature on the benchtop, insulated with a glass wool or paper towels, before moving it to an ice bath. Slow cooling ensures that the solution becomes supersaturated at a lower temperature, favoring crystal nucleation over oil formation.[8]
-
Solvent System Modification:
-
If using a single solvent, try switching to a mixed-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, add a drop or two of the "good" solvent to clarify and cool slowly. Common systems for isoxazole derivatives include ethanol/water, ethyl acetate/hexanes, or toluene/hexanes.[9][10][11]
-
If you are already using a mixed-solvent system, try adjusting the ratio to be slightly richer in the "poor" solvent.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small amount of pure solid, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[12]
-
Q2: I'm getting a very low recovery of my purified isoxazole ester. What are the likely causes?
A2: Low yield is a frequent issue that can often be traced back to the choice of solvent or procedural steps.
Root Causes & Mechanistic Explanation:
-
Solvent Choice: The most common reason is using a solvent in which your compound has significant solubility even at low temperatures. An ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures.
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: If the compound crystallizes too early during a hot filtration step (intended to remove insoluble impurities), a substantial amount of product will be lost.
-
Incomplete Transfer: Mechanical losses during the transfer of crystals from the flask to the filter can also contribute to lower yields.
Troubleshooting Protocol:
-
Optimize Solvent System: Before committing to a bulk recrystallization, perform small-scale solubility tests with various solvents.[11] Aim for a system where your compound is sparingly soluble at room temperature but readily soluble when hot. For isoxazole esters, common solvents to test include ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes.[9][10][11]
-
Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves. This ensures you are close to the saturation point and will maximize recovery upon cooling.
-
Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent (5-10%) before filtering to ensure the compound stays in solution.
-
Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling. Be aware that this second crop will likely be less pure than the first.
Q3: My recrystallized product is still impure according to NMR/HPLC analysis. Why didn't the recrystallization work?
A3: While powerful, recrystallization is not a panacea. Its effectiveness depends on the nature and concentration of the impurities.
Root Causes & Mechanistic Explanation:
-
Co-crystallization: The impurity may have a very similar structure and polarity to your desired isoxazole ester, allowing it to be incorporated into the crystal lattice. This is common with isomeric impurities.[13]
-
High Impurity Load: If the crude material is very impure (>25% impurity), a single recrystallization may not be sufficient to achieve high purity. The large amount of impurity can get trapped within the rapidly forming crystals.[8]
-
Insoluble Impurities: If the impurity is insoluble in the hot recrystallization solvent, it will remain as a solid and contaminate your final product unless removed by hot filtration.
-
Soluble Impurities Not Removed: If the impurity is highly soluble in the solvent at both high and low temperatures, it should remain in the mother liquor. However, if the crystals are not washed properly after filtration, the impurity-rich mother liquor will coat the surface of your crystals.
Troubleshooting Protocol:
-
Perform a Second Recrystallization: Repeating the recrystallization is often effective, especially if the initial impurity load was high.[8][14]
-
Change the Solvent System: An impurity that co-crystallizes in one solvent may be more soluble in another. Switching from a polar solvent like ethanol to a less polar system like toluene or a hexane/ethyl acetate mixture can alter the solubility profiles of both the product and the impurity, leading to better separation.[14]
-
Hot Filtration: If you observe insoluble material in your hot solution, you must perform a hot gravity filtration to remove it before allowing the solution to cool.[11]
-
Wash the Crystals: After collecting the crystals on the filter, wash them with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[11] Do not use too much washing solvent, or you will dissolve some of your product.
-
Consider an Alternative Purification Method: If recrystallization fails to remove a persistent impurity, you may need to use an orthogonal technique like column chromatography.[14][15]
Part 2: Frequently Asked Questions (FAQs)
Q4: How do I choose the best starting solvent for my isoxazole ester?
A4: The principle of "like dissolves like" is a good starting point. Since isoxazole esters contain both polar (ester, isoxazole ring) and non-polar (alkyl/aryl groups) components, a solvent of intermediate polarity is often a good choice.
Solvent Selection Workflow:
-
Start with Common Solvents: Ethanol, methanol, and ethyl acetate are excellent starting points.[1][10][16] They are polar enough to dissolve many isoxazole esters when hot but often allow for good crystal formation upon cooling.
-
Test Solubility: Place a small amount of your crude material (10-20 mg) in a test tube. Add the chosen solvent dropwise at room temperature.
-
If it dissolves immediately: The solvent is too good; the compound is too soluble for effective recrystallization. This solvent might be useful as the "good" solvent in a mixed-solvent pair.
-
If it is completely insoluble: The solvent is a "poor" solvent. It might be useful as the second component in a mixed-solvent system.
-
If it is sparingly soluble: Heat the mixture. If it dissolves completely when hot and precipitates upon cooling, you have found a promising candidate solvent.
-
-
Consider Mixed Solvents: For many organic compounds, mixed-solvent systems provide the fine-tuned solubility needed for good recrystallization.[10] A common and effective strategy is to dissolve the compound in a minimal amount of a hot, high-solubility solvent (e.g., ethanol, ethyl acetate, acetone) and then titrate with a hot, low-solubility solvent (e.g., water, hexanes, petroleum ether) until the solution turns cloudy.[9][10]
Solvent Suitability Table for Isoxazole Esters
| Solvent/System | Polarity | Typical Use Case |
| Ethanol / Methanol | Polar | Good general-purpose solvent for many isoxazole derivatives.[1][9][16] Often used with water as a co-solvent.[17][18] |
| Ethyl Acetate | Intermediate | Good for less polar isoxazole esters. Often paired with hexanes.[10][11] |
| Toluene | Non-polar | Useful for isoxazole esters with larger non-polar substituents.[9] |
| Hexanes / Petroleum Ether | Non-polar | Typically used as the "poor" solvent in a mixed system.[9][10][16] |
| Water | Very Polar | Rarely used alone, but effective as an anti-solvent with alcohols for more polar derivatives.[10][17][19] |
Q5: What is the ideal cooling rate and why is it so important?
A5: A slow cooling rate is crucial for forming large, well-ordered, and pure crystals.
Mechanism: Crystal formation is a process of molecular self-assembly. Molecules in solution need time to orient themselves correctly to fit into the growing crystal lattice.
-
Slow Cooling: Allows for selective deposition of the desired molecules onto the crystal lattice, excluding impurity molecules that do not fit properly. This results in higher purity.
-
Rapid Cooling (e.g., plunging a hot flask into an ice bath): Causes the solution to become supersaturated very quickly, leading to rapid precipitation. This traps impurities and solvent within the crystal lattice, resulting in a less pure solid, often with smaller, less-defined crystals.[8]
Recommended Cooling Protocol:
-
Step 1 (Slow Ambient Cooling): Allow the hot, clear solution to cool to room temperature undisturbed on a benchtop. This can take 30-60 minutes.
-
Step 2 (Ice Bath): Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for another 15-30 minutes to maximize the yield by further decreasing the compound's solubility.
Q6: How can I confirm the purity of my final product?
A6: Visual inspection (e.g., sharp, well-defined crystals) is a good sign, but instrumental analysis is required for confirmation. A combination of methods provides the most comprehensive assessment.[20]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broadened. This is a quick and effective preliminary test.
-
Thin-Layer Chromatography (TLC): A simple method to quickly assess purity. A pure compound should ideally show a single spot. Compare the crude material and the recrystallized product side-by-side.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative technique.[15][20] It can separate and quantify even minor impurities, providing a precise purity value (e.g., 99.5%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your isoxazole ester and identifying any remaining impurities.[15][21] Purity can often be estimated by integrating impurity peaks relative to the product peaks.
Part 3: Protocols & Visualizations
Experimental Protocol: General Recrystallization of an Isoxazole Ester
-
Solvent Selection: Based on prior small-scale tests, select an appropriate single or mixed solvent system.
-
Dissolution: Place the crude isoxazole ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring/swirling) on a hot plate until the solid dissolves completely. If using a mixed-solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small portion of ice-cold solvent to remove residual mother liquor.[11]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[11]
Workflow Visualizations
Diagram 1: General Recrystallization Workflow
Caption: Standard workflow for the recrystallization of isoxazole esters.
Diagram 2: Troubleshooting "Oiling Out"
Caption: Decision tree for resolving oiling out during crystallization.
References
- EP0152868A2 - Isoxazole derivatives, process for their preparation, and pharmaceuticals containing these compounds.
- Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- Isoxazole - Solubility of Things.
- Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- WO/2004/011444 NOVEL METHOD FOR PREPARING STYRYL PYRAZOLE, ISOXAZOLE AND ISOTHIAZOLE DERIVATIVES.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Clean and Efficient Synthesis of Isoxazole Deriv
- Application Notes and Protocols for the Characterization of Furo[3,4-d]isoxazole Isomers. Benchchem.
- Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.
- Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purific
- Reactive organogels based on isoxazole esters: alkali metal ions selected gelation and crystalliz
- Recrystalliz
- CN116283810A - Preparation method of isoxazole compound.
- Clean and Efficient Synthesis of Isoxazole Deriv
- 93 questions with answers in ISOXAZOLES.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.
- Understanding Oiling-Out Phenomena in the Crystalliz
- 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure.
- Synthesis of new liquid crystalline isoxazole‐, pyrazole‐ and 2‐isoxazoline‐containing compounds.
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Advances in isoxazole chemistry and their role in drug discovery.
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Technical Support Center: Isoxazole Synthesis Optimiz
- Oiling Out in Crystalliz
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- 3.6F: Troubleshooting. Chemistry LibreTexts.
- Isoxazole synthesis. Organic Chemistry Portal.
- 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
- Isoxazole-4-carboxylic acid methyl ester. PubChem.
- Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Chemistry Portal.
- Ethyl 5-methylisoxazole-3-carboxyl
- Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis. Benchchem.
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
- Solubility of Organic Compounds.
- Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. PubMed.
- Isoxazole-4-carboxylic acid ethyl ester. SCBT.
Sources
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. EP0152868A2 - Isoxazole derivatives, process for their preparation, and pharmaceuticals containing these compounds - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. arkat-usa.org [arkat-usa.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful purification of your target molecule. Our approach is grounded in established scientific principles and practical, field-tested experience to help you navigate the nuances of column chromatography for this specific isoxazole derivative.
Introduction to the Purification Challenge
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a moderately polar heterocyclic compound. Its purification via normal-phase column chromatography, typically using silica gel, presents a common yet manageable challenge. The key to a successful separation lies in selecting an appropriate solvent system that provides adequate resolution from impurities, while also being mindful of the potential for compound degradation on the acidic silica surface. This guide will walk you through protocol optimization, from initial TLC analysis to troubleshooting common issues you may encounter during the column chromatography process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate?
A1: For most applications involving moderately polar compounds like Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, silica gel (40-63 µm particle size, 230-400 mesh) is the standard and most cost-effective choice for flash column chromatography.[1] This finer grade of silica offers a higher surface area, leading to better separation efficiency compared to coarser silica.[1] If your compound shows instability on silica, alternative stationary phases like neutral or basic alumina, or even reversed-phase silica, could be considered.[2]
Q2: How do I choose the right mobile phase (eluent) for my column?
A2: The ideal mobile phase is best determined empirically using Thin Layer Chromatography (TLC). A good starting point for many isoxazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.2-0.35 .[2][4][5] This Rf range generally ensures good separation and a reasonable elution time from the column.
Q3: My compound appears to be degrading on the silica gel. How can I confirm this and what can I do to prevent it?
A3: Degradation on silica gel is a known issue for certain sensitive compounds, potentially due to the acidic nature of the silica surface.[2][6] To confirm this, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the plate.[2][7]
To mitigate degradation:
-
Deactivate the silica gel: You can neutralize the acidic sites by flushing the packed column with your eluent containing a small amount of a base, such as 1-2% triethylamine.[4] Be sure to re-equilibrate with the original eluent before loading your sample.[4]
-
Work quickly: Minimize the time your compound spends on the column.
-
Use an alternative stationary phase: Consider using neutral alumina or Florisil if deactivation of silica is not effective.[2]
Q4: I am observing poor separation between my product and an impurity, even though they have different Rf values on TLC. What could be the cause?
A4: This can happen for several reasons:
-
Overloading the column: Using too much crude material for the amount of silica will lead to broad bands and poor separation. A general rule of thumb is to use a silica-to-sample ratio of at least 30:1 to 100:1 by weight for difficult separations.[1]
-
Improper column packing: An unevenly packed column will have channels, leading to a non-uniform solvent front and band broadening.
-
Sample loading technique: If the initial sample band is too wide, separation will be compromised. Dissolve your sample in a minimal amount of solvent (preferably the eluent) for loading.[8] If solubility is an issue, consider dry loading.[8]
Troubleshooting Guide
This section addresses specific problems you might encounter during the column chromatography of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column, or elution is very slow. | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try moving to an 8:2 or 7:3 ratio.[2] If the compound is very polar, you might need to add a small percentage of an even more polar solvent like methanol. |
| The compound has a strong, irreversible interaction with the silica gel. | Test for silica stability using 2D TLC.[2][7] If it is unstable, consider deactivating the silica or using an alternative stationary phase like alumina.[2] | |
| Product elutes too quickly (with the solvent front). | The mobile phase is too polar. | Decrease the polarity of your eluent. For instance, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 or 9.5:0.5 ratio. |
| Fractions are streaky or show tailing on TLC. | The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. |
| The compound is interacting with acidic sites on the silica. | Add a small amount of a modifier to your eluent. For basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can improve peak shape.[4] | |
| The compound is not fully soluble in the mobile phase. | Ensure your compound is soluble in the eluent. If not, consider dry loading where the compound is pre-adsorbed onto a small amount of silica.[8] | |
| All fractions contain a mixture of the product and impurities. | The separation is very difficult with the chosen solvent system. | Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. |
| The compound is degrading during chromatography. | As mentioned in the FAQs, check for stability and consider deactivating the silica or using a different stationary phase.[2] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a detailed, step-by-step methodology for the purification of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Identify a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.
2. Column Preparation (Slurry Packing):
-
Choose an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen eluent (start with the least polar solvent if using a gradient).
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Use air pressure to push the excess solvent through, but do not let the silica run dry.
-
Add a protective layer of sand on top of the packed silica.
3. Sample Loading:
-
Wet Loading: Dissolve your crude product in the minimum amount of your eluent.[8] Carefully pipette this solution onto the top layer of sand, ensuring not to disturb the silica bed.[8] Drain the solvent until it is level with the sand.
-
Dry Loading: If your compound has poor solubility in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a constant flow rate.
-
Collect fractions in an array of test tubes or vials.
-
Monitor the separation by TLC analysis of the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: A workflow diagram for troubleshooting column chromatography.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
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McMurry, J. E. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. doi:10.15227/orgsyn.053.0059. Available at: [Link]
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SIELC Technologies. Separation of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
- U.S. Patent No. US20030139606A1. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
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HETEROCYCLES, Vol. 96, No. 9, 2018, pp. 1531-1538. treatment with silica gel under thermal conditions. Available at: [Link]
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Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757. doi:10.1002/jps.2600790820. Available at: [Link]
-
An-Najah National University. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Available at: [Link]
-
Organic Syntheses. Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Available at: [Link]
-
Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Available at: [Link]
-
International Journal of Pharmaceutical Research & Analysis. Flash chromatography. Available at: [Link]
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Technical Support Center: Preventing Isomer Formation in Isoxazole Synthesis
Welcome to the technical support center for advanced isoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with isomer formation during their synthetic campaigns. Isoxazole moieties are critical pharmacophores in numerous FDA-approved drugs, making their regiochemically pure synthesis a paramount concern.[1][2][3] This document provides in-depth, question-and-answer-based troubleshooting guides to address and resolve the most common issues of regioselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My synthesis using a 1,3-dicarbonyl compound and hydroxylamine is producing a mixture of regioisomers. How can I control the reaction to favor a single product?
This is a classic challenge in isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[1] The formation of a regioisomeric mixture arises from the non-selective nucleophilic attack of hydroxylamine on the two different carbonyl groups of an unsymmetrical 1,3-dicarbonyl substrate. The key to controlling this selectivity lies in understanding and manipulating the kinetic and thermodynamic parameters of the reaction.
Underlying Mechanism: Kinetic vs. Thermodynamic Control
The initial step is the reversible formation of a hemiaminal intermediate at one of the two carbonyl carbons. One carbonyl is typically more sterically accessible or electronically favorable for attack, leading to the kinetic product (the one that forms faster). The other carbonyl may lead to a more stable final isoxazole, the thermodynamic product .[4][5] By carefully controlling reaction conditions, you can favor one pathway over the other.
-
Kinetic Control (Favors attack at the less hindered/more reactive carbonyl): This is achieved under mild, irreversible conditions. Low temperatures and short reaction times are crucial as they prevent the initial addition from reversing, thus locking in the product that forms fastest.
-
Thermodynamic Control (Favors the most stable isoxazole product): This is achieved under harsher, reversible conditions. Higher temperatures and longer reaction times allow the initial adducts to equilibrate, eventually favoring the formation of the most thermodynamically stable isoxazole isomer.
Troubleshooting Protocol 1: Achieving Kinetic Control
This protocol aims to isolate the product resulting from hydroxylamine attack at the most reactive carbonyl center.
-
Temperature: Cool the reaction vessel to a low temperature (e.g., 0 °C to -20 °C) before adding the hydroxylamine. This minimizes the energy available for the system to overcome the higher activation barrier of the thermodynamic pathway.[5]
-
pH Control: Maintain a slightly acidic to neutral pH (pH 5-7).[6] Acidic conditions can catalyze the initial addition but may also promote equilibration if too strong. Basic conditions can deprotonate hydroxylamine, altering its nucleophilicity and potentially leading to mixtures.
-
Reagent Addition: Add the hydroxylamine solution slowly (dropwise) to the solution of the 1,3-dicarbonyl. This keeps the concentration of the nucleophile low, favoring the faster reaction pathway.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.
Troubleshooting Protocol 2: Achieving Thermodynamic Control
This protocol is designed to isolate the most stable isoxazole isomer.
-
Temperature: Run the reaction at an elevated temperature (e.g., refluxing in ethanol or toluene). This provides sufficient energy to overcome both activation barriers, allowing the reaction to reach equilibrium.[7]
-
pH Control: Slightly basic conditions (e.g., using sodium acetate or pyridine) can facilitate the reversible steps required to achieve equilibrium.[8]
-
Reaction Time: Allow the reaction to proceed for an extended period (e.g., 12-24 hours) to ensure the equilibrium is fully established.
Data Summary: Condition Effects on 1,3-Dicarbonyl Cyclocondensation
| Parameter | Kinetic Control Conditions | Thermodynamic Control Conditions | Expected Outcome |
| Temperature | Low (0 °C to -20 °C) | High (Reflux) | Favors faster-forming isomer |
| Reaction Time | Short (Monitor closely) | Long (12-24 h) | Favors more stable isomer |
| pH | Mildly Acidic / Neutral (pH 5-7) | Neutral / Mildly Basic | Controls rate and equilibrium |
Visualizing the Competing Pathways
The following diagram illustrates how hydroxylamine can attack an unsymmetrical 1,3-dicarbonyl, leading to two distinct regioisomeric isoxazoles.
Caption: Competing kinetic vs. thermodynamic pathways.
Q2: My 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne is giving poor regioselectivity. How can I synthesize the 3,5- or 3,4-disubstituted isomer selectively?
The [3+2] cycloaddition (Huisgen cycloaddition) is a powerful method for isoxazole synthesis, but controlling regioselectivity with unsymmetrical alkynes is a frequent challenge.[9][10] The outcome (3,4- vs. 3,5-disubstitution) is determined by a combination of steric hindrance, electronic effects, and, crucially, the choice of catalyst.[11]
Underlying Principles: Frontier Molecular Orbital (FMO) Theory and Catalysis
In thermal, uncatalyzed reactions, regioselectivity is often governed by Frontier Molecular Orbital (FMO) theory.[12][13][14] The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The orientation that leads to a smaller HOMO-LUMO energy gap and greater orbital coefficient overlap will be favored, but this often results in mixtures.
The modern solution is to use transition metal catalysis, which overrides the inherent FMO preferences and directs the reaction toward a single regioisomer through a distinct mechanistic pathway.[15]
Troubleshooting Guide 3: Selective Synthesis of 3,5-Disubstituted Isoxazoles
For the selective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, copper(I) catalysis is the industry standard.[3][9][15] The mechanism involves the formation of a copper acetylide, which then reacts in a stepwise manner with the nitrile oxide, ensuring high regioselectivity.[6][9]
Experimental Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the terminal alkyne (1.0 eq), the aldoxime precursor (1.1 eq), and a copper(I) source (e.g., CuI, 5 mol%).
-
Solvent: Add a suitable solvent. Aqueous solvent systems (e.g., t-BuOH/H₂O) are often effective.[9]
-
In Situ Nitrile Oxide Generation: Add an oxidant (e.g., Chloramine-T or N-Chlorosuccinimide) and a mild base (e.g., NaHCO₃) to generate the nitrile oxide in situ. This avoids handling the potentially unstable nitrile oxide.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Workup: Upon completion, quench with aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Troubleshooting Guide 4: Selective Synthesis of 3,4-Disubstituted Isoxazoles
Synthesizing the 3,4-disubstituted isomer often requires a different catalytic system, as it is typically the disfavored product. Ruthenium(II) catalysts have been shown to reverse the regioselectivity compared to copper.[9][16]
Experimental Protocol: Ruthenium(II)-Catalyzed Synthesis of a 3,4-Disubstituted Isoxazole
-
Setup: In a glovebox or under a strictly inert atmosphere, combine the terminal alkyne (1.0 eq), the nitrile oxide precursor (e.g., a hydroximoyl chloride, 1.2 eq), and a Ruthenium(II) catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%).
-
Solvent: Use a non-polar, anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, concentrate the filtrate, and purify the residue by column chromatography.
Data Summary: Catalyst-Controlled Regioselectivity
| Catalyst System | Predominant Isomer | Typical Substrates | Key Considerations |
| Copper(I) (e.g., CuI) | 3,5-Disubstituted | Terminal Alkynes | Mild conditions, often aqueous media.[6][9] |
| **Ruthenium(II) (e.g., [Ru(p-cymene)Cl₂]₂) ** | 3,4-Disubstituted | Terminal Alkynes | Requires inert atmosphere, elevated temps.[9][16] |
| Thermal (No Catalyst) | Mixture of Isomers | Most Alkynes | Poor selectivity, outcome depends on FMO.[9][17] |
Visualizing Catalyst-Directed Synthesis
This workflow demonstrates how the choice of catalyst dictates the final product in a [3+2] cycloaddition.
Caption: Catalyst choice dictates regiochemical outcome.
References
- Benchchem. (n.d.). Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis. Benchchem.
-
dos Santos, F. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Navigating the Regiochemical Landscape of Isoxazole Synthesis: A Technical Support Guide. Benchchem.
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Jaroszewski, J. W., et al. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules. Available at: [Link]
-
Chemical Communications. (n.d.). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Royal Society of Chemistry. Retrieved from [Link]
-
GSC Biological and Pharmaceutical Sciences. (n.d.). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Retrieved from [Link]
-
Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. Available at: [Link]
-
dos Santos, F. P., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Advances. Available at: [Link]
-
RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Retrieved from [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes. ResearchGate. Retrieved from [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The origin of regio- and stereoselectivity in 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, A DFT study. ResearchGate. Retrieved from [Link]
-
Das, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. MDPI. Retrieved from [Link]
-
PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Accounts of Chemical Research. (n.d.). Frontier molecular orbital theory of cycloaddition reactions. Accounts of Chemical Research. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. MDPI. Retrieved from [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. Retrieved from [Link]
-
YouTube. (2020). Kinetic vs Thermodynamic Control--Conjugated Systems. YouTube. Retrieved from [Link]
- Benchchem. (n.d.). Head-to-head comparison of different isoxazole synthesis methods. Benchchem.
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Technical Support Center: Managing Furoxan Byproduct in 1,3-Dipolar Cycloadditions
Welcome to the technical support center for managing furoxan byproducts during 1,3-dipolar cycloaddition reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize nitrile oxides in the synthesis of isoxazoles and isoxazolines. Here, we provide in-depth, field-proven insights into why furoxans form, how to prevent this problematic side reaction, and methods for removing these byproducts when they appear.
Frequently Asked Questions (FAQs)
Q1: I'm running a 1,3-dipolar cycloaddition with a nitrile oxide and my yield is consistently low, with a major byproduct. What is this byproduct likely to be?
A: The most common and often significant side reaction in 1,3-dipolar cycloadditions involving nitrile oxides is the dimerization of the nitrile oxide itself to form a furoxan (also known as a 1,2,5-oxadiazole-2-oxide).[1][2] Nitrile oxides are highly reactive, transient species. In the absence of a sufficiently reactive dipolarophile (your alkene or alkyne), or if the concentration of the nitrile oxide becomes too high, it will readily react with itself.[1] This dimerization is a competing reaction that directly consumes your starting material, leading to reduced yields of the desired cycloadduct.
Q2: What is the mechanism of furoxan formation?
A: The dimerization of nitrile oxides is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[3][4][5] Understanding this mechanism is key to devising strategies to suppress it.
-
C-C Bond Formation: Two molecules of the nitrile oxide align in an anti-parallel fashion, and the carbon of one molecule attacks the carbon of the other. This is typically the rate-determining step.[4][5]
-
Diradical Intermediate: This initial C-C bond formation generates a dinitrosoalkene intermediate which has significant diradical character.[3][4]
-
Ring Closure: The intermediate rapidly undergoes ring closure through O-N bond formation to yield the stable, six-pi-electron aromatic furoxan ring.[6][7]
Below is a diagram illustrating this mechanistic pathway.
Step 1: How do I confirm the byproduct is a furoxan?
Before attempting to optimize, you must confirm the identity of your byproduct.
-
Mass Spectrometry (HRMS): This is the most definitive method. The furoxan dimer will have a molecular weight exactly double that of your nitrile oxide intermediate (2 x [R-CNO]).
-
¹³C NMR Spectroscopy: Furoxan rings have characteristic chemical shifts. The two carbons of the heterocyclic ring typically appear around 115 ppm and 160 ppm . [6][7]This is a highly diagnostic feature.
-
TLC Analysis: Furoxans are often less polar than the corresponding isoxazoline/isoxazole products, especially if the desired product contains a newly formed hydroxyl group after a reduction step. They will appear as a separate spot, often with a higher Rf value.
| Analytical Technique | Expected Observation for Furoxan Byproduct |
| Thin-Layer Chromatography (TLC) | A new spot, often with a higher Rf (less polar) than the desired cycloadduct. |
| High-Resolution Mass Spec (HRMS) | A molecular ion corresponding to the dimer of the nitrile oxide (M = 2 x Mnitrile oxide). |
| ¹³C NMR Spectroscopy | Two characteristic quaternary carbon signals at approximately δ 115 ppm and δ 160 ppm . [6][7] |
| ¹H NMR Spectroscopy | Absence of signals corresponding to the atoms of the dipolarophile. Signals for the 'R' group will be present, often with slight chemical shift changes compared to the precursor. |
Step 2: How can I PREVENT furoxan formation?
The key principle for preventing dimerization is to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction. [1]This ensures that any molecule of nitrile oxide generated is more likely to encounter a dipolarophile molecule before it finds another nitrile oxide.
Recommended Solution: In Situ Generation
The most effective strategy is to generate the nitrile oxide slowly in situ (in the reaction mixture) from a stable precursor in the presence of the dipolarophile. [1][3]This avoids accumulating the unstable nitrile oxide. The dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes are common methods.
Additional Optimization Parameters:
-
Slow Addition: If using a rapid generation method, use a syringe pump to add the precursor or the activating agent (e.g., base, oxidant) to the solution of the dipolarophile over several hours. A technique known as "diffusion reagent mixing" can also be effective. [8]* Temperature: For highly unstable nitrile oxides, lowering the reaction temperature (e.g., to 0 °C) can slow the rate of dimerization relative to the desired cycloaddition.
-
Concentration: Use a slight excess (1.1 to 1.5 equivalents) of the dipolarophile to increase the probability of trapping the nitrile oxide as it forms.
-
Steric Hindrance: Aromatic nitrile oxides with bulky ortho substituents tend to dimerize more slowly due to steric hindrance that disfavors the transition state for C-C bond formation. [3]
Step 3: How can I REMOVE furoxan byproduct from my product?
If prevention was not entirely successful, the furoxan byproduct must be removed. Fortunately, furoxans are generally stable compounds that can be separated using standard purification techniques. [6]
-
Silica Gel Flash Chromatography: This is the most common and effective method. There is usually a sufficient polarity difference between the furoxan dimer and the desired isoxazoline/isoxazole cycloadduct to allow for separation.
-
Solvent System: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Hexanes) and gradually increase the polarity. The less polar furoxan should elute before the more polar cycloadduct.
-
-
Recrystallization: If your desired product is a solid, recrystallization from an appropriate solvent system can be an excellent way to purify it away from the furoxan impurity, which may remain in the mother liquor.
Detailed Experimental Protocols
Protocol 1: Analytical Detection of Furoxan Byproduct by ¹³C NMR
Objective: To confirm the presence of a furoxan byproduct using its characteristic ¹³C NMR signals.
Methodology:
-
After the reaction work-up, obtain a crude sample of your product mixture.
-
Prepare a standard NMR sample by dissolving an adequate amount of the crude material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. Ensure a sufficient number of scans for minor components to be visible (e.g., 1024 scans or more).
-
Process the spectrum and analyze the region between 100 ppm and 170 ppm.
-
Interpretation: Look for two distinct quaternary carbon signals (no attached protons in a DEPT-135 experiment). The presence of signals at approximately δ = 110-120 ppm and δ = 155-165 ppm is strongly indicative of a furoxan ring. [6][7]
Protocol 2: Minimizing Furoxan Formation via In Situ Generation from an Aldoxime
Objective: To perform a 1,3-dipolar cycloaddition while minimizing furoxan byproduct formation by slowly generating the nitrile oxide in situ. This protocol is adapted from general procedures. [1][2] Materials:
-
Aldoxime precursor (1.0 equiv)
-
Alkene or Alkyne dipolarophile (1.2 equiv)
-
Solvent (e.g., Dichloromethane, THF, Ethyl Acetate)
-
Oxidant (e.g., Sodium hypochlorite solution, Iodobenzene diacetate) or Dehydrohalogenating Agent (e.g., Triethylamine for hydroxamoyl chloride precursors)
Procedure (Example using NaOCl as oxidant):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv) and the dipolarophile (1.2 equiv) in the chosen solvent (e.g., 0.2 M concentration relative to the aldoxime).
-
Cool the mixture to 0 °C in an ice bath.
-
Prepare a solution of aqueous sodium hypochlorite (e.g., 1.2 equiv) in a dropping funnel or a syringe pump.
-
Add the sodium hypochlorite solution dropwise to the stirred reaction mixture over a period of 1-4 hours. The slow addition is critical to maintain a low concentration of the generated nitrile oxide.
-
After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous work-up. Quench any remaining oxidant with aqueous sodium thiosulfate if necessary. Extract the product with an organic solvent, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by NMR and/or LC-MS to assess the ratio of the desired cycloadduct to the furoxan byproduct. Purify by flash chromatography if necessary.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 7. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Ethyl 5-chloro- and 5-bromo-3-methylisoxazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Isoxazoles
The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive core for designing novel therapeutic agents targeting everything from inflammation to cancer.[4][5][6]
Within the vast library of synthetic building blocks, halogenated isoxazoles stand out as exceptionally versatile intermediates. Specifically, Ethyl 5-chloro-3-methylisoxazole-4-carboxylate and its bromo analog are powerful synthons that enable the strategic diversification of molecular scaffolds. The halogen at the 5-position acts as a versatile chemical handle, a leaving group ripe for substitution, allowing for the late-stage introduction of diverse functional groups crucial for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of these two key intermediates. We will dissect their synthesis, physicochemical properties, and, most critically, their comparative reactivity. The choice between a chloro or bromo substituent is not trivial; it is a strategic decision that can profoundly impact reaction efficiency, substrate scope, and the overall success of a synthetic campaign. This document aims to equip you with the field-proven insights and data necessary to make the most informed choice for your specific research and development goals.
Synthetic Pathways and Considerations
The synthesis of 3,4,5-trisubstituted isoxazoles like the target compounds can be achieved through several established methodologies. A prevalent and highly regioselective approach is the [3+2] cycloaddition reaction between a nitrile oxide and a suitably substituted alkyne or enamine derivative.[7] Another robust method involves the condensation of a β-dicarbonyl compound with hydroxylamine.[8][9]
A plausible and efficient route to the core isoxazole structure begins with ethyl acetoacetate, which is first reacted with triethyl orthoformate and acetic anhydride to form an ethoxymethylene intermediate. This intermediate is then cyclized with hydroxylamine to yield the foundational ethyl 5-methylisoxazole-4-carboxylate scaffold.[8] The crucial halogenation step at the C5 position would then be performed using an appropriate halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS)) to yield the final products.
The causality behind this synthetic strategy lies in its efficiency and control. Building the core ring first and introducing the halogen in a subsequent step allows for a divergent approach, where a common, easily prepared intermediate can be used to generate either the chloro or bromo analog.
Diagram 1: Generalized Synthetic Workflow. A plausible workflow for producing the target halo-isoxazoles from a common intermediate.
Comparative Physicochemical & Spectroscopic Profile
While the structural difference between the two compounds is a single atom, it imparts measurable changes in their physical and spectroscopic properties. These differences are critical for characterization and analysis.
| Property | Ethyl 5-chloro-3-methylisoxazole-4-carboxylate | Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | Justification for Differences |
| Molecular Formula | C₈H₈ClNO₃ | C₈H₈BrNO₃ | Different halogen atom. |
| Molecular Weight | 205.61 g/mol | 250.06 g/mol | Bromine is significantly heavier than chlorine. |
| Physical State | Likely a low-melting solid or oil at STP. | Likely a solid at STP. | Increased molecular weight and polarizability of the bromo analog lead to stronger intermolecular forces. |
| Boiling Point | Lower | Higher | Higher molecular weight and stronger van der Waals forces require more energy to vaporize. |
| Density | Lower | Higher | The mass of bromine is much greater than chlorine for a similar molecular volume. |
| ¹H NMR | Signals for ethyl (q, t) and methyl (s) groups. | Nearly identical chemical shifts and splitting patterns to the chloro analog. | The halogen at C5 has a minimal effect on the proton environments of the distant ester and methyl groups. |
| Mass Spec (EI) | Characteristic M+ and M+2 peaks in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. | Characteristic M+ and M+2 peaks in a ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. | The natural abundance of halogen isotopes provides a definitive signature for identification. |
Reactivity Profile: A Head-to-Head Comparison in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic application for these reagents is to serve as electrophiles in Nucleophilic Aromatic Substitution (SNAr) reactions. This is where their differences are most pronounced and synthetically consequential. The isoxazole ring is rendered electron-deficient by the electronegative nitrogen and oxygen heteroatoms, making the C5 position susceptible to nucleophilic attack.
Mechanistic Underpinning: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, a nucleophile attacks the C5 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. In the second, typically rate-determining step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored.
Diagram 2: Generalized SNAr Mechanism. The two-step addition-elimination pathway for substitution at the C5 position.
The Decisive Factor: Leaving Group Ability
The fundamental difference in reactivity between the chloro and bromo analogs stems from the leaving group ability of the halide. Bromide is a superior leaving group to chloride. This is governed by two key factors:
-
Bond Strength: The Carbon-Bromine (C-Br) bond is weaker and longer than the Carbon-Chlorine (C-Cl) bond, requiring less energy to break during the elimination step.
-
Anion Stability: The bromide anion (Br⁻) is larger and more polarizable than the chloride anion (Cl⁻), allowing it to better stabilize the negative charge once it has departed.
This enhanced reactivity for the bromo analog is not merely theoretical; it is a well-established principle in heteroaromatic chemistry.[10]
Practical Implications and Experimental Choices
| Feature | Ethyl 5-bromo-3-methylisoxazole-4-carboxylate | Ethyl 5-chloro-3-methylisoxazole-4-carboxylate |
| Relative Reactivity | High | Moderate |
| Typical Conditions | Milder temperatures (e.g., room temp to 80 °C), shorter reaction times. | Higher temperatures required (e.g., 80 °C to >120 °C), longer reaction times. |
| Ideal Use Case | Rapid synthesis of compound libraries; reactions with thermally sensitive nucleophiles or substrates.[10] | Cost-sensitive, large-scale syntheses where higher energy input is feasible; when a more stable starting material is desired. |
| Potential Issues | May be too reactive for certain selective transformations. Higher cost. | May fail to react with weaker nucleophiles or require conditions that degrade the substrate. |
Experimental Protocol: Representative SNAr with an Amine Nucleophile
This protocol provides a self-validating framework for comparing the reactivity of the two analogs. It is designed to be run in parallel to provide a direct, side-by-side assessment.
Objective: To compare the rate of formation of an aniline derivative from the chloro and bromo isoxazole starting materials under identical conditions.
Materials:
-
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (1.0 equiv)
-
Ethyl 5-bromo-3-methylisoxazole-4-carboxylate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reaction vials, magnetic stir bars, heating block
-
TLC plates, HPLC or LC-MS for monitoring
Diagram 3: Experimental Workflow for Reactivity Comparison. A parallel synthesis workflow to objectively evaluate the two analogs.
Step-by-Step Procedure:
-
Preparation (Vial 1 - Chloro): To a clean, dry 10 mL reaction vial containing a magnetic stir bar, add Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (e.g., 206 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Preparation (Vial 2 - Bromo): To a second identical vial, add Ethyl 5-bromo-3-methylisoxazole-4-carboxylate (250 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Reaction Initiation: Add anhydrous DMF (5 mL) to each vial. Seal the vials and place them in a pre-heated heating block set to 80 °C. Begin stirring.
-
Monitoring: After 1 hour, and at subsequent time points (e.g., 2h, 4h, 8h), carefully take a small aliquot from each reaction mixture. Dilute with ethyl acetate and spot on a TLC plate (or analyze by LC-MS) to monitor the consumption of starting material and the formation of the product.
-
Expected Observation: The reaction in Vial 2 (bromo) will proceed significantly faster, showing a greater conversion to the product at earlier time points compared to Vial 1 (chloro).
-
-
Workup: Once a reaction is deemed complete, cool the vial to room temperature. Pour the contents into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. Isolate the desired product and determine the yield for each reaction.
Conclusion: Making the Strategic Choice
The selection between Ethyl 5-chloro- and 5-bromo-3-methylisoxazole-4-carboxylate is a classic case of balancing reactivity with cost and stability.
-
Choose the Bromo Analog when:
-
High reactivity is paramount for displacing the halogen with a wide range of nucleophiles.
-
Milder reaction conditions are required to protect sensitive functional groups elsewhere in the molecule.
-
Rapid library generation or accelerated SAR studies are the primary goal.
-
-
Choose the Chloro Analog when:
-
The nucleophile is sufficiently strong, and more forcing conditions (higher heat, longer times) are acceptable.
-
Cost is a primary driver, especially in large-scale synthesis.
-
A less reactive, more stable starting material is desired for specific multi-step sequences.
-
By understanding the fundamental principles of their reactivity and leveraging the comparative data presented, researchers can strategically employ these powerful building blocks to accelerate the discovery and development of next-generation chemical entities.
References
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- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO2003042193A1.
- Liu, K. et al. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
- Sharma, V. et al. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC, NIH.
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A Comparative Guide to the Reactivity of Halogenated vs. Non-halogenated Ethyl 3-Methylisoxazole-4-carboxylates
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and synthetic versatility make it an attractive starting point for the development of novel therapeutics.[2][3] This guide provides a detailed comparison of the reactivity of two key classes of isoxazole building blocks: non-halogenated and halogenated ethyl 3-methylisoxazole-4-carboxylates. Understanding their distinct chemical behaviors is crucial for designing efficient synthetic routes to complex molecular targets.
The Isoxazole Core: A Privileged Scaffold
The 1,2-isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, influencing the reactivity of the ring's substituents. The ethyl 3-methylisoxazole-4-carboxylate system, in particular, offers multiple sites for functionalization, making it a valuable synthon in drug discovery.
Synthesis of the Parent Scaffolds
Ethyl 3-Methylisoxazole-4-carboxylate (Non-halogenated)
The synthesis of the non-halogenated parent compound can be achieved through various methods. A common and efficient route involves the condensation of an appropriate β-ketoester derivative with hydroxylamine. For instance, a well-established procedure for a similar compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, involves the reaction of an enamine with a nitrile oxide precursor, which is generated in situ.[4] A general representation of the synthesis of ethyl 3-methylisoxazole-4-carboxylate is depicted below.
Caption: General synthesis of ethyl 3-methylisoxazole-4-carboxylate.
A specific protocol for the synthesis of ethyl 5-methylisoxazole-4-carboxylate, an isomer of the title compound, involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[5] This highlights a common strategy for constructing the isoxazole ring.
Ethyl 4-Halo-3-methylisoxazole-4-carboxylate (Halogenated)
The introduction of a halogen at the C4 position is a key transformation that unlocks a different realm of reactivity. Direct halogenation of the pre-formed ethyl 3-methylisoxazole-4-carboxylate can be challenging due to the electronic nature of the ring. A more reliable method involves the electrophilic cyclization of a suitable precursor. For instance, 4-iodoisoxazoles can be synthesized from 2-alkyn-1-one O-methyl oximes in the presence of iodine monochloride (ICl).[6][7]
Caption: Synthesis of ethyl 4-iodo-3-methylisoxazole-4-carboxylate.
A specific protocol for the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde involves the iodination of 5-(diethoxymethyl)-3-methylisoxazole with N-iodosuccinimide.[8] This demonstrates a direct iodination approach on a pre-existing isoxazole ring.
Comparative Reactivity: A Tale of Two Scaffolds
The presence or absence of a halogen at the C4 position dramatically alters the reactivity profile of the ethyl 3-methylisoxazole-4-carboxylate scaffold.
Non-halogenated Ethyl 3-Methylisoxazole-4-carboxylate: Reactivity of C-H Bonds
In the absence of a halogen, the C-H bonds of the isoxazole ring, particularly at the C5 position, can be activated for functionalization.
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heterocycles. For a similar substrate, ethyl isoxazole-3-carboxylate, direct C4 and C5-diarylation has been achieved using aryl bromides.[9] This indicates that the C-H bonds of the non-halogenated isoxazole are susceptible to palladium-catalyzed functionalization, providing a pathway to introduce aryl groups without the need for pre-halogenation.
Experimental Protocol: Palladium-Catalyzed Direct C5-Arylation of Ethyl Isoxazole-3-carboxylate [10]
-
To a sealed tube, add ethyl isoxazole-3-carboxylate (0.5 mmol), the corresponding aryl bromide (1.0 mmol), palladium acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), potassium acetate (KOAc, 1.0 mmol), and N,N-dimethylacetamide (DMA, 2 mL).
-
Seal the tube and heat the mixture at 150 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the C5-arylated product.
Halogenated Ethyl 3-Methylisoxazole-4-carboxylates: A Gateway to Cross-Coupling Chemistry
The introduction of a halogen, particularly bromine or iodine, at the C4 position transforms the isoxazole into a versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions. This approach allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. It is important to note that the non-halogenated counterpart is generally inert under these cross-coupling conditions at the C4 position.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide. Ethyl 4-bromo-3-methylisoxazole-4-carboxylate is an excellent substrate for this reaction, enabling the introduction of various aryl and heteroaryl groups at the C4 position.
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromoisoxazole Derivative [3]
-
In a microwave vial, combine the 4-bromoisoxazole derivative (1 equiv), the arylboronic acid (1.5 equiv), PdCl₂(dppf) (0.1 equiv), and a 2 M aqueous solution of K₂CO₃ (10 equiv) in N,N-dimethylacetamide.
-
Seal the vial and heat the mixture in a microwave reactor at 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography to yield the 4-aryl-isoxazole product.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[11] Ethyl 4-iodo-3-methylisoxazole-4-carboxylate is a suitable substrate for this reaction, providing access to 4-alkynylisoxazole derivatives.
Experimental Protocol: Sonogashira Coupling of a 4-Iodoisoxazole Derivative [6]
-
To a solution of the 4-iodoisoxazole (0.3 mmol) in DMF (3 mL) under a nitrogen atmosphere, add the terminal alkyne (0.6 mmol), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%), and Et₂NH (2 equiv.).
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and extract the product.
-
Purify the crude product by column chromatography to obtain the 4-alkynylisoxazole.
| Reaction | Non-halogenated Reactivity (at C4) | Halogenated Reactivity (at C4) |
| Suzuki-Miyaura Coupling | Inert | Excellent substrate for C-C bond formation |
| Sonogashira Coupling | Inert | Excellent substrate for C-C bond formation |
| Heck Coupling | Inert | Potential for C-C bond formation with alkenes |
| Direct C-H Arylation | Reactive (at C5) | Less common, halogen directs reactivity |
While palladium-catalyzed reactions are predominant, the halogenated scaffold can also participate in nucleophilic aromatic substitution (SNAr) reactions, particularly with highly activated systems or strong nucleophiles. The electron-withdrawing nature of the isoxazole ring can facilitate the displacement of the halide by a nucleophile. The reactivity in SNAr generally follows the trend F > Cl > Br > I for the leaving group, which is opposite to the trend observed in many cross-coupling reactions.[12]
Mechanistic Insights and Causality
The divergent reactivity stems from the fundamental electronic properties of the C-H versus C-X (X = halogen) bond.
Caption: Divergent reactivity pathways of halogenated and non-halogenated isoxazoles.
In the non-halogenated compound, the C-H bond is relatively inert. Its functionalization requires harsh conditions or, more elegantly, transition metal-catalyzed C-H activation. This process typically involves the coordination of a palladium catalyst to the heterocycle, followed by cleavage of the C-H bond to form a palladacycle intermediate, which then reacts with a coupling partner.
In contrast, the halogenated isoxazole possesses a polarized C-X bond, making the C4 carbon electrophilic and a prime site for two major reaction pathways:
-
Palladium-Catalyzed Cross-Coupling: The catalytic cycle is typically initiated by the oxidative addition of the C-X bond to a low-valent palladium(0) species.[13] This is a facile process for aryl iodides and bromides. The resulting organopalladium(II) intermediate then undergoes transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling) and subsequent reductive elimination to furnish the product and regenerate the Pd(0) catalyst.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway involves the addition of a nucleophile to the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the halide leaving group.[14][15] The electron-withdrawing ester group at the C4 position and the inherent electron-deficient nature of the isoxazole ring can contribute to stabilizing this intermediate, thereby facilitating the reaction.
Conclusion: Strategic Choices in Synthesis
The choice between a halogenated and a non-halogenated ethyl 3-methylisoxazole-4-carboxylate is a strategic one, dictated by the desired synthetic outcome.
-
Non-halogenated isoxazoles are suitable for late-stage functionalization via C-H activation, offering a more atom-economical approach when applicable. However, controlling regioselectivity can be a challenge.
-
Halogenated isoxazoles serve as versatile and predictable building blocks for a vast array of transformations, particularly palladium-catalyzed cross-coupling reactions. The halogen acts as a reliable handle for introducing diverse functionalities with high regioselectivity.
By understanding the distinct reactivity profiles of these two classes of compounds, researchers can make informed decisions in the design and execution of synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
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McMurry, J. E. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.781 (1988); Vol. 54, p.42 (1974). [Link]
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ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate. [Link]
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A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. EJPMR. [Link]
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Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Yang, W. et al. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances9 , 8385-8394 (2019). [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]
-
Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. PubMed. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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New Synthetic Method for 3,5-Disubstituted Isoxazole. Technology Innovation. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Palladium-catalyzed cyclizative cross coupling of ynone oximes with 2-haloaryl N-acrylamides for isoxazolyl indoline bis-heterocycles. RSC Publishing. [Link]
-
Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. ResearchGate. [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. ResearchGate. [Link]
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Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. [Link]
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Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
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General Platform for the Conversion of Isoxazol‐5‐ones to 3,5‐Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross‐Coupling Strategies. ResearchGate. [Link]
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16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Nucleophilic Aromatic Substitution. YouTube. [Link]
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Palladium-catalyzed cyclizative cross coupling of ynone oximes with 2-haloaryl N-acrylamides for isoxazolyl indoline bis-heterocycles. RSC Publishing. [Link]
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Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. Organic Chemistry Portal. [Link]
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C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth-promoting activity. ResearchGate. [Link]
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The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
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The Isoxazole Scaffold: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the isoxazole ring represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a wide array of biologically active molecules. This guide provides a comparative analysis of the biological activities of substituted isoxazoles, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to empower your own research and development efforts.
The Allure of the Isoxazole Ring
Isoxazole is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions.[1] This arrangement imparts a unique combination of aromaticity and a labile N-O bond, which can be exploited for various chemical transformations and biological interactions.[2] The isoxazole nucleus is a key component in several FDA-approved drugs, including the anti-inflammatory drug valdecoxib and the antirheumatic agent leflunomide, highlighting its therapeutic relevance.[1][3] The versatility of the isoxazole ring allows for the strategic placement of various substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired biological effects.[3]
Antimicrobial Activity: A Battle Against Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Isoxazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5]
Comparative Antimicrobial Activity of Substituted Isoxazoles
The antimicrobial efficacy of substituted isoxazoles is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended aromatic systems. The following table summarizes the minimum inhibitory concentration (MIC) values of representative isoxazole derivatives against various microbial strains.
| Compound ID | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| 1a | 3-(4-chlorophenyl), 5-(acridin-9-yl)methyl | E. coli | 22.39 | [6] |
| 1b | 3-phenyl, 5-(acridin-9-yl)methyl | E. coli | >50 | [6] |
| 2a | 3-(3,5-dichlorophenyl), 5-(imidazo[1,2-c]pyrimidin-3-yl)-1,2,4-oxadiazole | S. aureus | 4.61 ± 0.22 | [7] |
| 2b | 3-(4-fluorophenyl), 5-(imidazo[1,2-c]pyrimidin-3-yl)-1,2,4-oxadiazole | S. aureus | 6.25 ± 0.75 | [7] |
| 3a | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | B. cereus | 31.25 | [5] |
| 3b | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivative | B. cereus | 62.5 | [5] |
Structure-Activity Relationship Insights:
Studies have shown that the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) on the phenyl rings attached to the isoxazole core, often enhances antibacterial activity.[5][6] For instance, compound 1a with a 4-chlorophenyl substituent at the 3-position of the isoxazole ring displayed significantly better activity against E. coli compared to the unsubstituted phenyl analog 1b .[6] Similarly, the dichlorophenyl-substituted derivative 2a showed a lower MIC value against S. aureus than the monofluorophenyl derivative 2b .[7] The nature of the heterocyclic system linked to the isoxazole also plays a crucial role, as seen in the potent activity of the imidazo[1,2-c]pyrimidine-oxadiazole-isoxazole hybrids.[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a key metric for its antimicrobial potency.[2][8]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the stock solution in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Inoculum:
-
Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[2]
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and more effective therapeutic agents. Substituted isoxazoles have demonstrated significant potential as anticancer agents, with various derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[9][10]
Comparative Anticancer Activity of Substituted Isoxazoles
The anticancer activity of isoxazole derivatives is intricately linked to their substitution patterns, which influence their ability to interact with biological targets and induce cell death. The following table presents the half-maximal inhibitory concentration (IC50) values for several isoxazole derivatives against different cancer cell lines.
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl) | MCF-7 (Breast) | 2.63 | [11] |
| 4b | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl) | MCF-7 (Breast) | 19.72 | [11] |
| 5a | Indole-3-isoxazole-5-carboxamide with 3,4,5-trimethoxyphenyl moiety | Huh7 (Liver) | 0.7 | [12] |
| 5b | Indole-3-isoxazole-5-carboxamide with unsubstituted phenyl moiety | Huh7 (Liver) | >10 | [12] |
| 6a | 2H-Isoxazolo[4,5-b]indole derivative | A549 (Lung) | 5.988 ± 0.12 | [7] |
| 6b | Doxorubicin (Standard Drug) | A549 (Lung) | - | [9] |
Structure-Activity Relationship Insights:
The data highlights the importance of specific substituents in enhancing anticancer potency. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the isoxazole ring in compound 4a resulted in a nearly 7.5-fold increase in activity against the MCF-7 breast cancer cell line compared to its non-fluorinated counterpart 4b .[11] The presence of a 3,4,5-trimethoxyphenyl moiety in the indole-isoxazole carboxamide 5a led to a remarkable sub-micromolar IC50 value against the Huh7 liver cancer cell line, demonstrating the critical role of this substitution for potent cytotoxicity.[12] Fusing the isoxazole ring with other heterocyclic systems, such as in the 2H-isoxazolo[4,5-b]indole derivative 6a , has also proven to be a successful strategy for developing potent anticancer agents.[7][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[12]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired test concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
-
MTT Assay:
-
After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[12]
-
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes such as cyclooxygenases (COX).[13][14]
Comparative Anti-inflammatory Activity of Substituted Isoxazoles
The anti-inflammatory effects of isoxazole derivatives are often attributed to their ability to selectively inhibit the COX-2 isoenzyme over COX-1, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. The following table compares the COX inhibitory activity of selected isoxazole derivatives.
| Compound ID | Substituent(s) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 7a | Pyrazole-bearing methylamine with benzene sulfonamide moiety | 130.12 | 1.79 | 72.69 | [14] |
| 7b | Pyrazole-bearing methylamine with 4-methylbenzene sulfonamide moiety | 183.11 | 2.51 | 72.95 | [14] |
| 8a | 3-(4-methoxyphenyl)-5-(substituted phenyl) | 45.23 | 9.63 | 4.70 | [14] |
| Celecoxib | (Standard Drug) | 12.7 | 0.045 | 282.22 | [15] |
Structure-Activity Relationship Insights:
The presence of a sulfonamide moiety is a key structural feature for potent and selective COX-2 inhibition, as seen in compounds 7a and 7b .[14] The unsubstituted benzene sulfonamide in 7a conferred slightly higher potency than the 4-methyl substituted analog 7b . The volume and electronic properties of the substituents on the aryl rings attached to the isoxazole core are critical for fitting into the larger, more flexible active site of COX-2.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[3][16]
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow of the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Preparation:
-
Use adult Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g.
-
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Drug Administration:
-
Divide the animals into groups (n=6 per group), including a control group, a standard drug group (e.g., indomethacin or diclofenac sodium), and test groups for different doses of the isoxazole derivative.
-
Administer the test compounds and the standard drug, typically orally or intraperitoneally, 30-60 minutes before the carrageenan injection. The control group receives the vehicle.
-
-
Induction and Measurement of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[16][17]
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[16]
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Conclusion
Substituted isoxazoles represent a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. As demonstrated in this guide, strategic modifications to the isoxazole core can lead to potent and selective compounds with significant antimicrobial, anticancer, and anti-inflammatory activities. The provided experimental protocols offer a robust framework for the in vitro and in vivo evaluation of new isoxazole derivatives, enabling researchers to systematically explore the vast chemical space and unlock the full therapeutic potential of this remarkable heterocycle. The continued exploration of structure-activity relationships will undoubtedly pave the way for the development of next-generation isoxazole-based drugs with improved efficacy and safety profiles.
References
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- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Deriv
- Benchmarking 2H-Isoxazolo[4,5-B]indole Against Known Anticancer Agents: A Compar
- MTT Assay Protocol for Cell Viability and Prolifer
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Carrageenan induced Paw Edema Model. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry.
- MTT Cell Proliferation Assay. (n.d.).
- Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. (2018). Anticancer Agents in Medicinal Chemistry.
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- IC50 values and dose–response curves of designed... (n.d.).
- Broth Microdilution. (n.d.). MI - Microbiology.
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- Broth Dilution Method for MIC Determin
- A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Population Therapeutics and Clinical Pharmacology.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024).
- (PDF) Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. (n.d.).
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a novel pyrazole series. (2016). Drug Design, Development and Therapy.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Journal of Population Therapeutics and Clinical Pharmacology.
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022). European Journal of Medicinal Chemistry.
- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025).
- Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine derivatives. (2025).
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023).
- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (n.d.). MDPI.
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A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
For researchers, scientists, and drug development professionals, the robust and accurate characterization of novel chemical entities is a cornerstone of successful research and development. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a substituted isoxazole, represents a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide provides an in-depth comparison of key analytical techniques for the structural elucidation and purity assessment of this specific molecule. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
The Importance of Orthogonal Analytical Techniques
No single analytical technique can provide a complete picture of a molecule's identity and purity. A multi-faceted, or orthogonal, approach is essential. By combining data from various spectroscopic and chromatographic methods, we can build a comprehensive and confident profile of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. This guide will focus on four critical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Causality in Experimental Choices:
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal. A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's connectivity. The selection of a suitable deuterated solvent is critical to dissolve the sample and provide a lock signal for the spectrometer. Based on the structure of similar isoxazole esters, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent starting points.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using standard acquisition parameters. A spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are generally required. The use of proton decoupling techniques (e.g., broadband decoupling) is standard to simplify the spectrum.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals in both ¹H and ¹³C spectra to assign the different protons and carbons in the molecule.
Expected Spectral Data:
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Methyl (on isoxazole) | ~2.5 (s, 3H) | ~12-15 |
| Ethyl (CH₂) | ~4.3 (q, 2H, J ≈ 7.1 Hz) | ~61-63 |
| Ethyl (CH₃) | ~1.3 (t, 3H, J ≈ 7.1 Hz) | ~14-15 |
| Isoxazole C3 | - | ~160-162 |
| Isoxazole C4 | - | ~110-112 |
| Isoxazole C5 | - | ~158-160 |
| Carbonyl (Ester) | - | ~163-165 |
s = singlet, q = quartet, t = triplet
Visualization of NMR Workflow:
References
A Senior Application Scientist's Guide to Evaluating the Purity of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development are built. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a key building block in the synthesis of a variety of biologically active molecules, is no exception. This guide provides an in-depth, comparative analysis of the essential analytical techniques for evaluating the purity of this compound, grounded in practical, field-proven insights. We will explore the nuances of each method, present hypothetical yet realistic experimental data, and provide detailed protocols to empower you to make informed decisions in your laboratory.
The Criticality of Purity in Drug Discovery and Development
The presence of impurities in a synthetic intermediate like Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can have far-reaching consequences. Isomeric impurities, residual starting materials, or by-products from the synthesis can lead to the formation of unintended final compounds, potentially altering biological activity, toxicity profiles, and pharmacokinetic properties. Therefore, a robust and multi-faceted analytical approach to purity determination is not just good practice—it is a scientific necessity.
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a multifaceted approach is recommended. The primary techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Complementary methods such as Differential Scanning Calorimetry (DSC) can also provide valuable information.
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (area %), detection of non-volatile impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis.[1][2] | Requires a chromophore for UV detection; may not detect all impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities and structural information from fragmentation patterns. | High specificity and sensitivity for volatile and semi-volatile compounds.[3][4][5][6] | Not suitable for non-volatile or thermally labile compounds. |
| ¹H-NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct proton signals. | Provides structural information; can be made quantitative (qNMR).[7][8] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
| qNMR | Quantitative analysis based on the direct proportionality between NMR signal intensity and the number of nuclei. | Absolute purity determination without the need for a specific reference standard of the analyte. | Highly accurate and precise; a primary method for purity assignment. | Requires a certified internal standard; higher initial instrument cost. |
| DSC | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Purity of crystalline solids based on melting point depression. | Rapid screening for purity of highly crystalline materials. | Only applicable to crystalline solids; not suitable for amorphous materials or compounds that decompose on melting. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for purity determination of most organic molecules due to its high resolving power and sensitivity. For Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a reversed-phase HPLC method is most appropriate.
Causality Behind Experimental Choices: The selection of a C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from more polar impurities. A gradient elution with acetonitrile and water is chosen to ensure the elution of a wide range of potential impurities with varying polarities. UV detection at a wavelength where the isoxazole ring exhibits strong absorbance ensures high sensitivity.
Experimental Protocol: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate and to separate it from its potential degradation products.
1. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
- 0-5 min: 30% B
- 5-20 min: 30-80% B
- 20-25 min: 80% B
- 25-26 min: 80-30% B
- 26-30 min: 30% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Sample Preparation: 1 mg/mL in Acetonitrile
2. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[9]
- Acid Hydrolysis: Reflux sample with 0.1 N HCl at 60 °C for 4 hours.
- Base Hydrolysis: Reflux sample with 0.1 N NaOH at 60 °C for 2 hours.
- Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose solid sample to 105 °C for 48 hours.
- Photolytic Degradation: Expose sample solution to UV light (254 nm) for 24 hours.
3. Validation Parameters (as per ICH Q2(R1) guidelines):
- Specificity: Assessed by the separation of the main peak from degradation products.
- Linearity: Assessed over a concentration range (e.g., 50-150% of the nominal concentration).
- Accuracy: Determined by recovery studies at three concentration levels.
- Precision: Evaluated at the repeatability and intermediate precision levels.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios.
- Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Hypothetical HPLC Purity Data
| Sample ID | Main Peak Area (%) | Impurity 1 (Isomer) Area (%) | Other Impurities Area (%) | Calculated Purity (%) |
| Batch A | 99.2 | 0.5 | 0.3 | 99.2 |
| Batch B | 98.5 | 1.1 | 0.4 | 98.5 |
| Alternative (Leflunomide) | >99.5 | <0.1 | <0.4 | >99.5 |
Note: Leflunomide is a structurally similar isoxazole derivative used as a disease-modifying antirheumatic drug (DMARD) and serves as a relevant comparator for purity expectations in a pharmaceutical context.[7][8][10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Causality Behind Experimental Choices: A low-polarity capillary column (e.g., DB-5ms) is a good general-purpose choice for separating a wide range of organic molecules. The temperature program is designed to first elute highly volatile compounds at a lower temperature, followed by a ramp to elute the main component and any less volatile impurities. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol: GC-MS for Volatile Impurities
Objective: To identify and quantify volatile impurities in a sample of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
1. GC-MS Conditions:
- Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Inlet Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1)
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 min
- Ramp: 15 °C/min to 280 °C
- Hold: 5 min at 280 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-450
2. Sample Preparation:
- Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Purity
NMR spectroscopy is an indispensable tool for the structural confirmation of the target compound and the identification of structurally related impurities. Furthermore, quantitative NMR (qNMR) has emerged as a primary method for determining the absolute purity of a substance without the need for a specific certified reference standard of the analyte itself.
Causality Behind Experimental Choices: ¹H NMR provides information on the number and environment of protons in the molecule, allowing for the identification of the main compound and any impurities with distinct proton signals. ¹³C NMR provides information on the carbon skeleton. For qNMR, a certified internal standard with known purity and a signal that does not overlap with the analyte signals is co-dissolved with the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Experimental Protocol: Quantitative ¹H-NMR (qNMR)
Objective: To determine the absolute purity of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate using an internal standard.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the Ethyl 5-chloro-3-methylisoxazole-4-carboxylate sample into an NMR tube.
- Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
- Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to dissolve both the sample and the internal standard completely.
2. NMR Acquisition Parameters:
- Spectrometer: 400 MHz or higher
- Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
3. Data Processing and Calculation:
- Carefully phase and baseline correct the spectrum.
- Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal of the internal standard.
- Calculate the purity using the following formula:
Visualizing the Workflow and Logic
Caption: Workflow for the comprehensive purity evaluation of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.
Understanding Potential Impurities: A Mechanistic Perspective
The synthesis of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate typically involves the reaction of an appropriate precursor with a chlorinating agent. A common synthetic route involves the cyclization of a β-ketoester derivative. During this process, several impurities can be formed:
-
Isomeric Impurities: The formation of the isoxazole ring can sometimes lead to regioisomers. For example, the formation of Ethyl 3-chloro-5-methylisoxazole-4-carboxylate is a potential isomeric impurity. The analytical methods, particularly HPLC and NMR, must be optimized to resolve and identify such isomers.[13]
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of residual starting materials in the final product.
-
By-products from Side Reactions: Side reactions, such as hydrolysis of the ester group or over-chlorination, can lead to the formation of various by-products.
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A Senior Application Scientist's Comparative Guide to Isoxazole Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs and agrochemicals. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in the design of novel therapeutic agents. The synthetic accessibility of this five-membered heterocycle is therefore of paramount importance. This guide provides an in-depth, comparative analysis of the most salient methods for isoxazole synthesis, moving from classical condensation reactions to modern cycloadditions and green chemistry innovations. We will explore the causality behind methodological choices, offering field-proven insights to guide your synthetic strategy.
Section 1: The Foundational Pillars of Isoxazole Synthesis
Two methodologies have historically dominated the construction of the isoxazole core: the condensation of β-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. Understanding these two pathways is fundamental to appreciating the nuances of more contemporary methods.
The Classical Approach: Condensation of β-Dicarbonyl Compounds (Claisen Synthesis)
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the most traditional and straightforward routes to isoxazoles.[1] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the aromatic isoxazole ring.[2]
Mechanism Insight: The initial step involves the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons. For a symmetrical dicarbonyl like acetylacetone, this choice is irrelevant. However, for an unsymmetrical precursor like benzoylacetophenone, the reaction can proceed via two different pathways, often leading to a mixture of regioisomers. This lack of regioselectivity is the primary drawback of the classical Claisen synthesis.[3]
Logical Relationship: The Regioselectivity Problem in Claisen Isoxazole Synthesis
Caption: Regioselectivity issue in the Claisen synthesis with unsymmetrical diketones.
A significant advancement in controlling this regioselectivity involves the use of β-enamino ketones. The enamine functionality effectively "protects" one carbonyl group, directing the initial attack of hydroxylamine to the more electrophilic ketone carbonyl, thus leading to the formation of a single major regioisomer.[3]
The Modern Workhorse: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles.[4] The reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[5]
Mechanism Insight: This reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition.[4] This concerted mechanism results in high stereospecificity. The regioselectivity is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles with high regioselectivity.[5] A key feature of this method is the in situ generation of the nitrile oxide, which is often unstable. Common precursors include aldoximes (oxidized using reagents like N-chlorosuccinimide (NCS) or Oxone®) and primary nitro compounds.[5][6][7]
Experimental Workflow: 1,3-Dipolar Cycloaddition
Caption: General workflow for the Huisgen 1,3-dipolar cycloaddition.
Section 2: Head-to-Head Comparison of Synthesis Methods
The choice of synthetic method depends on several factors including the desired substitution pattern, substrate availability, and desired reaction conditions (e.g., scalability, greenness). The following table provides a comparative overview of experimental data for various isoxazole synthesis methods.
| Method | Precursors | Catalyst/Reagent | Conditions | Time | Yield (%) | Ref. |
| Classical Condensation | 1,3-Diphenyl-1,3-propanedione, Hydroxylamine HCl | KOH, Ethanol | Reflux | 4 hours | ~85% | [8] |
| 1,3-Dipolar Cycloaddition (Metal-Free) | Benzaldoxime, Phenylacetylene | NCS, DBU in DMF | Room Temperature | 1-8 hours | ~90% | [9] |
| Copper-Catalyzed Cycloaddition | Aldoxime, Terminal Alkyne | Cu(I) | Aqueous solvents, RT | ~1-3 hours | 70-95% | [10] |
| Microwave-Assisted (from Chalcone) | Chalcone, Hydroxylamine HCl | NaOH, Ethanol | Microwave (210 W), 90-100°C | 6-10 min | 85-95% | [11] |
| Ultrasound-Assisted (Multicomponent) | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | Itaconic acid in Water | Ultrasound (50°C) | 15 min | 95% | [12] |
Section 3: Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for key isoxazole synthesis methods.
Protocol 1: Classical Synthesis of 3,5-Dimethylisoxazole
This protocol describes the synthesis of 3,5-dimethylisoxazole from the symmetrical β-diketone, acetylacetone.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (1.0 eq) in water, keeping the temperature below 10°C.
-
To this cold solution, add acetylacetone (1.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Heat the reaction mixture to a gentle reflux for 1 hour.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3,5-dimethylisoxazole. Purify by distillation if necessary.
Protocol 2: Metal-Free 1,3-Dipolar Cycloaddition for 3,5-Diphenylisoxazole
This protocol details the synthesis of 3,5-diphenylisoxazole via the in situ generation of benzonitrile oxide from benzaldoxime using N-chlorosuccinimide (NCS).[9]
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Chilled water
Procedure:
-
To a stirred solution of benzaldoxime (1 mmol) in DMF (3 mL), add NCS (1.2 mmol) at room temperature.
-
Stir the reaction mixture for 30-60 minutes to facilitate the formation of the hydroximoyl chloride intermediate.
-
Add DBU (1 mmol) and phenylacetylene (1.2 mmol) to the mixture.
-
Continue stirring for 1-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding chilled water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3,5-diphenylisoxazole.[9]
Protocol 3: Ultrasound-Assisted, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones
This green chemistry protocol leverages the efficiency of multicomponent reactions and ultrasound irradiation.[12]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Itaconic acid
-
Deionized water
-
Ethanol (for recrystallization)
-
Ultrasonic bath
Procedure:
-
In a 50 mL flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and itaconic acid (10 mol%) in 10 mL of deionized water.
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is aligned with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at 50°C for 15 minutes.
-
Monitor the reaction progress by TLC. Upon completion, the solid product will often precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure product.[12]
Section 4: The Rise of Green and Catalytic Methodologies
The principles of green chemistry have driven significant innovation in isoxazole synthesis. The goal is to minimize waste, reduce energy consumption, and use less hazardous materials.
Ultrasound and Microwave Irradiation: As detailed in Protocol 3 and the comparative table, ultrasound and microwave-assisted syntheses offer dramatic reductions in reaction times and often lead to higher yields.[11][12] Ultrasound facilitates reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that accelerate chemical transformations.[12] Microwaves provide rapid and uniform heating, which can significantly enhance reaction rates.[11]
Catalytic Approaches: While metal-free cycloadditions are valuable, catalytic methods, particularly those using copper(I), have become widespread. Copper(I) catalysts can promote the cycloaddition of in situ generated nitrile oxides with terminal alkynes, providing excellent regioselectivity for 3,5-disubstituted isoxazoles under mild, often aqueous, conditions.[10] This avoids the use of stoichiometric oxidants and can lead to simpler workup procedures.
Conclusion
The synthesis of the isoxazole scaffold has evolved from classical, often low-yielding and non-selective methods, to highly efficient, regioselective, and environmentally benign processes. The Huisgen 1,3-dipolar cycloaddition remains the most versatile and widely used method, with numerous modern variations including metal-catalyzed and metal-free options. The classical Claisen condensation, while historically significant, is often hampered by poor regioselectivity, a problem that has been elegantly addressed through the use of β-enamino ketone precursors. For researchers focused on efficiency and sustainability, multicomponent reactions under ultrasound or microwave irradiation represent the state-of-the-art, offering rapid access to complex isoxazole derivatives in high yields. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to make an informed decision in the pursuit of novel isoxazole-based molecules.
References
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- Zhao, G., Liang, L., Wen, C. H. E., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319.
- PubMed. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
- Silva, R. G. M., da Silva, M. J. V., et al. (2018).
- Mendelsohn, B. A., Lee, S., Kim, S., et al. (2009). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. Organic Letters.
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- AMiner. (n.d.). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
- Silva, R. G. M., da Silva, M. J. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
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- Chegg. (2018). The result for the preparation of 3,5-DIPHENYLISOXAZOLINE BY A 1,3-DIPOLAR CYCLOADDITION REACTION was carried out as follows.
- Kumar, V., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
- ResearchGate. (2021). Three-component reactions of OPD with 1,3-diketones and aldehydes for...
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- YouTube. (2022). #1 Synthesis of 3,5-diphenylisoxazoline.
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- NIH. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino).
- ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction between benzaldehyde (1) and...
- ResearchGate. (n.d.). (PDF) 1,3-Diketones. Synthesis and properties.
- ResearchGate. (2025). (PDF) Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II).
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A Comparative Guide to the Stability of Halogenated Isoxazoles: Methodologies and Experimental Insights
For researchers, medicinal chemists, and drug development professionals, the isoxazole motif is a cornerstone of modern pharmacophores, prized for its versatile biological activities.[1] The introduction of halogen substituents can further modulate a molecule's physicochemical properties, influencing everything from metabolic stability to target binding affinity.[2] However, this structural enhancement comes with a critical caveat: the inherent stability of the resulting halogenated isoxazole. Understanding and rigorously assessing this stability is not merely a regulatory formality but a fundamental aspect of ensuring a drug candidate's safety, efficacy, and shelf-life.
This guide provides an in-depth, technically-focused comparison of the stability profiles of halogenated isoxazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of isoxazole degradation, the nuanced influence of different halogens, and the strategic design of self-validating stability studies. The experimental data and methodologies presented herein are designed to empower you to make informed decisions in your own drug discovery and development endeavors.
The Isoxazole Ring: An Inherent Lability
The stability of any isoxazole derivative is fundamentally dictated by the N-O bond within the five-membered ring.[3] This bond is relatively weak and susceptible to cleavage under various conditions, representing the primary degradation pathway for this class of heterocycles.[4] This lability is not necessarily a detriment; in some cases, as with the anti-inflammatory drug leflunomide, ring-opening is a required metabolic activation step.[5] However, for most applications, maintaining the integrity of the isoxazole core is paramount.
The primary degradation mechanisms to consider are:
-
Hydrolysis: Cleavage of the N-O bond facilitated by acidic or basic conditions.
-
Photolysis: Degradation induced by exposure to UV or visible light, which can provide the energy needed to break the N-O bond.[3]
-
Thermolysis: Degradation at elevated temperatures.
-
Oxidation: Degradation in the presence of oxidizing agents.
The nature and position of substituents on the isoxazole ring dramatically influence its susceptibility to these degradation pathways. Halogens, with their varying electronegativity and size, introduce a complex set of electronic and steric effects that can either stabilize or destabilize the ring.
The Influence of Halogenation on Isoxazole Stability: A Comparative Overview
Direct, comprehensive experimental comparisons of the stability of a full series of halogenated isoxazoles (F, Cl, Br, I) are not abundant in the literature. However, by combining data from studies on individual compounds and drawing parallels from the behavior of other halogenated aromatics, we can construct a robust framework for understanding their relative stabilities.
The stability of the C-X (carbon-halogen) bond and the electronic influence of the halogen on the isoxazole ring are key factors. Generally, the C-X bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. This trend suggests that iodo- and bromo-substituted isoxazoles may be more susceptible to degradation pathways involving C-X bond cleavage, such as reductive dehalogenation.[6]
Conversely, the high electronegativity of fluorine can have a stabilizing effect on the overall molecule through strong inductive effects. Theoretical studies on other halogenated systems have shown that bromo and chloro derivatives can exhibit greater crystal lattice stability compared to fluoro derivatives.[7]
Table 1: Comparative Stability Trends of Halogenated Aromatics under Stress Conditions (Inferred for Isoxazoles)
| Stress Condition | Fluorinated | Chlorinated | Brominated | Iodinated | Rationale & Causality |
| Photodegradation | Generally more stable | Moderately stable | Less stable | Least stable | The C-X bond energy decreases down the group, making C-Br and C-I bonds more susceptible to photolytic cleavage. Studies on brominated flame retardants show that debromination is a primary photodegradation pathway.[8][9] |
| Hydrolytic (Acid/Base) | Generally stable | Stable | Moderately stable | Prone to dehalogenation | While the isoxazole ring itself is the primary site of hydrolysis, the C-X bond can also be targeted, particularly for the weaker C-I and C-Br bonds under harsh pH conditions. |
| Thermal Degradation | Highly stable | Stable | Less stable | Least stable | The high strength of the C-F bond imparts significant thermal stability. Studies on PFAS show that fluorinated compounds require very high temperatures for decomposition.[10][11] |
| Reductive Degradation | Resistant | Susceptible | More susceptible | Most susceptible | Reductive dehalogenation is a known degradation pathway for halogenated compounds, with the ease of reduction increasing down the group (I > Br > Cl > F).[6][12] |
This table is based on general principles of halogenated compound stability and should be experimentally verified for specific isoxazole derivatives.
Designing a Robust Stability Assessment Program: Forced Degradation Studies
To experimentally determine the stability of a novel halogenated isoxazole, a forced degradation (or stress testing) study is indispensable.[13] This involves subjecting the drug substance to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[14] This process is crucial for developing and validating a stability-indicating analytical method—a method that can accurately quantify the parent compound in the presence of its degradants.[15][16]
The following is a logical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for a Forced Degradation Study.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17] Over-stressing can lead to secondary degradation products not relevant to real-world stability.[13]
A. Hydrolytic Degradation
-
Preparation: Prepare solutions of the halogenated isoxazole (typically 1 mg/mL) in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis. For example, add an equimolar amount of NaOH to the HCl sample and HCl to the NaOH sample.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Causality: The use of both acidic and basic conditions is critical as the isoxazole ring can exhibit different degradation kinetics and pathways depending on the pH. For example, the anti-inflammatory drug leflunomide is stable in acidic conditions but degrades via base-catalyzed ring opening.[5]
B. Oxidative Degradation
-
Preparation: Prepare a solution of the API (1 mg/mL) in a suitable solvent.
-
Stress Application: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Incubation: Store the solution at room temperature, protected from light.
-
Sampling & Analysis: Withdraw aliquots at various time points and analyze directly by HPLC.
Causality: Oxidative degradation mimics potential interactions with atmospheric oxygen or oxidative excipients in a formulation. The isoxazole ring itself or other susceptible functional groups can be oxidized.
C. Thermal Degradation
-
Preparation: Place the solid API in a controlled-temperature oven (e.g., 70°C). For solution-state thermal stability, prepare a solution in a suitable solvent.
-
Incubation: Expose the sample for a defined period (e.g., 24-48 hours).
-
Sampling & Analysis: For the solid sample, dissolve it in a suitable solvent before analysis. Analyze all samples by HPLC.
Causality: This test assesses the intrinsic thermal stability of the molecule in both solid and solution states, which can differ significantly.
D. Photolytic Degradation
-
Preparation: Place the solid API and a solution of the API (1 mg/mL) in photochemically stable, transparent containers. Prepare dark controls wrapped in aluminum foil.
-
Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines, exposing them to a combination of UV and visible light (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Sampling & Analysis: Analyze the light-exposed and dark control samples by HPLC.
Causality: The weak N-O bond makes many isoxazoles susceptible to photolytic cleavage.[3] Comparing to a dark control is essential to differentiate between photolytic and thermal degradation.
The Central Role of Stability-Indicating HPLC Methods
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability assessment.[18] Its primary purpose is to provide unambiguous separation and quantification of the parent API from all potential degradation products and process impurities.
Table 2: Typical Starting Conditions for a Stability-Indicating RP-HPLC Method
| Parameter | Recommended Starting Point | Rationale & Causality |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good hydrophobic retention for a wide range of organic molecules, including most isoxazole derivatives. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | An acidic mobile phase is often used to ensure that acidic and basic functional groups are in a consistent protonation state, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers used to elute compounds from the reversed-phase column. Acetonitrile often provides better peak shape and lower UV cutoff. |
| Gradient Elution | 5% to 95% B over 30 minutes | A gradient is essential to elute both polar degradation products and the typically more non-polar parent API within a reasonable timeframe.[18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | Photodiode Array (PDA) at 200-400 nm | A PDA detector is crucial as it allows for the monitoring of multiple wavelengths simultaneously and can assess peak purity, which helps to ensure that a peak corresponding to the parent drug is not co-eluting with a degradant. |
The forced degradation samples are themselves used to validate the "stability-indicating" nature of the method. The analytical method must demonstrate specificity, meaning it can resolve the parent drug peak from all degradant peaks generated under the various stress conditions.
Caption: Logic diagram for validating a stability-indicating HPLC method.
Case Study: Stability of Leflunomide
A practical example can be found in the stability studies of the isoxazole-containing drug, leflunomide.[5] These studies provide valuable quantitative data on the influence of pH and temperature.
Table 3: Half-life (t₁/₂) of Leflunomide under Various Conditions
| Temperature | pH 4.0 (Acidic) | pH 7.4 (Neutral) | pH 10.0 (Basic) |
| 25°C | Stable | Stable | ~6.0 hours |
| 37°C | Stable | ~7.4 hours | ~1.2 hours |
Data sourced from ResearchGate.[5]
This data clearly demonstrates that leflunomide is highly susceptible to base-catalyzed hydrolysis, and this degradation is significantly accelerated by an increase in temperature. The primary degradation pathway is the N-O bond cleavage of the isoxazole ring.[5] This underscores the importance of testing multiple stress conditions, as a compound stable under one condition may be highly labile under another.
Conclusion and Future Perspectives
Assessing the stability of halogenated isoxazoles is a multi-faceted process that requires a deep understanding of the molecule's inherent chemistry and the rigorous application of validated analytical techniques. While the isoxazole ring's N-O bond is its primary point of vulnerability, the type and position of halogen substituents play a critical role in modulating its reactivity towards hydrolytic, photolytic, and thermal stress.
The strategic application of forced degradation studies is not merely about generating data for regulatory submission; it is a fundamental tool in drug development that informs formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life. By employing the logical workflows and robust experimental protocols outlined in this guide, researchers can confidently characterize the stability of their novel halogenated isoxazole candidates, ensuring the development of safe and effective medicines.
Future research providing direct comparative kinetic data for a homologous series of F, Cl, Br, and I-substituted isoxazoles would be invaluable to the field, allowing for the development of more precise predictive models for drug candidate selection.
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Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 4, 2026, from [Link]
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Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022, September 16). MDPI. Retrieved January 4, 2026, from [Link]
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Degradation of halogenated aromatic compounds. (1990). PubMed. Retrieved January 4, 2026, from [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 4, 2026, from [Link]
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Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives. (2021, February 10). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019, September 29). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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Isoxazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved January 4, 2026, from [Link]
- (No Source Found)
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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Stability indicating study by using different analytical techniques. (n.d.). IJSDR. Retrieved January 4, 2026, from [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
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New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). MDPI. Retrieved January 4, 2026, from [Link]
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Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. (2025, August 8). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Recent advances on PFAS degradation via thermal and nonthermal methods. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
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- 8. mdpi.com [mdpi.com]
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- 12. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Benchmarking Ethyl 5-chloro-3-methylisoxazole-4-carboxylate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and novelty of a synthetic route. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, a versatile heterocyclic intermediate, has garnered significant attention. This guide provides an in-depth, objective comparison of its performance against viable alternatives, supported by experimental data and protocols to inform your synthetic strategy.
Introduction to Ethyl 5-chloro-3-methylisoxazole-4-carboxylate: A Versatile Heterocyclic Building Block
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a functionalized isoxazole derivative. The isoxazole core is a prominent scaffold in medicinal chemistry, appearing in a range of FDA-approved drugs.[1] This particular molecule offers several strategic advantages for synthesis:
-
Multiple Reaction Sites: The presence of a chloro group at the 5-position, a methyl group at the 3-position, and an ethyl carboxylate at the 4-position provides multiple handles for diverse chemical transformations.
-
Synthetic Intermediate: It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of agrochemicals and pharmaceuticals like herbicides and fungicides.[2] Its structure is amenable to functionalization for creating active ingredients that target specific enzymes.[2]
-
Structure-Activity Relationship (SAR) Studies: This compound is also valuable in the preparation of analogs for SAR studies, a crucial aspect of drug discovery.[2]
The following sections will delve into the performance of this reagent in common synthetic applications and compare it with alternative synthetic strategies.
Comparative Performance Analysis
The true measure of a synthetic building block lies in its performance in the laboratory. This section benchmarks Ethyl 5-chloro-3-methylisoxazole-4-carboxylate against common alternatives in terms of reaction yield, purity, and reaction time.
Synthesis of the Isoxazole Core: A Comparative Overview
The formation of the isoxazole ring is a pivotal step. We will compare the synthesis of the core structure of our target compound with a common alternative, the synthesis of Ethyl 5-methylisoxazole-4-carboxylate, a key intermediate in the production of the immunosuppressive drug Leflunomide.[3]
| Parameter | Synthesis of Ethyl 5-methylisoxazole-4-carboxylate | Synthesis of other Isoxazole Derivatives (General) |
| Starting Materials | Ethylacetoacetate, triethylorthoformate, acetic anhydride, hydroxylamine sulfate, sodium acetate.[3] | Varies; e.g., β-enamino ketoesters and hydroxylamine hydrochloride.[4] |
| Key Reaction Step | Cyclization of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate.[3] | Cycloaddition reactions.[5] |
| Reported Yield | 85% (crude).[3] | 68-71% (distilled).[5] |
| Reaction Conditions | Step (a): 90-120°C; Step (b): -20 to 0°C.[3] | Reflux conditions.[5] |
| Key Challenges | Formation of isomeric impurity (ethyl-3-methylisoxazole-4-carboxylate).[3] | Potential for mixture of positional isomers.[5] |
Expert Insights: The synthesis of Ethyl 5-methylisoxazole-4-carboxylate highlights a common challenge in isoxazole synthesis: the formation of regioisomers. The patent for Leflunomide intermediate synthesis emphasizes the importance of temperature control in the cyclization step to minimize the formation of the undesired 3-methyl isomer.[3] While the crude yield is high, the presence of this impurity can complicate downstream purification. In contrast, other methods, such as the 1,3-dipolar cycloaddition, can offer high regioselectivity, though yields may be slightly lower after purification.[5] The choice of synthetic route will therefore depend on the desired purity profile and the scalability of the process.
The Role of the 5-Chloro Substituent
The 5-chloro group on Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a key functional handle. It can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. Let's compare this to an alternative approach: direct synthesis of a functionalized isoxazole without a leaving group.
| Approach | Advantages | Disadvantages | Typical Yields |
| Nucleophilic displacement on 5-chloro-isoxazole | Versatility in introducing a wide range of nucleophiles. | Requires an additional synthetic step (introduction of the chloro group). Potential for side reactions. | Dependent on the nucleophile and reaction conditions. |
| Direct synthesis of 5-substituted isoxazole | More atom-economical. Fewer synthetic steps. | Less versatile; a new synthesis may be required for each desired substituent. | Varies widely based on the specific synthesis. |
Expert Insights: The use of a 5-chloro-isoxazole as a precursor is a strategic choice for library synthesis and SAR studies. It allows for the rapid generation of a diverse set of analogs from a common intermediate. While this may add a step to the overall synthesis, the flexibility it affords often outweighs this drawback in a research and development setting. For large-scale manufacturing of a single target molecule, a more convergent, direct synthesis might be more cost-effective.
Experimental Protocols
To provide a practical context for the discussed comparisons, detailed experimental protocols for the synthesis of related isoxazole structures are provided below.
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
This protocol is adapted from a patented process for the synthesis of a Leflunomide intermediate.[3]
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.
Step-by-Step Protocol:
-
Formation of Ethyl ethoxymethyleneacetoacetic ester:
-
Charge a reaction vessel with ethylacetoacetate, triethylorthoformate, and acetic anhydride.
-
Heat the mixture to a temperature between 90°C and 120°C.
-
Monitor the reaction for the formation of ethyl ethoxymethyleneacetoacetic ester.
-
-
Cyclization Reaction:
-
In a separate vessel, prepare a mixture of hydroxylamine sulfate and sodium acetate.
-
Cool this mixture to a temperature between -20°C and 0°C.
-
Slowly add the ethyl ethoxymethyleneacetoacetic ester from step 1 to the cooled hydroxylamine sulfate mixture.
-
Maintain the temperature of the reaction mixture between -20°C and 0°C during the addition.
-
-
Work-up and Isolation:
-
After the reaction is complete, perform an aqueous work-up to remove inorganic salts.
-
Extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude Ethyl 5-methylisoxazole-4-carboxylate.
-
-
Purification (Optional):
-
The crude product can be purified by distillation under reduced pressure to remove isomeric impurities.[3]
-
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate
This protocol is based on a procedure from Organic Syntheses.[5]
Reaction Mechanism Diagram:
Caption: Generalized mechanism for isoxazole synthesis via 1,3-dipolar cycloaddition.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture:
-
In a three-necked flask, dissolve ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform.
-
Cool the flask in an ice bath under a nitrogen atmosphere.
-
-
Formation of the Nitrile Oxide Intermediate:
-
Slowly add a solution of phosphorus oxychloride in chloroform to the stirred reaction mixture.
-
-
Reaction and Work-up:
-
After the addition is complete, pour the reaction mixture into a separatory funnel and wash with cold water.
-
Wash the organic layer with 6 N hydrochloric acid until the wash is acidic.
-
Subsequently, wash with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the chloroform layer over anhydrous magnesium sulfate and filter.
-
-
Isolation and Purification:
-
Remove the solvent using a rotary evaporator.
-
Distill the product under vacuum to yield pure ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[5]
-
Conclusion and Future Outlook
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate stands out as a highly valuable and versatile building block in synthetic chemistry, particularly for applications in drug discovery and agrochemical development. Its performance, when benchmarked against alternatives, reveals a trade-off between versatility and synthetic efficiency. The presence of the 5-chloro substituent provides a convenient handle for the introduction of a wide array of functional groups, making it an ideal substrate for the creation of compound libraries for SAR studies.
While direct synthetic routes to 5-substituted isoxazoles may offer a more streamlined approach for a single target molecule, the flexibility offered by the 5-chloro intermediate is often indispensable in a research setting. The choice between these strategies will ultimately be dictated by the specific goals of the synthetic campaign, whether it be rapid analog synthesis or large-scale production.
Future research in this area will likely focus on the development of even more efficient and regioselective methods for the synthesis of substituted isoxazoles, as well as the exploration of novel transformations of the 5-chloro group to further expand the chemical space accessible from this versatile intermediate.
References
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Organic Syntheses Procedure. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
-
Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o987. Available at: [Link]
-
Molbase. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate. Available at: [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO2003042193A1.
-
MySkinRecipes. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Available at: [Link]
-
SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Available at: [Link]
-
National Center for Biotechnology Information. Ethyl 3-(9-chloro-10-oxo-9,10-dihydroanthracen-9-yl)-5-methylisoxazole-4-carboxylate. Available at: [Link]
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]
-
Molecules. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link]
-
ResearchGate. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available at: [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. US20030139606A1.
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]
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- 2. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Introduction: Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (CAS No. 3356-96-5) is a halogenated heterocyclic compound utilized in specialized research and development applications.[1][2] The presence of a chlorinated isoxazole ring structure necessitates a rigorous and compliant disposal protocol.[3][4][5] Improper disposal can lead to environmental contamination and poses significant safety risks. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory principles.
Disclaimer: This guide is based on available safety data for the specified compound and structurally similar chemicals. It is imperative that you always consult the specific Safety Data Sheet (SDS) provided by your supplier and strictly adhere to the hazardous waste management procedures established by your institution's Environmental Health & Safety (EHS) department. This document serves as a supplementary resource, not a replacement for official documentation and local regulations.
Hazard Identification and Core Safety Principles
Understanding the hazard profile is the foundation of safe disposal. While comprehensive toxicological and ecological data for this specific molecule is limited, information from related isoxazole and chlorinated compounds provides a strong basis for a conservative safety approach.[6]
Key Hazard Considerations:
-
Irritant: Structurally similar compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7] Direct contact must be avoided at all times.
-
Halogenated Organic: As a chlorinated organic compound, it falls into a category of chemicals that require specialized disposal.[8][9][10] Such compounds are generally prohibited from drain or standard waste disposal due to their potential persistence and toxicity in the environment.[11][12]
-
Environmental Persistence: Data on environmental fate is largely unavailable.[6] Therefore, the precautionary principle applies: the compound must be treated as potentially harmful to aquatic life and should never be released into the environment.[13][14]
Table 1: GHS Hazard Profile Based on Structurally Similar Compounds
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Skin Irritation | H315 | Causes skin irritation | [7] |
| Eye Irritation | H319 | Causes serious eye irritation | [7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[7] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins with preventing exposure. All handling of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate, including the preparation of its waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6][14]
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale | Source(s) |
|---|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact and serious irritation. | [6][15] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Inspect gloves for integrity before use. Essential to prevent skin contact and irritation. | [6][15][16] |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and contamination of personal clothing. | [6][15] |
| Respiratory Protection | NIOSH-approved respirator (if required) | Use a full-face respirator if engineering controls are insufficient or if irritation is experienced. |[6] |
Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound must be treated as a regulated hazardous waste. The primary disposal route is through a licensed chemical destruction facility, typically via controlled incineration.[6]
Step 1: Waste Segregation (The Critical First Step)
The causality behind waste segregation is both regulatory and financial. Halogenated waste streams require different, and often more costly, disposal methods than non-halogenated streams.[12] Co-mingling these wastes increases the volume of high-cost waste and violates compliance standards.[17]
-
Action: Designate a specific, clearly labeled waste container solely for "Halogenated Organic Waste."
-
Do Not Mix: Never mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane), aqueous waste, or solid non-hazardous waste.[12][17]
Step 2: Waste Collection and Containment
Containment must be robust and chemically compatible to prevent leaks and exposures.
-
Primary Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. Ensure the container material is compatible with the chemical.
-
Collecting Waste:
-
Pure/Unused Chemical: If disposing of surplus or expired product, transfer it carefully into the designated halogenated waste container.
-
Solutions: Collect all solutions containing the compound directly into the waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., pipette tips, weighing paper, gloves, contaminated wipes) must also be placed in the same solid halogenated waste container.
-
Rinsate: When cleaning glassware, perform a primary rinse with a small amount of an appropriate organic solvent (e.g., ethanol or acetone). This first rinsate is now considered halogenated hazardous waste and must be collected in the designated liquid waste container. Subsequent rinses can typically be handled as non-halogenated waste.
-
Step 3: Comprehensive Waste Labeling
Proper labeling is a legal requirement and is crucial for the safety of all personnel who will handle the container.
-
Action: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label.
-
Required Information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Ethyl 5-chloro-3-methylisoxazole-4-carboxylate" and any other components in the waste stream.
-
Approximate Concentrations/Volumes.
-
Hazard Identification: Check boxes for "Toxic" and "Irritant."
-
Step 4: Temporary On-Site Storage
Waste must be stored safely pending collection by your institution's EHS department.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's main hazardous waste storage area.
-
Secondary Containment: Place the container within a larger, chemically resistant tub or tray to contain any potential leaks.
-
Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[17]
Step 5: Arranging for Final Disposal
Final disposal is a regulated process that must be handled by professionals.
-
Action: Contact your institution's EHS department to schedule a pickup for your properly contained and labeled hazardous waste.
-
Mechanism of Destruction: EHS will consolidate the waste for a licensed contractor who will perform the final disposal. For chlorinated organic compounds, the standard and most effective method is controlled high-temperature incineration with flue gas scrubbing.[6] This process ensures the complete destruction of the organic molecule and neutralizes harmful acidic gases (like HCl) that are generated.
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is critical.
-
Small Spill (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with a chemical sorbent or vermiculite.
-
Carefully collect the absorbed material using non-sparking tools.
-
Place the collected material into your designated halogenated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert others and restrict access to the area.
-
If safe to do so, increase ventilation by opening sashes.
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[6][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][16]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 5-chloro-3-methylisoxazole-4-carboxylate and associated waste.
Caption: Disposal decision workflow for halogenated chemical waste.
References
-
Solubility of Isoxazole. Solubility of Things. [Link]
-
EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]
-
Chemicals Not Suitable for Drain Disposal. Keene State College - Hazardous Waste Management Procedures. [Link]
-
Ethyl 5-methylisoxazole-4-carboxylate Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Isoxazoles: Molecules with potential medicinal properties. ResearchGate. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PubMed, National Institutes of Health. [Link]
-
Isoxazole. Wikipedia. [Link]
-
4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
A Review on Synthesis and Biological Importance of Isoxazole Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. PubChem, National Institutes of Health. [Link]
-
Ethyl 5-Methylisoxazole-4-carboxylate. Pharmaffiliates. [Link]
-
3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. PubChem, National Institutes of Health. [Link]
-
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. Sunway Pharm Ltd. [Link]
-
Ethyl 5-Methylisoxazole-4-carboxylate. SynZeal. [Link]
-
Synthesis of Novel Halogenated Heterocycles. PMC, National Institutes of Health. [Link]
-
Heterocycles Halogenated, Hassles Removed. Synthesis Spotlight. [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine. Semantic Scholar. [Link]
-
Nucleophilic C-H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. PubMed, National Institutes of Health. [Link]
-
Halogenation of Heterocycles: III. Heterocyeles Fused to Other Aromatic or Heteroaromatic Rings. Semantic Scholar. [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
